molecular formula C4H5N3O B2632738 1-methyl-1H-1,2,4-triazole-3-carbaldehyde CAS No. 126748-87-6

1-methyl-1H-1,2,4-triazole-3-carbaldehyde

Cat. No.: B2632738
CAS No.: 126748-87-6
M. Wt: 111.104
InChI Key: NLBSACQGJDXXNQ-UHFFFAOYSA-N
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Description

1-Methyl-1H-1,2,4-triazole-3-carbaldehyde (CAS 126748-87-6) is a versatile chemical reagent featuring a triazole heterocycle substituted with a formyl group. With the molecular formula C4H5N3O and a molecular weight of 111.10 g/mol, this compound serves as a high-value synthetic building block in medicinal chemistry . The 1,2,4-triazole core is a privileged scaffold in drug discovery, known for its significant biological properties . Researchers utilize this aldehyde derivative as a key intermediate in the synthesis of novel compounds for pharmacological screening. The molecule's reactive aldehyde group allows for further functionalization, enabling the creation of diverse libraries for investigating antimicrobial, anticonvulsant, anti-inflammatory, and antiviral activities . This product is intended for research purposes as a chemical intermediate and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions in a laboratory setting. Refer to the Safety Data Sheet for comprehensive handling and hazard information. For your supply needs, this product is available and typically stored in an inert atmosphere at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-1,2,4-triazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O/c1-7-3-5-4(2-8)6-7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLBSACQGJDXXNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126748-87-6
Record name 1-methyl-1H-1,2,4-triazole-3-carbaldehyde
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Foundational & Exploratory

An In-Depth Technical Guide to 1-methyl-1H-1,2,4-triazole-3-carbaldehyde: A Key Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-methyl-1H-1,2,4-triazole-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its molecular structure, synthesis, and key applications, with a focus on its role as a versatile building block for the creation of novel therapeutic agents.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous antifungal, antiviral, and antimicrobial drugs.[1][2] This five-membered heterocycle, containing three nitrogen atoms, is valued for its metabolic stability, hydrogen bonding capabilities, and ability to coordinate with metal ions in biological targets. The introduction of a methyl group at the N1 position and a carbaldehyde group at the C3 position of the triazole ring, as in this compound, provides a reactive handle for further molecular elaboration, making it a valuable intermediate in the synthesis of complex, biologically active molecules.

Molecular Structure and Physicochemical Properties

This compound is an organic compound with the chemical formula C₄H₅N₃O.[3] Its structure features a 1,2,4-triazole ring methylated at the N1 position and substituted with a formyl (aldehyde) group at the C3 position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 99651-37-3[3]
Molecular Formula C₄H₅N₃O[3]
Molecular Weight 111.1 g/mol [3]
IUPAC Name This compoundN/A
Synonyms 2-methyl-1,2,4-triazole-3-carbaldehyde[3]
Synthesis of this compound: A Conceptual Workflow

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be conceptualized based on established methods for the synthesis of related 1,2,4-triazole derivatives. A common approach involves the cyclization of a thiosemicarbazide precursor, followed by methylation and functional group manipulation.

A patent for a related compound, 1-methyl-1H-1,2,4-triazole-3-methyl formate, outlines a multi-step synthesis that begins with the N-methylation of 1,2,4-triazole.[4] A similar strategy could be adapted for the synthesis of the target aldehyde.

Conceptual Synthetic Workflow:

Synthesis_Workflow cluster_0 Step 1: N-Methylation cluster_1 Step 2: Formylation cluster_2 Step 3: Purification A 1,2,4-Triazole C 1-methyl-1H-1,2,4-triazole A->C Base (e.g., KOH) B Methylating Agent (e.g., CH₃I) D 1-methyl-1H-1,2,4-triazole F This compound D->F Vilsmeier-Haack Reaction E Formylating Agent (e.g., DMF/POCl₃) G Crude Product H Purified Product G->H Chromatography/Recrystallization

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol (Generalized):

Step 1: Synthesis of 1-methyl-1H-1,2,4-triazole

  • To a solution of 1,2,4-triazole in a suitable solvent (e.g., acetonitrile), a base such as potassium hydroxide is added.

  • A methylating agent, for example, methyl iodide, is then added dropwise at a controlled temperature.

  • The reaction mixture is stirred until completion, as monitored by thin-layer chromatography (TLC).

  • The crude product is isolated by filtration and purified, for instance, by recrystallization.

Step 2: Formylation of 1-methyl-1H-1,2,4-triazole

  • The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich heterocyclic compounds.

  • 1-methyl-1H-1,2,4-triazole would be treated with a Vilsmeier reagent, typically prepared from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

  • The reaction is usually carried out at low temperatures, followed by warming to room temperature or gentle heating.

  • Aqueous workup is then performed to hydrolyze the intermediate and yield the aldehyde.

Step 3: Purification

  • The crude this compound is purified using standard laboratory techniques such as column chromatography on silica gel or recrystallization from an appropriate solvent system.

Justification of Experimental Choices: The choice of a strong base and a methylating agent in the first step is a standard and effective method for the N-alkylation of azoles. The Vilsmeier-Haack reaction is a well-established and reliable method for the formylation of heterocyclic rings, offering good regioselectivity in many cases.

Spectroscopic Characterization

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (CH₃) protons, a singlet for the aldehyde proton (CHO), and a singlet for the proton on the triazole ring.

  • ¹³C NMR: The carbon NMR spectrum should exhibit signals for the methyl carbon, the aldehyde carbonyl carbon, and the two distinct carbons of the triazole ring.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1680-1700 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (111.1 g/mol ).

Researchers are strongly encouraged to perform full spectroscopic characterization to confirm the identity and purity of their synthesized material.

Applications in Drug Discovery and Development

The 1,2,4-triazole moiety is a cornerstone in the development of antifungal and antiviral agents.[1][5] The aldehyde functionality of this compound serves as a versatile synthetic handle for the introduction of various pharmacophores through reactions such as reductive amination, Wittig reactions, and condensation reactions.

Key Therapeutic Areas:

  • Antifungal Agents: Many clinically used antifungal drugs, such as fluconazole and itraconazole, contain a 1,2,4-triazole ring. This scaffold is known to inhibit the fungal enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[6] this compound can be used as a starting material to synthesize novel triazole-based antifungal candidates.[1]

  • Antiviral Agents: The antiviral drug ribavirin, a broad-spectrum antiviral agent, is a notable example of a 1,2,4-triazole derivative.[5] The triazole ring is essential for its biological activity. This compound can serve as a precursor for the synthesis of novel nucleoside and non-nucleoside antiviral compounds.[7][8]

  • Antibacterial and Anticancer Agents: The 1,2,4-triazole scaffold has also been explored for its potential in developing antibacterial and anticancer therapies.[2] The ability to readily modify the aldehyde group allows for the creation of diverse libraries of compounds for screening against these targets.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, information for related compounds such as 1-methyl-1,2,4-triazole suggests that it should be handled with care in a well-ventilated laboratory environment.[9]

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

GHS Hazard Statements for a related compound (1-methyl-1H-1,2,4-triazole-5-carbaldehyde): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3] It is prudent to assume similar hazards for the 3-carbaldehyde isomer.

Conclusion

This compound is a valuable and versatile heterocyclic building block with significant potential in drug discovery and development. Its straightforward, albeit not widely documented, synthesis and the reactivity of its aldehyde group make it an attractive starting material for the creation of novel therapeutic agents, particularly in the fields of antifungal and antiviral research. As with any chemical compound, proper characterization and safe handling are paramount for its successful application in the laboratory.

References

An In-Depth Technical Guide to 1-methyl-1H-1,2,4-triazole-3-carbaldehyde: Synthesis, Properties, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides a comprehensive technical overview of 1-methyl-1H-1,2,4-triazole-3-carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry and materials science. The 1,2,4-triazole core is a privileged scaffold found in numerous FDA-approved drugs.[1] This guide addresses the specific challenges related to the synthesis of the 3-carbaldehyde isomer, detailing a strategic pathway to overcome regioselectivity issues. It outlines the compound's physicochemical properties, provides an analysis of its expected spectroscopic signature based on data from related isomers, and explores the rich chemical reactivity endowed by its aldehyde functionality. This paper is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Introduction to the 1,2,4-Triazole Scaffold

The 1,2,4-triazole system is a five-membered aromatic heterocycle containing three nitrogen atoms at positions 1, 2, and 4.[2] This structural motif is a cornerstone in modern drug discovery, prized for its metabolic stability, ability to engage in hydrogen bonding, and its role as a bioisostere for amide and ester groups.[3] Notable pharmaceuticals incorporating this ring system include the antifungals fluconazole and itraconazole.[2]

1.1. Nomenclature and Isomeric Considerations

The substitution pattern on the 1,2,4-triazole ring is critical to its chemical behavior. For a methyl-substituted carbaldehyde, several isomers exist, and it is crucial to distinguish them:

  • This compound (The Target Compound): The focus of this guide.

  • 1-methyl-1H-1,2,4-triazole-5-carbaldehyde: A common isomer often produced in direct formylation reactions due to the electronic activation of the C5 position.

  • 1,2,3-Triazole Isomers: Compounds such as 1-methyl-1H-1,2,3-triazole-4-carbaldehyde, which possess a different arrangement of nitrogen atoms and thus exhibit distinct chemical properties.[4]

The parent 1H-1,2,4-triazole can exist in two tautomeric forms, but upon N-methylation, the structure is locked. The choice of synthetic strategy is paramount to ensure the selective formation of the desired C3-substituted product over the more readily accessible C5 isomer.

Synthesis Strategies

Direct formylation of 1-methyl-1H-1,2,4-triazole typically yields the 5-carbaldehyde isomer.[1] This is because lithiation, a common method for introducing a formyl group precursor, preferentially occurs at the most acidic proton, which is at the C5 position. Therefore, a multi-step, regiocontrolled approach is necessary to synthesize the 3-carbaldehyde derivative. The following pathway, adapted from principles for synthesizing related 3-substituted triazoles, offers a logical solution.[5]

Proposed Synthetic Pathway

This strategy involves the initial preparation of a 3-carboxylated intermediate, which can then be reduced to the target aldehyde.

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Self-Validating System

Step 1: Synthesis of 1-Methyl-1H-1,2,4-triazole

  • To a solution of 1H-1,2,4-triazole in a suitable solvent like DMF, add a base such as potassium hydroxide.[5]

  • Cool the mixture in an ice bath and add chloromethane or methyl iodide dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Perform an aqueous workup and extract the product with an organic solvent. Purify by distillation or chromatography. The success of this step is validated by the appearance of a new methyl singlet in the 1H NMR spectrum.

Step 2: Synthesis of 1-Methyl-1H-1,2,4-triazole-3-carboxylic Acid

  • Causality: To direct metallation to the C3 position, the more acidic C5 position must first be blocked. This is the cornerstone of achieving the desired regioselectivity.

  • Protect the C5 position of 1-methyl-1H-1,2,4-triazole. A bulky protecting group is ideal.

  • In an inert atmosphere, dissolve the protected triazole in dry THF and cool to -78 °C.

  • Add n-butyllithium (n-BuLi) dropwise to deprotonate the C3 position.[5]

  • Bubble CO2 gas through the solution or quench with powdered dry ice.

  • Allow the reaction to warm to room temperature and quench with a saturated NH4Cl solution.

  • Remove the C5 protecting group under appropriate conditions (e.g., with a fluoride source for a silyl group).

  • Acidify the aqueous layer to precipitate the carboxylic acid product. Validation is confirmed by the disappearance of the C3-H proton signal in NMR and the appearance of a carboxylic acid peak in IR spectroscopy.

Step 3: Reduction to this compound

  • Convert the carboxylic acid to its corresponding methyl or ethyl ester using standard methods (e.g., thionyl chloride in methanol).[5][6]

  • Dissolve the ester in a dry, non-protic solvent like toluene or DCM under an inert atmosphere and cool to -78 °C.

  • Add a solution of Diisobutylaluminium hydride (DIBAL-H) (1.0 M in hexanes) dropwise. The reaction progress must be carefully monitored by TLC to avoid over-reduction to the alcohol.

  • Quench the reaction at low temperature with methanol, followed by an aqueous workup (e.g., with Rochelle's salt).

  • Extract the product and purify by column chromatography. The final product is validated by the appearance of an aldehyde proton signal (~9-10 ppm) in the 1H NMR spectrum.

Physicochemical Properties

Quantitative experimental data for this compound is not widely published. The following table summarizes its fundamental properties, with comparative data provided for a closely related isomer where available.

PropertyValue / DescriptionSource(s)
Molecular Formula C₄H₅N₃O[7]
Molecular Weight 111.10 g/mol [7][8]
IUPAC Name This compound-
CAS Number Data not readily available. Isomer (5-carbaldehyde) is 99651-37-3.[7][9]
Physical State Expected to be a solid at room temperature.Comparative[4][10]
Melting Point Not reported. (Comparative: 1-methyl-1H-1,2,3-triazole-4-carbaldehyde melts at 112–114 °C).[4]
Boiling Point Not reported.-
Solubility Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO.-
pKa The parent 1,2,4-triazole has a pKa of 10.26. Methylation may slightly alter this value.[2]

Spectroscopic and Analytical Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The expected data, based on established principles and comparison with isomers, are as follows:

  • ¹H NMR Spectroscopy:

    • Aldehyde Proton (CHO): A sharp singlet expected in the δ 9.5-10.5 ppm region.[4]

    • Triazole Proton (C5-H): A singlet expected around δ 8.0-8.5 ppm. Its precise location distinguishes it from the C3-H of the 5-carbaldehyde isomer.

    • Methyl Protons (N-CH₃): A sharp singlet expected around δ 3.9-4.2 ppm.[4]

  • ¹³C NMR Spectroscopy:

    • Aldehyde Carbonyl (CHO): Expected around δ 184-186 ppm.[4]

    • Triazole Carbons (C3 & C5): Two distinct signals expected in the aromatic region, δ 145-160 ppm.

    • Methyl Carbon (N-CH₃): A signal expected around δ 36-38 ppm.[4]

  • Mass Spectrometry (MS): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ at m/z ≈ 111.10 or 112.11, respectively.

  • Infrared (IR) Spectroscopy:

    • A strong C=O stretching band for the aldehyde is expected around 1690-1710 cm⁻¹.

    • C=N and C-N stretching vibrations from the triazole ring will appear in the 1400-1600 cm⁻¹ region.

    • C-H stretching from the aldehyde group may be visible as a weak band near 2820 cm⁻¹ and 2720 cm⁻¹.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the versatile reactivity of its aldehyde group, which serves as a handle for molecular elaboration.

G cluster_reactions Key Reactions of the Aldehyde Group center This compound oxidation Carboxylic Acid center->oxidation Oxidation (e.g., KMnO4) reduction Primary Alcohol center->reduction Reduction (e.g., NaBH4) reductive_amination Amine center->reductive_amination R-NH2, NaBH3CN wittig Alkene center->wittig Wittig Reagent (Ph3P=CHR) schiff Imine (Schiff Base) center->schiff R-NH2, acid catalyst

Caption: Reactivity map of this compound.

  • Oxidation: The aldehyde can be readily oxidized to 1-methyl-1H-1,2,4-triazole-3-carboxylic acid using standard oxidizing agents like potassium permanganate or chromium trioxide.[11] This acid is a valuable intermediate for forming amides and esters.

  • Reduction: Reduction with agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding primary alcohol, (1-methyl-1H-1,2,4-triazol-3-yl)methanol.[11]

  • Reductive Amination: This is a powerful transformation for building molecular complexity. The aldehyde can react with a primary or secondary amine in the presence of a mild reducing agent (e.g., sodium triacetoxyborohydride) to form a new C-N bond, yielding a substituted amine.

  • Condensation Reactions: The aldehyde readily condenses with primary amines to form imines (Schiff bases), which can be further modified or used as ligands in coordination chemistry.[12]

  • Carbon-Carbon Bond Formation: The aldehyde can participate in various C-C bond-forming reactions, such as the Wittig reaction to form alkenes or aldol reactions, expanding its synthetic utility.

Applications in Research and Development

The combination of the stable, polar 1,2,4-triazole ring and the reactive aldehyde handle makes this compound a high-value intermediate.

  • Medicinal Chemistry: It is an ideal starting point for synthesizing novel drug candidates. The triazole core can interact with biological targets, while the aldehyde allows for the introduction of diverse side chains to modulate potency, selectivity, and pharmacokinetic properties. The triazole scaffold is associated with antifungal, anticancer, and antibacterial activities.[1][11]

  • Materials Science: The aldehyde functionality enables its use as a monomer or cross-linking agent in the synthesis of novel polymers and functional materials, potentially imparting properties like thermal stability or specific electrical characteristics.[1][11]

  • Agrochemicals: The triazole moiety is prevalent in agrochemicals. This compound serves as a building block for developing new herbicides and fungicides.[11]

Safety and Handling

While a specific safety data sheet for this compound is not available, data from related isomers suggests appropriate precautions. The isomeric compound 1-methyl-1H-1,2,3-triazole-5-carbaldehyde is classified with the following hazards:

  • Harmful if swallowed (H302)[8]

  • Causes skin irritation (H315)[8]

  • Causes serious eye irritation (H319)[8]

  • May cause respiratory irritation (H335)[8]

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

References

1-methyl-1H-1,2,4-triazole-3-carbaldehyde synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-methyl-1H-1,2,4-triazole-3-carbaldehyde

Abstract

This compound is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its unique trifunctional nature—a reactive aldehyde group, a stable triazole core, and a specific N-methylation pattern—makes it an invaluable synthon for constructing complex molecular architectures with diverse biological activities. This guide provides a comprehensive overview of the principal synthetic pathway to this target molecule, emphasizing the chemical rationale behind procedural steps, detailed experimental protocols, and critical process considerations. The content is tailored for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of its synthesis.

Introduction and Strategic Overview

The synthesis of substituted triazoles is a cornerstone of modern heterocyclic chemistry. The title compound, this compound, is of particular interest as it serves as a precursor for a wide range of pharmaceutical agents. The aldehyde functionality allows for a multitude of subsequent transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, enabling facile diversification of the molecular scaffold[1].

The primary challenge in synthesizing this molecule lies in achieving precise regioselectivity during the N-methylation of the triazole ring and the controlled introduction of the sensitive aldehyde group. Direct formylation of the 1-methyl-1H-1,2,4-triazole ring at the C3 position is often difficult and low-yielding due to the electronic nature of the heterocycle. Therefore, a more robust and widely adopted strategy involves the synthesis of a stable precursor, (1-methyl-1H-1,2,4-triazol-3-yl)methanol, followed by its selective oxidation to the desired aldehyde. This two-stage approach offers superior control and generally results in higher overall yields.

This guide will focus on this reliable two-step pathway:

  • Stage 1: Synthesis of the precursor alcohol, (1-methyl-1H-1,2,4-triazol-3-yl)methanol.

  • Stage 2: Selective oxidation of the alcohol to yield this compound.

Principal Synthetic Pathway: A Mechanistic Approach

The most field-proven route begins with the commercially available methyl-1H-1,2,4-triazole-3-carboxylate. This strategy leverages the stability of the ester functional group, which can be readily reduced post-methylation.

Synthesis_Pathway A Methyl-1H-1,2,4-triazole-3-carboxylate B Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate A->B  Step 1: N-Methylation  (e.g., MeI, NaH / DMF)  Regioselective Alkylation C (1-methyl-1H-1,2,4-triazol-3-yl)methanol B->C  Step 2: Ester Reduction  (e.g., LiAlH4 / THF)  Formation of Primary Alcohol D This compound C->D  Step 3: Selective Oxidation  (e.g., MnO2 / DCM)  Formation of Aldehyde

Caption: A robust three-step synthesis of the target aldehyde from a commercially available triazole ester.

Step 1: Regioselective N-Methylation

The triazole ring possesses two potential sites for alkylation (N1 and N4). Achieving selectivity for the N1 position is critical. The reaction of the sodium salt of the triazole with an alkylating agent like iodomethane typically favors N1-alkylation[2][3].

  • Expertise & Causality: The formation of the triazole anion with a strong base (e.g., sodium hydride) deprotonates the most acidic proton on the ring. Subsequent attack by methyl iodide proceeds preferentially at the N1 position due to a combination of steric and electronic factors. Using a polar aprotic solvent like DMF or THF is essential to solvate the cation and facilitate the nucleophilic substitution reaction.

Step 2: Reduction of the Ester to the Primary Alcohol

With the N1 position successfully methylated, the next step is the reduction of the methyl ester to the corresponding primary alcohol.

  • Expertise & Causality: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) are required for this transformation. LiAlH₄ is a potent source of hydride ions (H⁻) that readily attacks the electrophilic carbonyl carbon of the ester. The reaction must be performed under strictly anhydrous conditions in an ethereal solvent like THF, as LiAlH₄ reacts violently with water. An acidic workup is then used to protonate the resulting alkoxide and quench any excess reagent.

Step 3: Selective Oxidation of the Alcohol to the Aldehyde

This is the final and most delicate step. Over-oxidation to the carboxylic acid must be avoided.

  • Expertise & Causality: The oxidation of a primary alcohol attached to a heterocyclic ring to an aldehyde is best accomplished with a mild and selective oxidizing agent. Manganese dioxide (MnO₂) is an excellent choice for this purpose[4]. It is a heterogeneous reagent that selectively oxidizes allylic, benzylic, and similar activated alcohols. The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) at room temperature. The solid MnO₂ is easily removed by filtration upon reaction completion, simplifying the product workup.

Detailed Experimental Protocols

Safety Precaution: These protocols involve hazardous reagents. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Synthesis of (1-methyl-1H-1,2,4-triazol-3-yl)methanol

This protocol combines the N-methylation and reduction steps for efficiency.

ReagentMW ( g/mol )Amount (mmol)Mass/Volume
Methyl-1H-1,2,4-triazole-3-carboxylate127.1050.06.35 g
Sodium Hydride (60% dispersion in oil)24.0055.02.20 g
Anhydrous Dimethylformamide (DMF)--100 mL
Iodomethane (MeI)141.9455.03.4 mL (7.8 g)
Lithium Aluminum Hydride (LiAlH₄)37.9575.02.85 g
Anhydrous Tetrahydrofuran (THF)--150 mL

Step-by-Step Methodology:

  • N-Methylation: a. To a dry 500 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (60% dispersion). b. Carefully add 50 mL of anhydrous DMF. c. Cool the suspension to 0 °C in an ice bath. d. Add a solution of methyl-1H-1,2,4-triazole-3-carboxylate in 50 mL of anhydrous DMF dropwise over 30 minutes. e. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. f. Cool the mixture back to 0 °C and add iodomethane dropwise. g. Stir at room temperature for 3-4 hours until TLC analysis indicates complete consumption of the starting material. h. Carefully quench the reaction by the slow addition of 20 mL of saturated ammonium chloride solution. i. Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate.

  • Ester Reduction: a. Prepare a suspension of LiAlH₄ in 100 mL of anhydrous THF in a separate dry 500 mL flask under nitrogen at 0 °C. b. Dissolve the crude ester from the previous step in 50 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension. c. After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. d. Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (3 mL), 15% NaOH solution (3 mL), and then water again (9 mL). e. Stir the resulting white suspension vigorously for 30 minutes, then filter through a pad of Celite. f. Wash the filter cake with THF. g. Concentrate the combined filtrates under reduced pressure to yield the crude product, (1-methyl-1H-1,2,4-triazol-3-yl)methanol, which can be purified by column chromatography or recrystallization[5].

Protocol 2: Oxidation to this compound
ReagentMW ( g/mol )Amount (mmol)Mass/Volume
(1-methyl-1H-1,2,4-triazol-3-yl)methanol[6]113.1220.02.26 g
Activated Manganese Dioxide (MnO₂)86.94200.017.4 g (10 eq.)
Dichloromethane (DCM)--200 mL

Step-by-Step Methodology:

  • Reaction Setup: a. To a 500 mL round-bottom flask, add the (1-methyl-1H-1,2,4-triazol-3-yl)methanol and 200 mL of DCM. b. Add the activated manganese dioxide in one portion. Using a large excess (10-fold by weight or molar equivalent) is crucial for driving the reaction to completion. c. Stir the black suspension vigorously at room temperature.

  • Monitoring and Workup: a. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is typically complete within 12-24 hours. b. Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the MnO₂ solids. c. Wash the Celite pad thoroughly with additional DCM (3 x 50 mL) to ensure complete recovery of the product. d. Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

  • Purification: a. The crude product is typically a pale yellow solid or oil. b. Purification can be achieved via silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.

Workflow and Characterization

The overall process from synthesis to final product validation follows a standard chemistry workflow.

Workflow cluster_synthesis Synthesis Stage cluster_purification Purification & Analysis Synthesis_Alcohol Protocol 1: Alcohol Synthesis Synthesis_Aldehyde Protocol 2: Aldehyde Oxidation Synthesis_Alcohol->Synthesis_Aldehyde Filtration Filtration (Removal of MnO2) Synthesis_Aldehyde->Filtration Crude Product Workup Reaction Workup (Quenching, Extraction) Purification Column Chromatography Filtration->Purification Analysis Characterization (NMR, MS, IR) Purification->Analysis Pure Product

Caption: General experimental workflow from synthesis to characterization.

Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: Expect a singlet for the methyl group (N-CH₃), a singlet for the aldehyde proton (-CHO), and a singlet for the triazole ring proton (C5-H).

  • ¹³C NMR: Will show characteristic peaks for the aldehyde carbonyl, the triazole ring carbons, and the methyl carbon.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of C₄H₅N₃O (MW: 111.10) should be observed.

Conclusion

The synthesis of this compound is most reliably achieved through a multi-step sequence involving N-methylation of a triazole-3-carboxylate precursor, followed by reduction to the primary alcohol and subsequent selective oxidation. This pathway, while involving several steps, provides a high degree of control over regioselectivity and functional group manipulation, making it a superior strategy to direct formylation attempts. By understanding the mechanistic principles behind each transformation, researchers can effectively troubleshoot and optimize this synthesis for applications in pharmaceutical and materials science discovery.

References

A Technical Guide to the Spectral Analysis of 1-methyl-1H-1,2,4-triazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the expected spectral characteristics of 1-methyl-1H-1,2,4-triazole-3-carbaldehyde. Due to the limited availability of published experimental spectra for this specific compound, this document serves as a predictive guide based on established spectroscopic principles and comparative data from the parent compound, 1H-1,2,4-triazole-3-carbaldehyde, and other structurally related triazole derivatives. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound and its analogues, which are of significant interest in medicinal chemistry and drug development.[1] We will delve into the theoretical underpinnings and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation of this molecule.

Introduction: The Significance of this compound

The 1,2,4-triazole scaffold is a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities.[1] The introduction of a methyl group at the N1 position and a carbaldehyde group at the C3 position of the triazole ring creates a molecule with unique electronic and steric properties, making it a valuable synthon for the synthesis of more complex drug candidates. Accurate and unambiguous structural characterization is paramount in the drug discovery and development pipeline to ensure efficacy, safety, and reproducibility. Spectroscopic techniques are the most powerful tools for achieving this.

This guide will provide a detailed exposition of the predicted ¹H NMR, ¹³C NMR, IR, and MS spectral data for this compound. Each section will cover the theoretical basis of the technique, a generalized experimental protocol, and an in-depth interpretation of the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon-Hydrogen Framework

NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms in a molecule.[2] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can deduce the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be relatively simple and highly informative. The key resonances are predicted as follows:

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.9 - 10.2Singlet1HAldehyde proton (-CHO)The strong deshielding effect of the electronegative oxygen atom and the adjacent triazole ring will shift this proton significantly downfield.
~8.5 - 8.8Singlet1HTriazole ring proton (C5-H)The electron-withdrawing nature of the triazole ring and the adjacent aldehyde group will result in a downfield chemical shift for this proton.
~3.9 - 4.2Singlet3HMethyl protons (-CH₃)The methyl group attached to the nitrogen atom of the triazole ring will appear as a singlet in the upfield region.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide complementary information on the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~185 - 190Aldehyde carbon (-CHO)The carbonyl carbon is highly deshielded and will appear at a characteristic downfield position.
~155 - 160Triazole ring carbon (C3)This carbon is attached to the electron-withdrawing aldehyde group and two nitrogen atoms, leading to a downfield shift.
~145 - 150Triazole ring carbon (C5)This carbon is part of the heterocyclic ring and its chemical shift is influenced by the surrounding nitrogen atoms.
~35 - 40Methyl carbon (-CH₃)The methyl carbon attached to the nitrogen will have a characteristic upfield chemical shift.
Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.[3]

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts.[2]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

Data Acquisition:

  • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Shim the magnetic field to achieve optimal resolution.

  • Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans may be required due to the lower natural abundance of ¹³C.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase the resulting spectra.

  • Calibrate the chemical shift scale using the TMS signal.

  • Integrate the peaks in the ¹H NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Sample prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Add TMS prep2->prep3 acq1 Tune & Match Probe prep3->acq1 acq2 Shim Magnetic Field acq1->acq2 acq3 Acquire 1H Spectrum acq2->acq3 acq4 Acquire 13C Spectrum acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Chemical Shift Calibration proc2->proc3 proc4 Integration (1H) proc3->proc4 MS_Fragmentation M [C4H5N3O]+. m/z = 111 F1 [C3H4N3]+. m/z = 82 M->F1 - CHO F2 [C2H3N2]+. m/z = 55 F1->F2 - HCN F3 [C2H4N]+. m/z = 42 F2->F3 - N

References

solubility of 1-methyl-1H-1,2,4-triazole-3-carbaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 1-methyl-1H-1,2,4-triazole-3-carbaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines a predictive framework based on its molecular structure and the fundamental principles of organic chemistry. Furthermore, it offers detailed, field-proven methodologies for researchers and drug development professionals to accurately determine its solubility in a range of common organic solvents. This guide is designed to be a practical resource, enabling scientists to make informed decisions in experimental design, from reaction chemistry to formulation development.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a five-membered 1,2,4-triazole ring, substituted with a methyl group at the N1 position and a carbaldehyde (aldehyde) group at the C3 position. The molecular formula is C₄H₅N₃O.[1][2] The unique arrangement of nitrogen atoms in the triazole ring, coupled with the polar aldehyde group, imparts specific physicochemical properties that are critical to its behavior in solution. Triazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties.[3][4] Understanding the solubility of this particular carbaldehyde is a foundational step for its application in synthesis, purification, and formulation.

Predicted Solubility Profile: A Molecular Structure-Based Analysis

The principle of "like dissolves like" is the cornerstone of predicting solubility.[5][6] An analysis of the molecular structure of this compound allows for a qualitative prediction of its solubility in various organic solvents.

  • Polarity: The molecule possesses several features that contribute to an overall polar character. The three nitrogen atoms in the triazole ring and the oxygen atom of the carbonyl group in the carbaldehyde are electronegative, creating significant dipole moments.[7] The presence of lone pairs of electrons on the nitrogen and oxygen atoms allows for hydrogen bonding with protic solvents.[3][8]

  • Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor, and the C-H bond of the aldehyde group has some acidic character, potentially acting as a weak hydrogen bond donor. The nitrogen atoms of the triazole ring can also act as hydrogen bond acceptors. This capacity for hydrogen bonding suggests a higher affinity for polar protic and aprotic solvents.[3][8]

  • Molecular Size: The molecule is relatively small, which generally favors solubility as less energy is required to overcome the lattice energy of the solid state compared to larger molecules.[5]

Based on this analysis, this compound is expected to exhibit good solubility in polar organic solvents and limited solubility in nonpolar solvents.

Quantitative Solubility Determination: An Experimental Approach

To establish a quantitative understanding of the compound's solubility, a systematic experimental approach is necessary. The following table outlines a selection of organic solvents, categorized by their polarity, which are recommended for solubility testing.

Table 1: Recommended Organic Solvents for Solubility Testing of this compound

Solvent CategorySolventDielectric Constant (20°C)Predicted SolubilityQuantitative Solubility ( g/100 mL at 25°C)
Polar Protic Water80.1ModerateTo be determined experimentally
Methanol32.7HighTo be determined experimentally
Ethanol24.5HighTo be determined experimentally
Isopropanol19.9ModerateTo be determined experimentally
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Very HighTo be determined experimentally
N,N-Dimethylformamide (DMF)36.7Very HighTo be determined experimentally
Acetonitrile37.5HighTo be determined experimentally
Acetone20.7Moderate to HighTo be determined experimentally
Tetrahydrofuran (THF)7.6ModerateTo be determined experimentally
Slightly Polar Ethyl Acetate6.0Low to ModerateTo be determined experimentally
Dichloromethane (DCM)9.1Low to ModerateTo be determined experimentally
Nonpolar Toluene2.4LowTo be determined experimentally
Hexane1.9Very LowTo be determined experimentally

Experimental Protocol for Solubility Determination

The following protocol describes a reliable method for determining the solubility of this compound. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is considered at equilibrium when the concentration of the solute in the liquid phase remains constant over time.

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • To remove any suspended solid particles, centrifuge the aliquot or filter it through a syringe filter. This step is critical to avoid overestimation of the solubility.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of the compound in each solvent at known concentrations.

    • Generate a calibration curve by analyzing the standard solutions using a validated analytical method, such as HPLC.

    • Dilute the filtered supernatant from the saturated solution to a concentration that falls within the linear range of the calibration curve.

    • Analyze the diluted sample and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Concentration from HPLC (g/mL) × Dilution Factor) × 100

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G cluster_prep Preparation cluster_proc Processing cluster_analysis Analysis A Add excess compound to solvent B Equilibrate at constant temperature (24-48h) A->B C Centrifuge/Filter to remove solid B->C D Dilute supernatant C->D F Analyze standards and sample via HPLC D->F E Prepare calibration standards E->F G Determine concentration from calibration curve F->G H Calculate Solubility G->H

Caption: Workflow for solubility determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound and should be controlled during experimental determination and considered during its application.

  • Temperature: The solubility of solids in liquids generally increases with temperature.[5][9] This is because the dissolution process is often endothermic, and increasing the temperature provides the energy needed to overcome the intermolecular forces in the solid lattice.[9] For applications requiring higher concentrations, heating the solvent may be a viable strategy.

  • Solvent Polarity: As discussed, the polarity of the solvent is a critical factor. A systematic study across a range of solvents with varying polarities is essential to fully characterize the solubility profile.

  • Purity of the Compound: Impurities can affect the measured solubility. It is crucial to use a well-characterized, high-purity sample for accurate determinations.

  • pH (for aqueous solutions): The triazole ring has basic nitrogen atoms and can be protonated under acidic conditions.[4] Protonation would likely increase the aqueous solubility. Therefore, the pH of the aqueous medium will significantly impact the solubility.

Conclusion

While specific, published quantitative data on the is scarce, a thorough understanding of its molecular structure allows for strong predictions of its solubility behavior. It is anticipated to be highly soluble in polar aprotic and protic solvents and poorly soluble in nonpolar solvents. This guide provides a robust experimental framework for researchers to quantitatively determine the solubility in various organic solvents. The provided protocol, when followed diligently, will yield reliable and reproducible data, which is indispensable for the successful application of this compound in research and development.

References

Navigating the Stability and Storage of 1-methyl-1H-1,2,4-triazole-3-carbaldehyde: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of a Versatile Heterocycle

1-methyl-1H-1,2,4-triazole-3-carbaldehyde is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a reactive aldehyde moiety appended to a stable triazole core, makes it a valuable precursor for the synthesis of a diverse array of more complex molecules with potential therapeutic applications. The 1,2,4-triazole scaffold is a well-established pharmacophore found in numerous antifungal, antiviral, and anticancer agents, prized for its metabolic stability and ability to engage in various biological interactions.[1] The aldehyde functionality serves as a versatile handle for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and the formation of Schiff bases, enabling the construction of diverse compound libraries for biological screening.

However, the very reactivity that makes this compound a valuable synthetic intermediate also presents significant challenges regarding its stability and long-term storage. Understanding the factors that govern its degradation is paramount to ensuring the integrity of starting materials, the reproducibility of synthetic protocols, and the quality of downstream products. This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, drawing upon fundamental chemical principles and data from analogous structures to offer field-proven insights for researchers in the pharmaceutical and chemical sciences.

I. Chemical Stability Profile: A Tale of Two Moieties

The stability of this compound is intrinsically linked to the chemical properties of its two key functional groups: the 1,2,4-triazole ring and the aldehyde group.

The Robustness of the 1,2,4-Triazole Core

The 1,2,4-triazole ring is an aromatic heterocycle, a characteristic that imparts significant thermodynamic stability.[2] This aromaticity arises from the delocalization of six π-electrons across the five-membered ring. Generally, the 1,2,4-triazole nucleus is resistant to a range of chemical conditions, including moderate heat and non-extreme pH environments.[2] The N-methylation at the 1-position further enhances its stability by preventing tautomerization.

The Susceptibility of the Aldehyde Functionality

In contrast to the stable triazole ring, the aldehyde group is inherently susceptible to several degradation pathways. The primary routes of degradation for aldehydes, particularly aromatic and heterocyclic aldehydes, are oxidation and polymerization.

  • Oxidation: The aldehyde group is readily oxidized to the corresponding carboxylic acid, 1-methyl-1H-1,2,4-triazole-3-carboxylic acid. This process can be initiated by atmospheric oxygen, especially in the presence of light, heat, or trace metal impurities. The formation of the carboxylic acid impurity can alter the reactivity of the starting material and complicate purification processes.

  • Polymerization/Self-Condensation: Aldehydes can undergo self-condensation or polymerization reactions, particularly in the presence of acidic or basic catalysts. This can lead to the formation of oligomeric or polymeric materials, reducing the purity and potency of the compound. For some N-unsubstituted azole aldehydes, dimerization to form hemiaminals has been observed in the solid state.[3] While the N-methylation of the target compound may reduce the likelihood of such specific dimerization, the potential for other forms of self-reaction should not be disregarded.

II. Recommended Storage Conditions: Preserving Chemical Integrity

Based on the inherent chemical properties of heterocyclic aldehydes, the following storage conditions are recommended to ensure the long-term stability of this compound.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of potential degradation reactions, including oxidation and polymerization.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes exposure to atmospheric oxygen, thereby inhibiting oxidative degradation to the carboxylic acid.
Light Amber vial or stored in the darkProtects the compound from photolytically initiated degradation pathways.
Moisture Tightly sealed container with desiccantPrevents hydrolysis and potential moisture-catalyzed degradation.
Container Glass vial with a chemically inert cap linerAvoids potential leaching or reaction with plastic containers.

III. Experimental Protocol: A Framework for Stability Assessment (Forced Degradation Study)

To rigorously assess the stability of this compound and identify potential degradation products, a forced degradation study is an indispensable tool in the drug development process.[4][5] This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Objective

To identify the degradation pathways and major degradation products of this compound under various stress conditions.

Materials
  • This compound

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Calibrated pH meter

  • HPLC-UV/MS system

  • Photostability chamber

  • Oven

Step-by-Step Methodology
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.

    • Incubate the solution at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At specified time points, withdraw samples, neutralize with an appropriate amount of 0.1 N NaOH, and dilute for HPLC analysis.

  • Basic Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • At specified time points, withdraw samples, neutralize with 0.1 N HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours.

    • At specified time points, withdraw samples and dilute for HPLC analysis.

  • Thermal Degradation:

    • Transfer a known amount of the solid compound into a glass vial.

    • Place the vial in an oven at a high temperature (e.g., 80°C) for a specified duration.

    • At time points, dissolve a portion of the solid in the initial solvent for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound to UV and visible light in a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

    • Analyze both samples by HPLC at appropriate time intervals.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS) to identify the mass of the degradation products.

    • Compare the chromatograms of the stressed samples with that of a control (unstressed) sample to identify new peaks corresponding to degradation products.

Visualization of the Experimental Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acidic Hydrolysis (0.1N HCl, 60°C) HPLC HPLC-UV/MS Analysis Acid->HPLC Base Basic Hydrolysis (0.1N NaOH, 60°C) Base->HPLC Oxidation Oxidative Stress (3% H2O2, RT) Oxidation->HPLC Thermal Thermal Stress (Solid, 80°C) Thermal->HPLC Photo Photolytic Stress (ICH Q1B) Photo->HPLC ID Identify Degradation Products HPLC->ID Pathway Elucidate Degradation Pathways ID->Pathway Stock Stock Solution of This compound Stock->Acid Stock->Base Stock->Oxidation Stock->Photo Thermal_Solid Solid Compound Thermal_Solid->Thermal

Caption: Forced degradation experimental workflow.

IV. Conclusion: A Proactive Approach to Stability

While this compound possesses a robust heterocyclic core, the reactivity of its aldehyde functionality necessitates careful consideration of its handling and storage. The primary degradation pathways to be mindful of are oxidation to the corresponding carboxylic acid and potential polymerization. By adhering to the recommended storage conditions of refrigeration in a dark, dry, and inert environment, researchers can significantly mitigate the risk of degradation, thereby ensuring the quality and reliability of this important synthetic intermediate. The implementation of forced degradation studies provides a robust framework for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods, which are crucial for regulatory submissions and ensuring the overall quality of pharmaceutical products.

References

The 1,2,4-Triazole Scaffold: A Journey from Discovery to Therapeutic Prominence

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring with three nitrogen atoms, stands as a "privileged structure" in medicinal chemistry.[1] Its remarkable metabolic stability, hydrogen bonding capability, and its function as a bioisostere for amide and ester groups have cemented its role as a cornerstone in the development of a multitude of therapeutic agents.[1] This guide provides a comprehensive exploration of the discovery and rich history of 1,2,4-triazole compounds. We will delve into the pioneering synthetic methodologies that enabled their creation, trace their evolution into blockbuster antifungal drugs, and survey their broader applications in medicine and industry. This paper will further provide detailed experimental protocols for classical and modern synthetic routes, alongside a critical examination of their mechanisms of action, offering valuable insights for professionals engaged in drug discovery and development.

The Genesis of a Privileged Scaffold: Early Discoveries and Synthetic Pioneers

The story of 1,2,4-triazoles begins in the late 19th and early 20th centuries, with foundational work by chemists who developed the initial pathways to this crucial heterocyclic system. Two classical named reactions, the Pellizzari and Einhorn-Brunner reactions, were instrumental in unlocking the synthetic accessibility of 1,2,4-triazoles, paving the way for future exploration of their chemical and biological properties.

The Pellizzari Reaction: A Thermal Condensation Approach

First reported by Guido Pellizzari in 1911, this reaction provides a direct route to 3,5-disubstituted-1,2,4-triazoles through the thermal condensation of an amide and an acylhydrazide.[2][3] The traditional method involves heating the reactants at high temperatures, often exceeding 200°C, either neat or in a high-boiling solvent.[2]

The mechanism commences with the nucleophilic attack of the terminal nitrogen of the acylhydrazide on the carbonyl carbon of the amide.[4] This is followed by a series of cyclization and dehydration steps to form the stable 1,2,4-triazole ring.[4] While effective, the Pellizzari reaction in its classical form can be hampered by the need for high temperatures, long reaction times, and often results in low yields.[3] A significant challenge, particularly in reactions with different acyl groups on the amide and acylhydrazide, is the formation of a mixture of isomeric 1,2,4-triazoles due to an "interchange of acyl groups."[4]

Modern modifications, such as the use of microwave irradiation, have been shown to significantly reduce reaction times and improve yields, offering a more efficient and environmentally friendly alternative to the classical thermal method.[3]

Pellizzari_Reaction Pellizzari Reaction Mechanism Amide Amide (R-C(=O)NH2) Intermediate1 Intermediate Adduct Amide->Intermediate1 + Acylhydrazide Acylhydrazide Acylhydrazide (R'-C(=O)NHNH2) Acylhydrazide->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 - H2O Triazole 3,5-Disubstituted-1,2,4-Triazole Intermediate2->Triazole - H2O

Caption: Generalized mechanism of the Pellizzari reaction.

The Einhorn-Brunner Reaction: An Acid-Catalyzed Condensation

Independently described by Alfred Einhorn in 1905 and Karl Brunner in 1914, the Einhorn-Brunner reaction offers another powerful method for the synthesis of substituted 1,2,4-triazoles.[5][6][7] This acid-catalyzed condensation involves the reaction of diacylamines (imides) with hydrazines.[5]

The generally accepted mechanism begins with the protonation of the hydrazine, followed by a nucleophilic attack on one of the carbonyl groups of the diacylamine.[5] Subsequent dehydration and intramolecular cyclization lead to the formation of the heterocyclic ring, with a final dehydration step yielding the aromatic 1,2,4-triazole.[5] A key advantage of the Einhorn-Brunner reaction is its predictable regioselectivity when using unsymmetrical diacylamines. The acyl group derived from the stronger carboxylic acid will preferentially be located at the 3-position of the resulting 1,2,4-triazole ring.[5][8]

Einhorn_Brunner_Reaction Einhorn-Brunner Reaction Mechanism Diacylamine Diacylamine (R-C(=O)NHC(=O)-R') Intermediate1 Intermediate Adduct Diacylamine->Intermediate1 + Hydrazine, H+ Hydrazine Hydrazine (H2NNH-R'') Hydrazine->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 - H2O Triazole Substituted-1,2,4-Triazole Intermediate2->Triazole - H2O

Caption: Generalized mechanism of the Einhorn-Brunner reaction.

The Rise of the Azoles: 1,2,4-Triazoles in Antifungal Therapy

The most profound impact of 1,2,4-triazole chemistry has been in the field of antifungal therapy. The development of "azole" antifungals, particularly the triazoles, revolutionized the treatment of systemic fungal infections, which were once associated with high mortality rates.[9]

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The primary mechanism of action for triazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][10] This enzyme plays a critical role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][11] By binding to the heme iron of the enzyme, triazoles disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates and increased membrane permeability, ultimately inhibiting fungal growth.[1][10] The triazoles exhibit a higher affinity for the fungal CYP51 enzyme compared to its human counterpart, which contributes to their therapeutic window.[12]

Triazole_Antifungal_MoA Mechanism of Action of Triazole Antifungals Triazole 1,2,4-Triazole Antifungal (e.g., Fluconazole) CYP51 Fungal Cytochrome P450 Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 Inhibits CYP51->Inhibition Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 Catalyzes FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Essential Component FungalCellMembrane->Disruption Inhibition->Ergosterol Synthesis Blocked Inhibition->Disruption Leads to Disruption

Caption: Inhibition of ergosterol biosynthesis by 1,2,4-triazole antifungals.

Landmark Triazole Antifungals: Fluconazole and Itraconazole

The first generation of triazole antifungals, including fluconazole and itraconazole, demonstrated significant improvements over earlier imidazole-based drugs.[9]

  • Fluconazole: Introduced in the 1980s, fluconazole is a bis-triazole antifungal agent effective against a wide range of fungal pathogens, particularly Candida species.[13][14] Its favorable pharmacokinetic profile, including excellent oral bioavailability and penetration into the central nervous system, established it as a cornerstone of antifungal therapy.[9][13]

  • Itraconazole: With a broader spectrum of activity than fluconazole, itraconazole is effective against Aspergillus species in addition to Candida.[9][12] It is a highly lipophilic compound that requires an acidic environment for optimal absorption.[9]

The development of second-generation triazoles, such as voriconazole and posaconazole, further expanded the antifungal arsenal, offering improved activity against resistant strains and a broader spectrum of coverage.[9]

Beyond Antifungals: Diverse Applications of 1,2,4-Triazoles

The versatility of the 1,2,4-triazole scaffold extends far beyond its antifungal properties, with applications in various other therapeutic areas and industrial sectors.

Medicinal Chemistry Applications

The 1,2,4-triazole moiety is a key pharmacophore in a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities.[15]

Therapeutic AreaExamples of 1,2,4-Triazole DrugsPrimary Mechanism of Action
Antiviral Ribavirin[1]Inhibition of viral RNA and DNA synthesis.
Anticancer Letrozole, Anastrozole[1][16]Aromatase inhibitors for breast cancer therapy.
Anticonvulsant LoreclezoleModulator of GABA-A receptors.
Anti-inflammatory Various investigational compoundsInhibition of inflammatory mediators.

Recent research has also explored 1,2,4-triazole derivatives as potential ferroptosis inhibitors, highlighting their potential in treating diseases associated with this form of regulated cell death.[17]

Agrochemical and Industrial Applications

In the agrochemical industry, certain 1,2,4-triazole derivatives are utilized as active ingredients in crop protection products, such as fungicides and plant growth regulators like paclobutrazol.[6][18][19] Their ability to inhibit fungal growth is also valuable in preserving agricultural yields. Industrially, 1,2,4-triazoles find use as corrosion inhibitors and as precursors in the synthesis of fine chemicals and polymers.[18][20]

Experimental Protocols: Synthesis of Key 1,2,4-Triazole Compounds

The following sections provide detailed, step-by-step methodologies for the synthesis of representative 1,2,4-triazole compounds.

Protocol 1: Classical Synthesis of 3,5-Diphenyl-1,2,4-triazole via the Pellizzari Reaction

This protocol describes the traditional, neat synthesis of a symmetrical 1,2,4-triazole.[2]

Materials:

  • Benzamide

  • Benzoylhydrazide

  • Ethanol (for recrystallization)

  • Round-bottom flask with a reflux condenser

  • Heating mantle or oil bath

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, combine equimolar amounts of benzamide and benzoylhydrazide.[2]

  • Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with constant stirring.[2]

  • Maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Allow the reaction mixture to cool to room temperature, at which point it should solidify.[2]

  • Purify the crude product by recrystallization from ethanol or acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole.[2]

Protocol 2: Synthesis of a Substituted 1,2,4-Triazole via the Einhorn-Brunner Reaction

This protocol outlines a general procedure for the Einhorn-Brunner reaction in a solvent.[6]

Materials:

  • Substituted diacylamine (imide)

  • Substituted hydrazine

  • Glacial acetic acid (solvent and catalyst)

  • Round-bottom flask with a reflux condenser

  • Heating mantle or oil bath

  • Stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve the diacylamine (1.0 eq) in glacial acetic acid.[6]

  • To the stirring solution, slowly add the substituted hydrazine (1.1 eq).[6]

  • Heat the reaction mixture to reflux (approximately 110-120°C).[6]

  • Allow the reaction to proceed for 2-8 hours, monitoring by TLC until the starting material is consumed.[6]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice-cold water, which will cause the crude product to precipitate.[6]

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.[6]

  • Dry the crude product under vacuum. Further purification can be achieved by recrystallization.

Protocol 3: A Representative Synthetic Pathway for Fluconazole

The synthesis of fluconazole is a multi-step process, with a common route proceeding through an epoxide intermediate.[21][22]

Step 1: Synthesis of α-Chloro-2,4-difluoroacetophenone

  • Suspend anhydrous aluminum trichloride in dichloromethane in a reaction vessel.

  • Add 1,3-difluorobenzene to the suspension.

  • Cool the mixture in an ice bath and slowly add chloroacetyl chloride while stirring.[21]

  • Allow the reaction to proceed at room temperature for several hours until completion (monitored by TLC).[21]

  • Quench the reaction by carefully pouring the mixture into ice-cold water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[21]

Step 2: Synthesis of α-(1H-1,2,4-Triazol-1-yl)-2,4-difluoroacetophenone

  • Dissolve the crude product from Step 1 in ethyl acetate.

  • Add 1,2,4-triazole and triethylamine to the solution.[21]

  • Reflux the mixture for several hours, monitoring the reaction by TLC.[21]

  • After completion, cool the mixture, filter to remove salts, and wash the filtrate with water.[21]

Step 3: Synthesis of the Epoxide Intermediate

  • To a mixture of trimethylsulfoxonium iodide in toluene, add a 20% sodium hydroxide solution and the product from Step 2.[21]

  • Heat the reaction mixture to 60°C and stir for 3-4 hours, monitoring the formation of the epoxide by TLC.[21]

  • Upon completion, cool the reaction, add water, and extract the product with toluene.[21]

Step 4: Synthesis of Fluconazole

  • Dissolve the crude epoxide from Step 3 in a suitable solvent such as DMF.

  • Add 1,2,4-triazole and a base like potassium carbonate.[22]

  • Heat the reaction mixture and monitor by TLC until completion.

  • Cool the mixture and pour it into water to precipitate the product.[21]

  • Filter the solid, wash with water, and dry. The crude fluconazole can be purified by recrystallization.[21]

Conclusion

The journey of 1,2,4-triazole compounds from their initial discovery through classical organic reactions to their current status as indispensable therapeutic agents is a testament to the power of heterocyclic chemistry. The foundational work of early pioneers laid the groundwork for the development of life-saving antifungal drugs that have had a profound impact on global health. The inherent versatility of the 1,2,4-triazole scaffold continues to inspire medicinal chemists to explore its potential in addressing a wide range of diseases. As our understanding of disease mechanisms deepens and synthetic methodologies become more sophisticated, the 1,2,4-triazole nucleus is poised to remain a central and privileged structure in the ongoing quest for novel and effective therapeutic agents.

References

Methodological & Application

The Strategic Application of 1-methyl-1H-1,2,4-triazole-3-carbaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Power of a Methyl Group

The 1,2,4-triazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs.[1][2] This five-membered heterocycle, with its three nitrogen atoms, is a bioisostere for amide and ester groups, capable of participating in hydrogen bonding and exhibiting a favorable dipole moment, which facilitates strong interactions with biological targets.[1] The introduction of a carbaldehyde function at the 3-position transforms this stable core into a versatile synthetic intermediate, a gateway to a vast chemical space of potential therapeutic agents.[3]

This guide focuses on a specific, yet highly strategic, derivative: 1-methyl-1H-1,2,4-triazole-3-carbaldehyde . The addition of a methyl group at the N1 position is not a trivial modification. It serves several critical functions in drug design:

  • Blocking Metabolic N-dealkylation: It can prevent metabolic degradation at this position, potentially increasing the compound's half-life.

  • Modulating Solubility: The methyl group can fine-tune the lipophilicity of the molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Enhancing Target Affinity: It can provide crucial steric interactions within a binding pocket, leading to enhanced potency and selectivity.

  • Preventing Tautomerization: N-methylation locks the tautomeric form of the triazole ring, which can be crucial for consistent biological activity.

This document will provide a comprehensive overview of the synthesis, derivatization, and potential therapeutic applications of this compound, supported by detailed experimental protocols for researchers in drug discovery.

Section 1: Synthesis of the Core Scaffold

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure regioselectivity of the N-methylation. While direct synthesis might be challenging, a plausible and adaptable route can be derived from established methods for related triazoles. A common strategy involves the formation of the triazole ring followed by N-alkylation and subsequent functional group manipulation to install the aldehyde.

A proposed synthetic pathway is outlined below. This approach begins with the synthesis of a 3-substituted-1H-1,2,4-triazole, followed by N-methylation, and finally, conversion of the 3-substituent to a carbaldehyde.

Synthesis_Workflow cluster_0 Core Synthesis Start 1H-1,2,4-triazole-3-carboxylic acid or ester N_Methylation N-Methylation (e.g., MeI, K2CO3) Start->N_Methylation Step 1 Reduction Reduction to Alcohol (e.g., LiAlH4) N_Methylation->Reduction Step 2 Oxidation Oxidation to Aldehyde (e.g., PCC, DMP) Reduction->Oxidation Step 3 Final_Product This compound Oxidation->Final_Product Derivatization_Pathway cluster_1 Therapeutic Scaffolds Core This compound Schiff_Base Schiff Bases (Antimicrobial, Anticancer) Core->Schiff_Base R-NH2 Reductive_Amination Secondary Amines (CNS agents, Kinase inhibitors) Core->Reductive_Amination R-NH2, NaBH3CN Wittig_Reaction Alkenes (Peptidomimetics) Core->Wittig_Reaction Phosphonium ylide Other Other Heterocycles (Antiviral, Anti-inflammatory) Core->Other Multicomponent Reactions

References

Application Notes and Protocols for the Formylation of 1-Methyl-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 1-Methyl-1H-1,2,4-triazole-5-carbaldehyde

In the landscape of modern drug discovery and development, the synthesis of novel heterocyclic scaffolds is of paramount importance. The 1,2,4-triazole ring is a privileged structure, present in a multitude of FDA-approved drugs exhibiting a wide array of pharmacological activities, including antifungal, antibacterial, and anticancer properties.[1] The introduction of a formyl group onto the 1-methyl-1,2,4-triazole core to produce 1-methyl-1H-1,2,4-triazole-5-carbaldehyde furnishes a versatile synthetic intermediate. The aldehyde functionality serves as a crucial handle for a variety of chemical transformations, enabling the construction of more complex molecular architectures such as Schiff bases, hydrazones, and other heterocyclic systems. This application note provides detailed protocols for two primary methods for the formylation of 1-methyl-1,2,4-triazole: directed ortho-metalation (lithiation) and the Vilsmeier-Haack reaction. The causality behind experimental choices and the underlying chemical principles governing these transformations are elucidated to provide researchers with a comprehensive and actionable guide.

Understanding the Reactivity of the 1-Methyl-1,2,4-triazole Ring

The regioselectivity of the formylation of 1-methyl-1,2,4-triazole is dictated by the electronic properties of the heterocyclic ring. The 1,2,4-triazole nucleus is an electron-deficient system due to the presence of three electronegative nitrogen atoms. This inherent electronic nature governs the preferred sites of electrophilic and nucleophilic attack.

For Electrophilic Attack (Vilsmeier-Haack Reaction): While the triazole ring itself is electron-deficient, the nitrogen atoms, with their lone pairs of electrons, are the most nucleophilic centers and are thus prone to electrophilic attack. However, for C-formylation to occur via an electrophilic aromatic substitution mechanism like the Vilsmeier-Haack reaction, the ring must possess sufficient nucleophilicity to attack the electrophilic Vilsmeier reagent. The methyl group at the N1 position is an electron-donating group, which slightly increases the electron density of the triazole ring, making it more susceptible to electrophilic attack compared to the unsubstituted 1H-1,2,4-triazole. The formylation is anticipated to occur at the C5 position, which is the most electron-rich carbon atom in the ring.

For Nucleophilic Attack (via Lithiation): The carbon atoms of the 1,2,4-triazole ring are π-deficient and, therefore, susceptible to nucleophilic attack. However, direct nucleophilic substitution of a hydride is not feasible. Instead, a deprotonation-alkylation strategy is employed. The hydrogen atom at the C5 position of 1-methyl-1,2,4-triazole is the most acidic proton on the carbon framework due to the electron-withdrawing effect of the adjacent nitrogen atoms. This allows for regioselective deprotonation by a strong base, such as n-butyllithium, to generate a highly nucleophilic organolithium intermediate. This intermediate can then readily react with an electrophilic formylating agent like dimethylformamide (DMF).

Protocol 1: Formylation via Directed Ortho-Metalation (Lithiation)

This method relies on the regioselective deprotonation of 1-methyl-1,2,4-triazole at the C5 position using a strong organolithium base, followed by quenching with dimethylformamide (DMF) to introduce the formyl group. This approach offers high regioselectivity and good yields.[1]

Reaction Scheme:
Experimental Protocol:

Materials:

  • 1-Methyl-1,2,4-triazole

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or nitrogen gas for inert atmosphere

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen/argon inlet

  • Dry ice/acetone bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried three-neck round-bottom flask under an inert atmosphere of argon or nitrogen, dissolve 1-methyl-1,2,4-triazole (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via a syringe or dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour. The formation of the lithiated species may be indicated by a color change.

  • Formylation: Add anhydrous DMF (1.2 eq) dropwise to the reaction mixture at -78 °C. Stir the mixture at this temperature for an additional 2 hours.

  • Quenching: Slowly warm the reaction mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-methyl-1H-1,2,4-triazole-5-carbaldehyde.

Quantitative Data:
ParameterValueReference
Yield 67.7%[1]
Starting Material 19.6 g of 1-methyl-1,2,4-triazole[1]
Product Amount 17.75 g of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde[1]
Reaction Temperature -78 °C[1]
Solvent Diethyl ether (as an alternative to THF)[1]

Protocol 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). While this method is generally effective for activated substrates, the electron-deficient nature of the 1,2,4-triazole ring makes this reaction more challenging compared to the lithiation approach. However, it offers the advantage of avoiding cryogenic temperatures and highly pyrophoric organolithium reagents.

Reaction Scheme:
Experimental Protocol:

Materials:

  • 1-Methyl-1,2,4-triazole

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE) (optional, as solvent)

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM) for extraction

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen/argon inlet

  • Ice bath

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a three-neck round-bottom flask under an inert atmosphere, cool anhydrous DMF (used in excess as both reagent and solvent) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.1-1.5 eq) dropwise, ensuring the temperature is maintained below 10 °C. Stir the mixture at 0 °C for 30-60 minutes. The formation of a solid or a viscous oil indicates the formation of the Vilsmeier reagent.

  • Addition of Substrate: Add 1-methyl-1,2,4-triazole (1.0 eq) to the freshly prepared Vilsmeier reagent.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralization: Slowly and carefully neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is neutral to slightly basic.

  • Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system to afford the pure 1-methyl-1H-1,2,4-triazole-5-carbaldehyde.

Quantitative Data:

Data Summary and Comparison

FeatureDirected Ortho-Metalation (Lithiation)Vilsmeier-Haack Reaction
Reagents 1-Methyl-1,2,4-triazole, n-BuLi, DMF1-Methyl-1,2,4-triazole, POCl₃, DMF
Reaction Temperature -78 °C60-80 °C
Yield Good (reported at 67.7%[1])Variable, substrate dependent
Advantages High regioselectivity, well-established for this substrate.Milder conditions (no cryogenics), avoids pyrophoric reagents.
Disadvantages Requires cryogenic temperatures, use of pyrophoric n-BuLi.Can be lower yielding for electron-deficient heterocycles.

Safety Precautions

  • n-Butyllithium (n-BuLi): is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air. It also reacts violently with water. Handle n-BuLi under a strict inert atmosphere (argon or nitrogen) using proper syringe and cannula techniques. Always wear fire-retardant personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Have a Class D fire extinguisher readily available.

  • Phosphorus oxychloride (POCl₃): is a corrosive and toxic liquid that reacts violently with water, releasing toxic fumes. It can cause severe burns to the skin, eyes, and respiratory tract. Handle POCl₃ in a well-ventilated fume hood, wearing appropriate PPE, including a face shield, acid-resistant gloves, and a lab coat.

Always consult the Safety Data Sheet (SDS) for all reagents before use.

Visualization of Reaction Mechanisms

Directed Ortho-Metalation (Lithiation) Workflow

lithiation_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification start_triazole 1-Methyl-1,2,4-triazole lithiation Lithiation at C5 (-78 °C, THF) start_triazole->lithiation start_buli n-BuLi start_buli->lithiation formylation Formylation with DMF lithiation->formylation quench Quench with NH4Cl formylation->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification product 1-Methyl-1H-1,2,4- triazole-5-carbaldehyde purification->product

Caption: Workflow for the formylation of 1-methyl-1,2,4-triazole via lithiation.

Vilsmeier-Haack Reaction Mechanism

vilsmeier_mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_reaction Electrophilic Attack & Hydrolysis dmf DMF vilsmeier_reagent Vilsmeier Reagent [ClCH=N(CH3)2]+ dmf->vilsmeier_reagent pocli3 POCl3 pocli3->vilsmeier_reagent attack Electrophilic Attack vilsmeier_reagent->attack triazole 1-Methyl-1,2,4-triazole triazole->attack iminium Iminium Salt Intermediate attack->iminium hydrolysis Hydrolysis iminium->hydrolysis product 1-Methyl-1H-1,2,4- triazole-5-carbaldehyde hydrolysis->product

Caption: Mechanism of the Vilsmeier-Haack formylation reaction.

Conclusion

Both the directed ortho-metalation and the Vilsmeier-Haack reaction provide viable pathways for the formylation of 1-methyl-1,2,4-triazole. The choice of method will depend on the available equipment, safety considerations, and desired scale of the reaction. The lithiation route is a well-documented and high-yielding method, albeit with more stringent safety requirements. The Vilsmeier-Haack reaction offers a potentially safer alternative, although optimization may be required to achieve comparable yields for this specific substrate. These detailed protocols and the accompanying scientific rationale are intended to empower researchers in their synthesis of this valuable building block for the advancement of medicinal chemistry and drug development.

References

Application Notes and Protocols for the Agricultural Evaluation of 1-methyl-1H-1,2,4-triazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Untapped Potential of a Triazole Derivative

The 1,2,4-triazole scaffold is a cornerstone of modern agricultural chemistry, with its derivatives widely commercialized as potent fungicides, plant growth regulators (PGRs), and herbicides.[1][2] These compounds have profoundly impacted global food security by protecting crops and managing growth.[1] The fungicidal efficacy of triazoles, for instance, is primarily attributed to their ability to inhibit the C14-demethylase enzyme (CYP51), a critical component in the biosynthesis of ergosterol, which is essential for the integrity of fungal cell membranes.[3][4] As plant growth regulators, certain triazoles function by antagonizing gibberellin biosynthesis, leading to more compact and robust plant architecture.[5][6]

This guide focuses on 1-methyl-1H-1,2,4-triazole-3-carbaldehyde , a specific derivative that, while belonging to this powerful chemical class, remains largely unexplored in published agricultural research. Its structure, featuring the core 1,2,4-triazole ring, a methyl group at the N1 position, and a reactive carbaldehyde (aldehyde) group at the C3 position, presents a unique combination of functionalities. The aldehyde group, in particular, offers a reactive handle for forming Schiff bases or other adducts, potentially opening novel biological modes of action or enhancing binding to target enzymes.

This document serves as a comprehensive guide for researchers aiming to systematically evaluate the agricultural potential of this compound. It provides the scientific rationale and detailed, field-tested protocols for screening its activity as a fungicide, a plant growth regulator, and a herbicide.

Part 1: Evaluation of Fungicidal Activity

Application Note 1.1: Rationale for Fungicidal Screening

The presence of the 1,2,4-triazole moiety in this compound makes it a prime candidate for fungicidal activity.[2][7] The established mechanism for triazole fungicides involves the lone pair of electrons on the N4 nitrogen of the triazole ring binding to the heme iron atom within the active site of the fungal CYP51 enzyme.[3] This binding event blocks the demethylation of lanosterol, a precursor to ergosterol, thereby disrupting cell membrane formation and leading to fungal death.[1][7]

The substitutions on the triazole ring—the N1-methyl and C3-carbaldehyde groups—are critical. They can influence the compound's steric and electronic properties, affecting its binding affinity to the target enzyme, its solubility, and its ability to be taken up and translocated within the plant (systemicity). Therefore, the primary hypothesis is that this compound will exhibit broad-spectrum fungicidal activity, and the initial screening is designed to quantify this activity against a panel of economically important plant pathogens.

Protocol 1.1: In Vitro Mycelial Growth Inhibition Assay

This protocol details a fundamental method to determine the concentration-dependent inhibitory effect of the test compound on the vegetative growth of pathogenic fungi.

1. Materials and Reagents:

  • This compound (Test Compound, TC)

  • Dimethyl sulfoxide (DMSO, analytical grade)

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes (90 mm diameter)

  • Cultures of target fungi (e.g., Sclerotinia sclerotiorum, Fusarium graminearum, Botrytis cinerea, Rhizoctonia solani) actively growing on PDA.

  • Commercial triazole fungicide (e.g., Tebuconazole) as a positive control.

  • Sterile cork borer (5 mm diameter)

  • Micropipettes and sterile tips

  • Incubator

2. Experimental Workflow:

G cluster_prep Preparation cluster_plating Plating & Dosing cluster_inoculation Inoculation & Incubation cluster_analysis Data Analysis A Prepare 10,000 ppm Stock Solution of TC in DMSO C Add TC Stock to Molten PDA for Final Concentrations (e.g., 100, 50, 25, 10, 1, 0.1 ppm) A->C B Autoclave PDA Medium and Cool to 50-55°C B->C D Pour Amended PDA into Sterile Petri Dishes C->D G Place Plugs Centrally on Test and Control Plates D->G E Prepare Control Plates: Positive (Tebuconazole) Negative (DMSO only) E->D F Take 5mm Mycelial Plugs from Active Fungal Cultures F->G H Incubate at 25°C in the Dark G->H I Measure Colony Diameter When Negative Control Reaches Full Growth H->I J Calculate Percent Inhibition vs. Negative Control I->J K Determine EC50 Value via Probit Analysis J->K

Caption: Workflow for the in vitro mycelial growth inhibition assay.

3. Step-by-Step Methodology:

  • Stock Solution Preparation: Accurately weigh 10 mg of the test compound (TC) and dissolve it in 1 mL of DMSO to create a 10,000 ppm (μg/mL) stock solution. Prepare a similar stock solution for the positive control (Tebuconazole).

  • Medium Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Allow the medium to cool in a 50-55°C water bath.

  • Dosing the Medium: To create a series of test concentrations (e.g., 100, 50, 25, 10, 5, 1, 0.1 ppm), pipette the appropriate volume of the TC stock solution into flasks of molten PDA. For example, to make 100 mL of 50 ppm PDA, add 500 μL of the 10,000 ppm stock. Swirl thoroughly to ensure homogeneity. Prepare a negative control by adding the same volume of DMSO alone and a positive control series using the Tebuconazole stock.

  • Plating: Pour approximately 20 mL of the amended PDA into each sterile Petri dish. Allow the plates to solidify completely in a laminar flow hood. Prepare three replicate plates for each concentration and control.

  • Inoculation: Using a sterile 5 mm cork borer, take mycelial plugs from the leading edge of an actively growing fungal culture. Place one plug, mycelium-side down, in the center of each prepared PDA plate.

  • Incubation: Seal the plates with paraffin film and incubate them in the dark at 25 ± 1°C.

  • Data Collection: Monitor the plates daily. When the fungal colony in the negative control plates has grown to nearly fill the dish, measure the diameter of the fungal colony on all plates. Take two perpendicular measurements for each colony and calculate the average.

  • Analysis: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [ (DC - DT) / DC ] × 100

      • Where DC is the average diameter of the fungal colony in the negative control, and DT is the average diameter of the fungal colony in the treated plate.

  • EC50 Determination: Plot the percent inhibition against the logarithm of the compound concentration. Use probit analysis or non-linear regression software to calculate the Effective Concentration required to inhibit 50% of fungal growth (EC50).

Data Presentation: Fungicidal Activity

Summarize the calculated EC50 values in a table for clear comparison across different fungal species.

CompoundS. sclerotiorum EC50 (ppm)F. graminearum EC50 (ppm)B. cinerea EC50 (ppm)R. solani EC50 (ppm)
This compound [Insert Value][Insert Value][Insert Value][InsertValue]
Tebuconazole (Control)[Insert Value][Insert Value][Insert Value][Insert Value]

Part 2: Evaluation of Plant Growth Regulatory Activity

Application Note 2.1: Rationale for PGR Screening

Many N-substituted triazole compounds are potent inhibitors of cytochrome P450 monooxygenases in plants, specifically the ent-kaurene oxidase, which is a key enzyme in the gibberellin (GA) biosynthetic pathway.[5][6] Inhibition of this enzyme reduces the endogenous levels of active GAs, which are responsible for stem elongation and other developmental processes. This leads to a characteristic dwarfing or growth-retardant effect, which can be beneficial in agriculture for producing sturdier, more compact ornamental plants and preventing lodging (stem bending) in cereal crops. The structural similarity of this compound to known PGRs like Paclobutrazol justifies screening for this type of activity.[5]

G GGPP Geranylgeranyl Diphosphate (GGPP) KA ent-Kaurene GGPP->KA ent-Kaurene Synthase KAO ent-Kaurenoic Acid KA->KAO ent-Kaurene Oxidase (Cytochrome P450) GA12 GA12 KAO->GA12 ...multiple steps GA_active Active Gibberellins (e.g., GA1, GA4) GA12->GA_active ...multiple steps Elongation Stem Elongation GA_active->Elongation TC Triazole Compounds (Potential Inhibitor) TC->Inhibition Inhibition->KAO  Inhibition

References

A Practical Guide to the Synthesis of Novel Triazole-Based Compounds: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Triazole Scaffold in Modern Drug Discovery

The triazole ring system, a five-membered heterocycle containing three nitrogen atoms, has become a cornerstone in medicinal chemistry and drug development.[1][2] Its two primary isomers, 1,2,3-triazole and 1,2,4-triazole, are featured in a wide array of therapeutic agents, demonstrating remarkable biological activities including antifungal, antiviral, anticancer, and antibacterial properties.[1][3][4] The triazole moiety is not merely a passive linker; its unique physicochemical characteristics—such as metabolic stability, capacity for hydrogen bonding, and a significant dipole moment—allow for potent and specific interactions with biological targets.[5][6] This stability and the ability to enhance properties like water solubility make triazoles a "privileged scaffold" for modifying natural products and designing novel therapeutic candidates.[5][7] This guide provides detailed experimental protocols for synthesizing novel triazole-based compounds, focusing on the most robust and widely adopted methodologies, with an emphasis on the mechanistic rationale behind the procedural steps.

Part 1: Core Synthetic Strategies: From Classical Cycloadditions to "Click Chemistry"

The synthesis of the 1,2,3-triazole core is dominated by the [3+2] cycloaddition reaction between an azide and an alkyne. Understanding the evolution of this reaction is key to selecting the appropriate synthetic strategy.

The Huisgen 1,3-Dipolar Cycloaddition

The foundational method for triazole synthesis is the thermal Huisgen 1,3-dipolar cycloaddition.[8] This reaction involves heating an organic azide and an alkyne, which undergo a concerted pericyclic reaction to form the triazole ring.[8]

  • Mechanism: The reaction proceeds through a concerted mechanism, avoiding charged intermediates.[8]

  • Limitations: The primary drawback of the classical Huisgen cycloaddition is its lack of regioselectivity. When using terminal alkynes, the reaction typically yields a mixture of 1,4- and 1,5-disubstituted triazole isomers, which are often difficult to separate.[9] Furthermore, the reaction often requires elevated temperatures and long reaction times, limiting its compatibility with sensitive functional groups.[10][11]

The Advent of "Click Chemistry": Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The limitations of the thermal cycloaddition were overcome with the development of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction, a cornerstone of "click chemistry," provides a powerful and highly reliable method for the exclusive synthesis of 1,4-disubstituted 1,2,3-triazoles.[6][12]

  • Causality behind its Efficacy: The copper(I) catalyst fundamentally alters the reaction mechanism from a concerted to a stepwise pathway. This change is responsible for the reaction's high efficiency and exquisite regioselectivity.[10] The reaction is known for its dependability, tolerance of a wide range of functional groups, and mild reaction conditions, making it ideal for applications in drug discovery, bioconjugation, and materials science.[6]

The diagram below illustrates the widely accepted catalytic cycle for the CuAAC reaction, highlighting the key copper acetylide and copper-triazolide intermediates.

CuAAC_Mechanism cluster_cycle Catalytic Cycle CuI Cu(I) Catalyst Cu_Acetylide Copper(I) Acetylide Intermediate CuI->Cu_Acetylide π-complexation Alkyne R'-C≡CH (Terminal Alkyne) Alkyne->Cu_Acetylide Azide R-N3 (Organic Azide) Six_Membered Six-Membered Cu-Triazolide Azide->Six_Membered Product 1,4-Disubstituted 1,2,3-Triazole Cu_Acetylide->Six_Membered + R-N3 Protonolysis Protonolysis Six_Membered->Protonolysis Ring Contraction Protonolysis->CuI + H+ Protonolysis->Product Releases Product caption CuAAC Catalytic Cycle. CuAAC_Workflow start Start: Combine Azide & Alkyne add_solvents Add t-BuOH/H2O and Dissolve start->add_solvents add_reagents Add Sodium Ascorbate, then CuSO4 Solution add_solvents->add_reagents stir Stir at Room Temp. (2-12 h) add_reagents->stir monitor Monitor by TLC stir->monitor Periodically workup Aqueous Work-up & Extraction (DCM) monitor->workup Reaction Complete purify Purify by Column Chromatography or Recrystallization workup->purify characterize Characterize Product (NMR, MS, IR) purify->characterize end_node End: Pure Triazole characterize->end_node

References

Application Notes and Protocols: The Use of 1-methyl-1H-1,2,4-triazole-3-carbaldehyde in Advanced Polymer Science

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Polymer Scientists, and Drug Development Professionals

This document provides a detailed technical guide on the potential applications of 1-methyl-1H-1,2,4-triazole-3-carbaldehyde in polymer science. While direct, documented applications of this specific molecule in polymerization are not extensively reported in publicly available literature, its unique combination of a reactive aldehyde group and a thermally stable, polar 1,2,4-triazole ring system presents significant opportunities for the synthesis of novel functional polymers. This guide extrapolates from the known reactivity of these functional moieties to propose scientifically grounded protocols and to elucidate the potential properties and applications of the resulting polymers.

Introduction: A Versatile Building Block for Functional Polymers

This compound is a heterocyclic compound featuring a five-membered aromatic ring with three nitrogen atoms, substituted with a methyl group and a carbaldehyde (aldehyde) group. The 1,2,4-triazole moiety is known for its high thermal stability, polarity, and ability to participate in hydrogen bonding and coordination with metal ions[1]. Polymers incorporating the 1,2,4-triazole ring have demonstrated a range of valuable properties, including high thermal resistance (up to 300-350 °C), chemical resistance, and biocompatibility[2][3]. The aldehyde group, on the other hand, is a versatile functional group for various polymerization reactions, including condensation and addition polymerizations[4][5].

The strategic combination of these two functional groups in one molecule makes this compound a promising candidate for the development of advanced polymers with tailored properties for applications in high-performance materials, biomedical devices, and functional coatings.

Potential Polymerization Pathways

The aldehyde functionality of this compound allows for its participation in several types of polymerization reactions. Below are detailed protocols for two of the most promising approaches: polyimine formation through condensation with diamines and Knoevenagel polycondensation with active methylene compounds.

Polyimines, also known as Schiff base polymers, are formed through the condensation reaction between an aldehyde and a primary amine[6][7]. These polymers are characterized by the presence of a carbon-nitrogen double bond (imine) in their backbone. The incorporation of the 1-methyl-1,2,4-triazole moiety is expected to enhance the thermal stability and introduce polarity to the resulting polyimine.

Causality Behind Experimental Choices:

  • Monomers: Aromatic diamines are chosen for this protocol to promote rigidity and thermal stability in the polymer backbone. Aliphatic diamines can be used to introduce flexibility.

  • Solvent: A high-boiling point aprotic polar solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) is selected to ensure the solubility of the monomers and the resulting polymer, and to facilitate the removal of the water byproduct at elevated temperatures.

  • Catalyst: The reaction is typically acid-catalyzed to activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the amine[8][9]. A weak acid like acetic acid is often sufficient.

  • Reaction Conditions: The reaction is carried out under an inert atmosphere (nitrogen or argon) to prevent oxidation of the aldehyde and amine monomers. The removal of water is crucial to drive the equilibrium towards the formation of the polyimine.

Experimental Protocol: Synthesis of a Polyimine from this compound and 4,4'-Oxydianiline

Materials:

  • This compound

  • 4,4'-Oxydianiline (ODA)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Acetic acid, glacial

  • Methanol

  • Nitrogen or Argon gas supply

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a Dean-Stark trap with a condenser.

  • Heating mantle with a temperature controller.

  • Vacuum filtration apparatus.

  • Drying oven.

Procedure:

  • Monomer Dissolution: In the three-necked flask, dissolve 4,4'-oxydianiline (e.g., 1.00 g, 5.0 mmol) in anhydrous NMP (20 mL) under a gentle stream of nitrogen. Stir until the diamine is completely dissolved.

  • Aldehyde Addition: Add an equimolar amount of this compound (e.g., 0.555 g, 5.0 mmol) to the solution.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.

  • Polycondensation: Heat the reaction mixture to 160-180 °C. The water formed during the reaction will be collected in the Dean-Stark trap. Continue the reaction for 12-24 hours, or until the viscosity of the solution noticeably increases.

  • Polymer Precipitation: After cooling to room temperature, pour the viscous polymer solution into a beaker containing a non-solvent such as methanol (200 mL) with vigorous stirring. The polymer will precipitate as a solid.

  • Purification: Filter the precipitated polymer, wash it thoroughly with methanol to remove unreacted monomers and residual solvent, and then dry it in a vacuum oven at 80 °C for 24 hours.

Expected Polymer Properties:

  • High Thermal Stability: Due to the aromatic nature of both the diamine and the triazole-aldehyde monomer, the resulting polyimine is expected to exhibit high thermal stability, with a decomposition temperature potentially exceeding 300 °C.

  • Good Solubility: The presence of the polar triazole ring and the ether linkage in ODA may impart good solubility in polar aprotic solvents.

  • Film-Forming Ability: The polymer is likely to be film-forming, which is a desirable property for coating and membrane applications.

Diagram of Polyimine Synthesis Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Monomers Dissolve Diamine & Add Aldehyde in NMP Catalyst Add Acetic Acid Catalyst Monomers->Catalyst Polycondensation Heat to 160-180°C (12-24h under N2) Catalyst->Polycondensation Precipitation Precipitate in Methanol Polycondensation->Precipitation Filtration Filter and Wash Precipitation->Filtration Drying Dry in Vacuum Oven Filtration->Drying Product Purified Polyimine Drying->Product

Caption: Workflow for the synthesis of polyimines.

The Knoevenagel condensation is a reaction between a carbonyl compound (aldehyde or ketone) and a compound with an active methylene group (a CH₂ group flanked by two electron-withdrawing groups). When a dialdehyde or a molecule with two active methylene groups is used, this reaction can lead to the formation of polymers.

Causality Behind Experimental Choices:

  • Active Methylene Compound: Malononitrile is chosen as the comonomer due to the high reactivity of its methylene protons, which facilitates the condensation reaction under mild conditions.

  • Catalyst: A basic catalyst, such as piperidine or 1,4-diazabicyclo[2.2.2]octane (DABCO), is typically used to deprotonate the active methylene compound, generating a carbanion that acts as the nucleophile[10].

  • Solvent: A solvent that can dissolve the monomers and the resulting polymer is necessary. Ethanol or a mixture of ethanol and water can be effective and offers a "greener" alternative to some organic solvents[5].

Experimental Protocol: Synthesis of a Polymer via Knoevenagel Polycondensation

Materials:

  • This compound

  • Malononitrile

  • Piperidine or DABCO

  • Ethanol

  • Deionized water

Equipment:

  • Round-bottom flask with a reflux condenser.

  • Magnetic stirrer and hotplate.

  • Filtration apparatus.

  • Drying oven.

Procedure:

  • Monomer Solution: In the round-bottom flask, dissolve this compound (e.g., 1.11 g, 10.0 mmol) and malononitrile (e.g., 0.66 g, 10.0 mmol) in ethanol (20 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 mL) to the solution.

  • Polycondensation: Heat the reaction mixture to reflux (around 78 °C for ethanol) and maintain for 24 hours. The progress of the reaction can be monitored by the formation of a precipitate.

  • Isolation: After cooling, if a precipitate has formed, collect it by filtration. If the polymer remains in solution, it can be precipitated by adding the solution to cold water.

  • Purification: Wash the collected polymer with ethanol and then with water to remove unreacted monomers and catalyst.

  • Drying: Dry the polymer in a vacuum oven at 60 °C for 24 hours.

Expected Polymer Properties:

  • Conjugated Backbone: The resulting polymer will have a conjugated backbone of alternating double bonds, which may impart interesting optical and electronic properties.

  • Thermal Stability: The presence of the triazole ring is expected to contribute to the thermal stability of the polymer.

  • Chelating Properties: The nitrile groups and the triazole ring can act as coordination sites for metal ions, making the polymer potentially useful for metal ion sensing or extraction.

Properties Conferred by the 1-methyl-1,2,4-triazole Moiety

The incorporation of the 1-methyl-1,2,4-triazole ring into a polymer backbone is anticipated to bestow a unique set of properties.

PropertyExpected Influence of the 1-methyl-1,2,4-triazole MoietyPotential Applications
Thermal Stability The aromatic and nitrogen-rich nature of the triazole ring contributes to high thermal and oxidative stability.[3]High-performance plastics, thermally resistant coatings.
Polarity & Solubility The triazole ring is polar and can engage in hydrogen bonding, potentially increasing the solubility of the polymer in polar solvents.Processable polymers for films and fibers, membranes for separation.
Coordination Ability The nitrogen atoms of the triazole ring can act as ligands for metal ions.[1]Metal-organic frameworks (MOFs), catalysts, sensors for metal ions.
Biological Activity Many 1,2,4-triazole derivatives exhibit a range of biological activities, including antifungal and antibacterial properties.[11]Biocompatible materials, antimicrobial coatings, drug delivery systems.
Proton Conductivity Polymers containing 1,2,4-triazole have been investigated for use in proton-conducting membranes for fuel cells.[2]Electrolyte membranes for high-temperature proton-exchange membrane fuel cells (PEMFCs).

Logical Relationship of Polymer Properties and Applications

G cluster_properties Polymer Properties cluster_applications Potential Applications Thermal_Stability High Thermal Stability High_Performance High-Performance Materials Thermal_Stability->High_Performance Polarity Polarity & Solubility Membranes Membranes Polarity->Membranes Coordination Coordination Ability MOFs MOFs & Catalysts Coordination->MOFs Bioactivity Biological Activity Biomedical Biomedical Materials Bioactivity->Biomedical Proton_Conductivity Proton Conductivity Fuel_Cells Fuel Cells Proton_Conductivity->Fuel_Cells

Caption: Correlation between polymer properties and applications.

Conclusion and Future Outlook

This compound represents a largely untapped resource in polymer chemistry. The protocols and insights provided in this guide are intended to serve as a foundational framework for researchers to explore the synthesis and characterization of novel polymers derived from this versatile building block. The anticipated properties of these polymers, including high thermal stability, polarity, and potential bioactivity, suggest a wide range of possible applications, from advanced materials to biomedical engineering. Further research is warranted to validate these proposed polymerization routes and to fully characterize the properties of the resulting materials.

References

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 1-methyl-1H-1,2,4-triazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-methyl-1H-1,2,4-triazole-3-carbaldehyde is a heterocyclic compound of significant interest as a versatile building block in medicinal chemistry and materials science. The 1,2,4-triazole scaffold is a key component in numerous pharmaceutical agents, valued for its metabolic stability and unique electronic properties.[1][2] The presence of a reactive carbaldehyde group allows for diverse downstream chemical modifications, making it a valuable intermediate in organic synthesis. Accurate and comprehensive characterization is paramount to ensure its structural integrity, purity, and suitability for subsequent applications. This guide provides a detailed, multi-faceted analytical workflow, explaining the causality behind experimental choices and offering robust protocols for researchers. We will cover the core techniques of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC) for the definitive characterization of this molecule.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of an organic compound in solution.[3] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. For this compound, both ¹H and ¹³C NMR are essential for complete structural verification.

Causality of Experimental Choices:
  • Solvent Selection: The choice of deuterated solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point for many organic molecules. However, if solubility is limited, or if hydrogen-bonding interactions are of interest, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.[4] DMSO-d₆ is a more polar solvent and its residual proton peak appears at a different chemical shift, avoiding potential overlap.

  • Spectra Type: A standard ¹H NMR provides information on the number of different types of protons and their neighbors. A ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. For more complex structures, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively map proton-proton and proton-carbon connectivities, respectively.

Protocol: ¹H-NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

  • Instrument Setup: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Acquisition: Obtain a standard proton spectrum with a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks to determine the relative ratios of protons.

Expected Data & Interpretation for ¹H-NMR

The structure of this compound suggests three distinct proton signals, all expected to be singlets due to the absence of adjacent protons for coupling.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~9.9 - 10.2Singlet1HAldehyde (-CHO)The aldehyde proton is highly deshielded due to the strong electron-withdrawing effect of the oxygen atom and its proximity to the aromatic triazole ring.[5]
~8.5 - 8.9Singlet1HTriazole Ring (C5-H)Protons on aromatic heterocyclic rings typically appear in this downfield region. The exact shift is influenced by the electronic effects of the nitrogen atoms and the aldehyde substituent.
~3.9 - 4.2Singlet3HN-Methyl (-CH₃)The methyl group is attached to a nitrogen atom within the aromatic ring, placing its signal in this characteristic region, downfield from a typical alkyl methyl group.[5]
Protocol: ¹³C-NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H-NMR. A higher concentration (20-50 mg) may be required for faster acquisition due to the lower natural abundance of ¹³C.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

  • Acquisition: Obtain a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) is typically required.

  • Data Processing: Process the data similarly to the ¹H spectrum.

Expected Data & Interpretation for ¹³C-NMR

Four distinct carbon signals are expected in the proton-decoupled ¹³C NMR spectrum.

Predicted Chemical Shift (δ, ppm) Assignment Justification
~180 - 185Aldehyde Carbonyl (C=O)The carbonyl carbon of an aldehyde is highly characteristic and appears significantly downfield.[5]
~155 - 160Triazole Ring (C3)The carbon atom directly attached to the electron-withdrawing aldehyde group and two nitrogen atoms will be significantly deshielded.
~145 - 150Triazole Ring (C5)The second carbon atom in the triazole ring, bonded to a proton and two nitrogen atoms.
~35 - 40N-Methyl (-CH₃)The chemical shift for a methyl group attached to a nitrogen atom in a heterocyclic system.[5]

Molecular Weight Verification by Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming the molecular weight of a synthesized compound. It provides a precise mass-to-charge ratio (m/z) of the parent ion, validating the molecular formula.

Causality of Experimental Choices:
  • Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar organic molecules like our target compound. It typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, making the molecular weight immediately apparent.[5]

  • Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap analyzer is preferred as it can provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition.[5]

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Instrument Settings: Operate the mass spectrometer in positive ion mode to detect the [M+H]⁺ ion. Set the mass range to scan from m/z 50 to 500.

  • Data Analysis: Identify the peak corresponding to the protonated molecular ion. The molecular formula of this compound is C₄H₅N₃O, with a monoisotopic mass of 127.0433 g/mol .

Expected Data & Interpretation
Ion Calculated Exact Mass (m/z) Observed Mass (m/z)
[M+H]⁺128.0511Should be within 5 ppm of calculated

The primary peak observed should correspond to the [M+H]⁺ ion. The high-resolution measurement allows for the confirmation of the elemental formula, providing a very high degree of confidence in the compound's identity.

Functional Group Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]

Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Scan: Lower the anvil to press the sample against the crystal and record the sample spectrum.

  • Data Analysis: The instrument software will automatically subtract the background from the sample spectrum. Analyze the resulting spectrum for characteristic absorption bands.

Expected Data & Interpretation
Expected Absorption Band (cm⁻¹) Vibration Type Assignment
~3100 - 3150C-H StretchAromatic C-H on the triazole ring[7]
~2900 - 3000C-H StretchAliphatic C-H of the methyl group
~2810 - 2850 & ~2710 - 2750C-H StretchCharacteristic Fermi doublet for an aldehyde C-H
~1680 - 1710C=O StretchStrong absorption for the aldehyde carbonyl group
~1500 - 1600C=N StretchStretching vibration of the triazole ring[6]

The presence of a strong band around 1700 cm⁻¹ is a key indicator of the aldehyde's carbonyl group, while the bands in the 1500-1600 cm⁻¹ region confirm the heterocyclic ring structure.[6]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of pharmaceutical compounds and organic intermediates. It separates the target compound from any impurities, starting materials, or side products.[8]

Causality of Experimental Choices:
  • Mode: Reversed-Phase HPLC (RP-HPLC) is the most common and versatile mode. It uses a nonpolar stationary phase (like C18) and a polar mobile phase, which is ideal for separating moderately polar organic molecules.

  • Detector: A Diode Array Detector (DAD) or UV-Vis detector is suitable as the triazole ring contains a chromophore that will absorb UV light, allowing for sensitive detection.

Protocol: Reversed-Phase HPLC (RP-HPLC)
  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • Instrumentation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[8]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 220 nm.

  • Gradient Elution:

    • Start with 5% B for 2 minutes.

    • Ramp to 95% B over 10 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 5% B and re-equilibrate for 5 minutes.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. A pure sample should exhibit a single major peak.

Integrated Analytical Workflow

The characterization of a new chemical entity is not a linear process but an integrated workflow where each technique provides complementary information. The following diagram illustrates a logical progression for the comprehensive analysis of this compound.

G cluster_0 Initial Confirmation cluster_1 Definitive Structural Elucidation cluster_2 Purity & Final Validation synthesis Sample Received / Synthesized ftir FTIR Analysis synthesis->ftir Quick Functional Group Check nmr NMR Spectroscopy (¹H, ¹³C) ftir->nmr ms High-Resolution MS ftir->ms hplc HPLC-UV/DAD nmr->hplc ms->hplc report Certificate of Analysis hplc->report

References

Application Note: 1-Methyl-1H-1,2,4-triazole-3-carbaldehyde as a Versatile Scaffold for Novel Antifungal Agent Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The escalating threat of drug-resistant fungal infections necessitates the urgent development of novel antifungal agents. The 1,2,4-triazole moiety is a cornerstone pharmacophore in clinical antifungals, renowned for its ability to inhibit fungal lanosterol 14α-demethylase (CYP51), a critical enzyme in the ergosterol biosynthesis pathway. This application note presents 1-methyl-1H-1,2,4-triazole-3-carbaldehyde as a strategic and versatile starting material for the synthesis of new antifungal candidates. We provide a comprehensive guide for researchers, encompassing the rationale for scaffold selection, detailed protocols for its synthesis and derivatization, and robust methodologies for the biological evaluation of the resulting compounds. The protocols are designed to be self-validating and are supported by mechanistic insights to empower researchers in the logical design of next-generation antifungal therapies.

The 1,2,4-Triazole Pharmacophore: A Foundation for Antifungal Therapy

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The efficacy of triazole antifungals, such as fluconazole and voriconazole, is rooted in their specific inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2][3] This enzyme is essential for the conversion of lanosterol to ergosterol, the primary sterol component of the fungal cell membrane.[4][5] The triazole's nitrogen atom (N4) coordinates with the heme iron atom in the active site of CYP51, while the rest of the molecule engages in van der Waals and hydrogen-bonding interactions, effectively blocking substrate access.[3] This disruption of ergosterol synthesis leads to the accumulation of toxic 14α-methylated sterols, which alters membrane fluidity and the function of membrane-bound enzymes, ultimately inhibiting fungal growth and replication.[4][5]

Antifungal_MoA cluster_FungalCell Fungal Cell Cytoplasm Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51 Enzyme) Lanosterol->CYP51 Substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane (Altered Integrity) Ergosterol->Membrane Essential Component CYP51->Ergosterol Catalyzes Conversion Triazole Triazole Antifungal (e.g., derivative of 1-methyl-1H-1,2,4-triazole -3-carbaldehyde) Triazole->CYP51 Inhibition (Coordinates with Heme Iron)

Caption: Mechanism of action of triazole antifungals targeting CYP51.

Rationale for the this compound Scaffold

The selection of this compound as a foundational scaffold is deliberate and strategic for several reasons:

  • The Core Pharmacophore: It contains the essential 1,2,4-triazole ring required for potent CYP51 inhibition.[2]

  • N-Methylation: The methyl group at the N1 position can influence physicochemical properties such as solubility and metabolic stability, while preventing isomerization that can occur with unsubstituted N-H triazoles.[6]

  • Reactive Handle: The carbaldehyde group at the 3-position is a highly versatile functional group. It serves as an ideal electrophilic site for introducing a wide array of side chains and molecular fragments through reliable and high-yielding chemical reactions, such as reductive amination and Wittig reactions. This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.

Synthetic Protocols

Protocol: Synthesis of the Core Scaffold

This protocol outlines a plausible synthetic route to this compound, adapted from literature procedures for similar structures.[6][7] The process involves N-methylation of 1,2,4-triazole, introduction of a functional group at the 3-position, and subsequent conversion to the aldehyde.

Synthesis_Workflow Start 1H-1,2,4-Triazole Step1 Step 1: N-Methylation (e.g., CH3I, KOH) Start->Step1 Intermediate1 1-Methyl-1H-1,2,4-triazole Step1->Intermediate1 Step2 Step 2: C3-Carboxylation (e.g., LDA, CO2) Intermediate1->Step2 Intermediate2 1-Methyl-1H-1,2,4-triazole- 3-carboxylic acid Step2->Intermediate2 Step3 Step 3: Esterification (e.g., SOCl2, Methanol) Intermediate2->Step3 Intermediate3 Methyl 1-methyl-1H-1,2,4- triazole-3-carboxylate Step3->Intermediate3 Step4 Step 4: Reduction to Aldehyde (e.g., DIBAL-H, -78°C) Intermediate3->Step4 Final Target Scaffold: 1-Methyl-1H-1,2,4-triazole -3-carbaldehyde Step4->Final

Caption: Proposed synthetic workflow for the core scaffold.

Step-by-Step Methodology:

  • Synthesis of Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate (Precursor):

    • Synthesize this precursor following a procedure analogous to that described in patent literature.[6] This involves the N-methylation of 1,2,4-triazole, followed by lithiation and quenching with carbon dioxide to form the carboxylic acid, and subsequent esterification.

  • Reduction to this compound:

    • Rationale: The reduction of an ester to an aldehyde requires a mild and controlled reducing agent to prevent over-reduction to the alcohol. Diisobutylaluminium hydride (DIBAL-H) at low temperatures is the reagent of choice for this transformation.

    • Procedure: i. Dissolve the precursor ester (1.0 eq) in anhydrous dichloromethane (DCM) or toluene under an inert atmosphere (e.g., Argon or Nitrogen). ii. Cool the solution to -78 °C using a dry ice/acetone bath. iii. Add DIBAL-H (1.0 M solution in hexanes, 1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. iv. Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). v. Upon completion, quench the reaction by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). vi. Allow the mixture to warm to room temperature and stir vigorously until two clear layers form. vii. Separate the organic layer. Extract the aqueous layer with DCM (3x). viii. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. ix. Purify the crude product by flash column chromatography on silica gel to yield the pure aldehyde.

Protocol: Derivatization via Reductive Amination

Reductive amination is a robust method for creating a library of diverse amine derivatives from the aldehyde scaffold. This two-step, one-pot reaction first forms an iminium ion intermediate, which is then reduced in situ.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., 1,2-dichloroethane or tetrahydrofuran), add the desired primary or secondary amine (1.1 eq).

    • Add acetic acid (0.1-0.5 eq) to catalyze iminium ion formation.

  • Reduction:

    • Rationale: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent as it is mild, selective for imines/iminium ions in the presence of aldehydes, and does not react violently with protic solvents.

    • Add STAB (1.5 eq) portion-wise to the reaction mixture.

  • Reaction and Workup:

    • Stir the mixture at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the final compound by flash chromatography or preparative HPLC.

Biological Evaluation Protocols

Protocol: In Vitro Antifungal Susceptibility Testing

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against a panel of pathogenic fungi using the broth microdilution method, based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts.[8][9][10]

Step-by-Step Methodology:

  • Preparation of Drug Stock Solutions:

    • Dissolve synthesized compounds in 100% dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • In a 96-well, flat-bottom microtiter plate, perform a serial two-fold dilution of each compound in RPMI-1640 medium (buffered with MOPS) to achieve a final concentration range (e.g., 256 µg/mL to 0.125 µg/mL). Ensure the final DMSO concentration is ≤1%.

    • Include a positive control (e.g., Fluconazole), a negative/growth control (no drug), and a sterility control (no fungi).

  • Inoculum Preparation:

    • Culture the fungal strain (e.g., Candida albicans, Cryptococcus neoformans) on Sabouraud Dextrose Agar for 24-48 hours.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve a final working concentration of approximately 0.5-2.5 x 10³ CFU/mL.[8]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well (except the sterility control).

    • Incubate the plates at 35 °C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the drug that causes a significant reduction in growth (typically ≥50% inhibition) compared to the drug-free growth control well, as determined by visual inspection or a spectrophotometer.[11]

Protocol: Mammalian Cell Cytotoxicity Assay (MTT Assay)

To assess the selectivity of the compounds, their toxicity against a human cell line (e.g., HEK293 or HepG2) is measured.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed human cells in a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the cell culture medium and add them to the wells. Incubate for 24-48 hours.

  • MTT Addition and Incubation:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Quantification:

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).

    • Measure the absorbance at ~570 nm using a microplate reader.

    • Calculate the 50% cytotoxic concentration (CC₅₀) by plotting cell viability against drug concentration.

Data Interpretation and SAR Analysis

The ultimate goal is to identify compounds with high antifungal potency (low MIC) and low host cell toxicity (high CC₅₀). This is often expressed as the Selectivity Index (SI) , where SI = CC₅₀ / MIC. A higher SI value indicates greater promise for the compound as a therapeutic candidate.

Example Data Table (Hypothetical):

Compound IDR-Group (from Amine)MIC vs. C. albicans (µg/mL)CC₅₀ vs. HEK293 (µg/mL)Selectivity Index (SI)
SCAFF-01 2,4-Difluorobenzyl0.5> 128> 256
SCAFF-02 4-Chlorophenethyl16464
SCAFF-03 Cyclohexylmethyl8> 128> 16
SCAFF-04 4-Trifluoromethylphenyl0.2532128
Fluconazole N/A (Reference)1> 256> 256

Structure-Activity Relationship (SAR) Insights:

From the hypothetical data, preliminary SAR can be derived. For example, the introduction of halogenated phenyl rings (SCAFF-01, -02, -04) appears crucial for potent antifungal activity, a common feature in clinically used azole drugs.[3] The 2,4-difluoro substitution (SCAFF-01), which mimics the core of fluconazole, shows excellent activity and selectivity. The trifluoromethyl group (SCAFF-04) yields the most potent compound, though with some reduction in selectivity.[2] This systematic approach allows researchers to logically design the next generation of derivatives for synthesis and testing.

Conclusion

This compound represents a highly valuable and synthetically accessible scaffold for the development of novel antifungal agents. Its inherent triazole pharmacophore and the versatility of its aldehyde functional group provide a robust platform for library synthesis. The detailed protocols provided herein for synthesis, derivatization, and biological evaluation offer a clear and validated workflow for researchers aiming to discover and optimize new antifungal drug candidates with improved potency and selectivity.

References

Application Notes and Protocols for the Reaction of 1-Methyl-1H-1,2,4-triazole-3-carbaldehyde with Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Synthetic Utility of 1-Methyl-1H-1,2,4-triazole-3-carbaldehyde in Medicinal Chemistry

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of therapeutic agents exhibiting diverse biological activities, including antifungal, antiviral, and anticancer properties. The functionalization of this privileged scaffold is a key strategy in the design of novel drug candidates. This compound is a particularly valuable synthetic intermediate. Its aldehyde group serves as a versatile handle for the introduction of various molecular fragments through reactions with amines, primarily leading to the formation of Schiff bases (imines) and their corresponding reduced amine derivatives. These transformations are fundamental in constructing compound libraries for drug discovery, enabling the exploration of structure-activity relationships (SAR) by systematically modifying substituents.

This guide provides an in-depth exploration of the reaction of this compound with primary and secondary amines, covering the mechanistic underpinnings, detailed experimental protocols for Schiff base formation and reductive amination, and practical insights for successful synthesis and characterization.

Part 1: Foundational Chemical Principles

The reaction between an aldehyde and an amine is a cornerstone of organic synthesis, proceeding through two principal pathways:

  • Schiff Base (Imine) Formation: A condensation reaction between the aldehyde and a primary amine, resulting in a compound containing a carbon-nitrogen double bond (C=N). This reaction is typically reversible and often requires the removal of water to drive the equilibrium toward the product.

  • Reductive Amination: A one-pot or two-step process that combines imine formation with a subsequent reduction to yield a secondary or tertiary amine. This method is highly effective for the controlled alkylation of amines and avoids the over-alkylation issues often encountered with direct alkylation using alkyl halides[1].

The electrophilicity of the carbonyl carbon in this compound is influenced by the electron-withdrawing nature of the triazole ring, which can affect reaction rates and equilibria compared to simple aliphatic or aromatic aldehydes.

Mechanism of Schiff Base Formation

The formation of a Schiff base is a multi-step process, often catalyzed by either acid or base. Under mildly acidic conditions, the reaction proceeds as follows:

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by the Amine: The lone pair of the nitrogen atom of the amine attacks the activated carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine.

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, making the hydroxyl group a better leaving group (water).

  • Dehydration: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, forming a protonated imine (iminium ion).

  • Deprotonation: A base (such as water or the amine itself) removes a proton from the nitrogen, yielding the neutral Schiff base and regenerating the acid catalyst.

Schiff_Base_Mechanism Aldehyde R-CHO (this compound) Protonated_Aldehyde Protonated Aldehyde Aldehyde->Protonated_Aldehyde + H+ Amine R'-NH2 (Primary Amine) H_plus H+ (Acid Catalyst) Carbinolamine Carbinolamine Intermediate Protonated_Aldehyde->Carbinolamine + R'-NH2 Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine Proton Transfer Iminium_Ion Iminium Ion Protonated_Carbinolamine->Iminium_Ion - H2O Schiff_Base R-CH=N-R' (Schiff Base) Iminium_Ion->Schiff_Base - H+ Water H2O

Figure 1. Mechanism of Acid-Catalyzed Schiff Base Formation.

Mechanism of Reductive Amination

Reductive amination can be performed as a one-pot reaction where the aldehyde, amine, and a reducing agent are combined. The key to a successful one-pot reductive amination is the choice of a reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde.

Commonly used reducing agents include:

  • Sodium cyanoborohydride (NaBH₃CN): Effective at mildly acidic pH and selective for the iminium ion over the carbonyl group.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, also highly selective for the reduction of imines and iminium ions.

  • Sodium borohydride (NaBH₄): A stronger reducing agent that can also reduce the starting aldehyde. Therefore, it is typically added after the imine has been pre-formed.

The general workflow for a one-pot reductive amination is illustrated below:

Reductive_Amination_Workflow Start This compound + Amine (R'-NH2) Imine_Formation In situ Imine/Iminium Ion Formation Start->Imine_Formation Solvent (e.g., DCM, MeOH) Reduction Addition of Reducing Agent (e.g., NaBH(OAc)3) Imine_Formation->Reduction Product N-Substituted (1-methyl-1H-1,2,4-triazol-3-yl)methanamine Reduction->Product Workup Aqueous Workup & Purification Product->Workup

Figure 2. General Workflow for One-Pot Reductive Amination.

Part 2: Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific amine substrate.

Protocol 1: Synthesis of Schiff Bases

This protocol is adapted from methodologies used for the synthesis of Schiff bases from other heterocyclic aldehydes and can be applied to this compound.[2][3][4]

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • To a solution of this compound (1.0 eq) in absolute ethanol, add the primary amine (1.0-1.1 eq).

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Characterization:

  • FT-IR: Look for the appearance of a C=N stretching band (typically around 1600-1650 cm⁻¹) and the disappearance of the C=O stretch of the aldehyde and the N-H bends of the primary amine.[2]

  • ¹H NMR: The formation of the imine is confirmed by the appearance of a singlet for the azomethine proton (-CH=N-), typically in the range of δ 8.0-10.0 ppm.[2]

Protocol 2: One-Pot Reductive Amination

This protocol is adapted from established procedures for the reductive amination of aldehydes, including heterocyclic aldehydes, using sodium triacetoxyborohydride.[5][6]

Materials:

  • This compound

  • Primary or secondary amine (e.g., morpholine, piperidine, benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) and the amine (1.1 eq) in DCM or DCE.

  • Stir the mixture at room temperature for 20-30 minutes to allow for initial imine/iminium ion formation.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the stirring solution. Note: The reaction can be mildly exothermic.

  • Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water or acid.

Part 3: Data Presentation and Troubleshooting

Table 1: Representative Reaction Conditions for the Synthesis of N-Substituted (Triazol-3-yl)methanamines

The following table is based on analogous reactions with a similar triazole aldehyde and serves as a guide for expected outcomes.[5]

EntryAmineSolventTemperature (°C)Time (h)Approx. Yield (%)
1MethylamineIsopropanol801582
2HexylamineIsopropanol801794
3BenzylamineIsopropanol801795
4AllylamineIsopropanol801893
Troubleshooting Common Issues
IssuePossible CauseSuggested Solution
Low yield of Schiff base Incomplete reaction; equilibrium favors starting materials.Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture. Increase reaction time or temperature.
Low yield in reductive amination Incomplete imine formation; decomposition of reducing agent.Allow the aldehyde and amine to stir together for a longer period before adding the reducing agent. Ensure the reducing agent is fresh and added under an inert atmosphere if necessary.
Formation of alcohol byproduct Reduction of the starting aldehyde.Use a more selective reducing agent like NaBH(OAc)₃ or NaBH₃CN. If using NaBH₄, ensure imine formation is complete before its addition.
Difficulty in purification Complex reaction mixture; side products.Re-evaluate the stoichiometry of reagents. Ensure the purity of starting materials. Optimize chromatographic separation conditions.

Conclusion

The reaction of this compound with amines provides a reliable and versatile route to novel substituted triazole derivatives. The formation of Schiff bases and the subsequent reductive amination are powerful tools for medicinal chemists and drug development professionals. The protocols and insights provided in this guide are intended to facilitate the successful application of these reactions in a research setting. Careful attention to reaction conditions, choice of reagents, and purification techniques will enable the efficient synthesis of target compounds for further biological evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-methyl-1H-1,2,4-triazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-methyl-1H-1,2,4-triazole-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve yields.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Yield of the Final Product

Question: I am attempting to synthesize this compound, but I am consistently obtaining low yields or no product at all. What are the likely causes and how can I improve my results?

Answer:

Low or no yield in this synthesis can stem from several factors, primarily related to the choice of synthetic route and reaction conditions. The most common routes involve either the oxidation of (1-methyl-1H-1,2,4-triazol-3-yl)methanol or the formylation of 1-methyl-1H-1,2,4-triazole.

Route A: Oxidation of (1-methyl-1H-1,2,4-triazol-3-yl)methanol

This two-step approach first involves the synthesis of the alcohol intermediate, followed by its oxidation to the desired aldehyde.

  • Causality: The primary challenge in this route is often the oxidation step. The triazole ring can be sensitive to certain oxidizing agents, leading to degradation or side reactions. The choice of oxidant and reaction conditions is therefore critical.

  • Troubleshooting Steps:

    • Verify the Starting Material: Ensure the purity of your (1-methyl-1H-1,2,4-triazol-3-yl)methanol. Impurities can interfere with the oxidation reaction.

    • Choice of Oxidizing Agent: Mild oxidizing agents are generally preferred to prevent over-oxidation or degradation of the triazole ring.

      • Manganese Dioxide (MnO₂): This is a common and effective reagent for oxidizing allylic and benzylic-type alcohols. The alcohol in this synthesis has a similar reactivity. Use a freshly activated, high-purity grade of MnO₂. The reaction is typically performed in a non-polar solvent like dichloromethane (DCM) or chloroform at room temperature or with gentle heating.

      • Dess-Martin Periodinane (DMP): DMP is another mild and highly selective oxidizing agent that works well for a wide range of alcohols. It is typically used in chlorinated solvents like DCM at room temperature.

      • Swern Oxidation: This method, using oxalyl chloride or trifluoroacetic anhydride with dimethyl sulfoxide (DMSO), is also a viable option for this transformation. It is crucial to maintain low temperatures (typically -78 °C) during the initial stages to avoid side reactions.

    • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent over-oxidation.

    • Work-up and Purification: The aldehyde product can be sensitive to air and moisture. Ensure a prompt and careful work-up. Purification by column chromatography on silica gel is usually effective.

Route B: Vilsmeier-Haack Formylation of 1-methyl-1H-1,2,4-triazole

This is a direct method to introduce a formyl group onto the triazole ring.[1][2][3][4]

  • Causality: The Vilsmeier-Haack reaction involves an electrophilic aromatic substitution.[3][4] The success of this reaction depends on the generation of the Vilsmeier reagent (a chloroiminium ion) and the nucleophilicity of the triazole ring.[1][4] 1-methyl-1H-1,2,4-triazole is an electron-deficient heterocycle, which can make it less reactive towards electrophilic substitution.

  • Troubleshooting Steps:

    • Reagent Purity and Stoichiometry: Use freshly distilled phosphorus oxychloride (POCl₃) and anhydrous N,N-dimethylformamide (DMF). The molar ratio of POCl₃ to DMF is crucial for the efficient formation of the Vilsmeier reagent. A slight excess of the reagent may be necessary to drive the reaction to completion.

    • Reaction Temperature: The reaction temperature needs to be carefully controlled. The formation of the Vilsmeier reagent is typically done at low temperatures (0-10 °C). The subsequent reaction with the triazole may require heating, but excessive temperatures can lead to decomposition. An optimal temperature profile should be determined experimentally.

    • Hydrolysis Step: The initial product of the Vilsmeier-Haack reaction is an iminium salt, which needs to be hydrolyzed to the aldehyde.[1][4] This is usually achieved by adding the reaction mixture to ice-water or a basic solution (e.g., sodium bicarbonate or sodium acetate solution) during work-up. Incomplete hydrolysis will result in a low yield of the desired aldehyde.

    • Solvent: While DMF often serves as both a reagent and a solvent, in some cases, using an additional inert solvent like 1,2-dichloroethane can be beneficial.

Issue 2: Formation of Impurities and Side Products

Question: My reaction is producing the desired aldehyde, but it is contaminated with significant amounts of impurities. What are the common side reactions, and how can I minimize them?

Answer:

The formation of impurities is a common challenge. Understanding the potential side reactions for your chosen synthetic route is key to mitigating them.

For the Oxidation Route:

  • Over-oxidation: The primary impurity is often the corresponding carboxylic acid, 1-methyl-1H-1,2,4-triazole-3-carboxylic acid, resulting from the over-oxidation of the aldehyde.

    • Solution: Use milder oxidizing agents as discussed above and carefully monitor the reaction to stop it once the starting material is consumed.

  • Unreacted Starting Material: Incomplete reaction will leave unreacted (1-methyl-1H-1,2,4-triazol-3-yl)methanol.

    • Solution: Ensure an adequate amount of the oxidizing agent is used and allow for sufficient reaction time. A slight excess of the oxidant can help drive the reaction to completion.

For the Vilsmeier-Haack Route:

  • Isomeric Products: While formylation is expected at the C3 position, there is a possibility of substitution at other positions on the triazole ring, although this is generally less favored.

    • Solution: Careful control of reaction conditions, particularly temperature, can enhance the regioselectivity of the reaction.

  • Poly-formylation: Under harsh conditions, it is possible to introduce more than one formyl group, though this is less common for an electron-deficient ring.

    • Solution: Use a controlled stoichiometry of the Vilsmeier reagent.

  • Byproducts from the Vilsmeier Reagent: The Vilsmeier reagent itself can undergo side reactions.

    • Solution: Prepare the reagent in situ at low temperatures and use it immediately.

General Purification Strategy:

Regardless of the route, purification by column chromatography on silica gel is typically the most effective method to separate the desired aldehyde from impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often successful.

Issue 3: Difficulty in Isolating and Purifying the Product

Question: I am struggling with the work-up and purification of this compound. It seems to be unstable or difficult to handle. What are the best practices for its isolation?

Answer:

Aromatic aldehydes can sometimes be sensitive, and proper handling during work-up and purification is crucial for obtaining a pure product with a good yield.

  • Aqueous Work-up:

    • After the reaction is complete, quenching with water or a mild base is a standard procedure. If your product has some water solubility, it is important to extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery.

    • Washing the combined organic layers with brine can help to remove residual water before drying.

  • Drying:

    • Use an appropriate drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Ensure the organic solution is thoroughly dried before concentrating it.

  • Concentration:

    • Concentrate the solution under reduced pressure using a rotary evaporator. Avoid excessive heat, as the product may be thermally labile. It is often best to concentrate the solution at or near room temperature.

  • Column Chromatography:

    • As mentioned, silica gel chromatography is the preferred method for purification.

    • TLC Analysis: Before running the column, determine a suitable solvent system using TLC that gives good separation between your product and any impurities.

    • Loading the Column: The crude product can be loaded onto the column either as a concentrated solution or by adsorbing it onto a small amount of silica gel.

    • Elution: Elute the column with the predetermined solvent system, collecting fractions and monitoring them by TLC to isolate the pure product.

  • Product Stability:

    • The purified aldehyde should be stored under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature to prevent degradation, especially if it is not used immediately.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound in terms of yield and reproducibility?

A1: Both the oxidation of (1-methyl-1H-1,2,4-triazol-3-yl)methanol and the Vilsmeier-Haack formylation of 1-methyl-1H-1,2,4-triazole are viable methods. The choice often depends on the available starting materials and the scale of the reaction. For smaller-scale laboratory synthesis, the oxidation of the corresponding alcohol with a mild reagent like MnO₂ or DMP often provides good yields and is relatively straightforward to perform. The Vilsmeier-Haack reaction can be more efficient for larger-scale preparations but may require more careful optimization of the reaction conditions.

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes, several safety precautions are essential:

  • Phosphorus oxychloride (POCl₃): This is a corrosive and moisture-sensitive reagent. It should be handled in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. It reacts violently with water.

  • Oxidizing Agents: Many oxidizing agents are strong and can react exothermically. They should be handled with care.

  • Solvents: Use appropriate, dry solvents, and perform reactions in well-ventilated areas.

  • General Handling: As with all chemical syntheses, a thorough understanding of the properties of all reagents and potential products is necessary. Always consult the Safety Data Sheets (SDS) for all chemicals used.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of spectroscopic techniques is recommended for characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for confirming the structure of the product. The aldehyde proton in the ¹H NMR spectrum will have a characteristic chemical shift (typically around 9-10 ppm).

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The presence of a strong carbonyl (C=O) stretch in the IR spectrum (around 1700 cm⁻¹) is indicative of the aldehyde functional group.

  • Purity Analysis: Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or by obtaining a sharp melting point for solid products.

Q4: Can I use other N-methylated triazole isomers as starting materials?

A4: The position of the methyl group on the triazole ring will significantly influence the reactivity and the final product. For the synthesis of this compound, it is crucial to start with a precursor that is methylated at the N1 position. Using other isomers, such as 4-methyl-4H-1,2,4-triazole, will lead to different products.

Section 3: Experimental Protocols & Data

Protocol 1: Synthesis of (1-methyl-1H-1,2,4-triazol-3-yl)methanol

This protocol outlines a general procedure for the preparation of the alcohol intermediate.

Step-by-Step Methodology:

  • To a solution of methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate in a suitable anhydrous solvent (e.g., tetrahydrofuran (THF)), add a reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Filter the resulting solid and wash it with the reaction solvent.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford pure (1-methyl-1H-1,2,4-triazol-3-yl)methanol.

Protocol 2: Oxidation of (1-methyl-1H-1,2,4-triazol-3-yl)methanol to this compound using MnO₂

Step-by-Step Methodology:

  • To a solution of (1-methyl-1H-1,2,4-triazol-3-yl)methanol in dichloromethane (DCM), add an excess of activated manganese dioxide (MnO₂).

  • Stir the suspension vigorously at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within a few hours to a day.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the MnO₂.

  • Wash the celite pad thoroughly with DCM.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Comparison of Oxidation Methods
Oxidizing AgentTypical SolventTemperatureReaction TimeTypical Yield RangeNotes
MnO₂ DCM, ChloroformRoom Temp.4-24 h60-85%Requires activated MnO₂. Heterogeneous reaction.
DMP DCMRoom Temp.1-3 h70-90%Homogeneous reaction. Reagent is moisture-sensitive.
Swern Oxidation DCM-78 °C to RT1-2 h75-95%Requires cryogenic temperatures and careful handling of reagents.

Section 4: Visualizing the Synthesis

Workflow for Troubleshooting Low Yield

TroubleshootingWorkflow start Low Yield of This compound route_check Which synthetic route was used? start->route_check oxidation Oxidation of (1-methyl-1H-1,2,4-triazol-3-yl)methanol route_check->oxidation Oxidation vilsmeier Vilsmeier-Haack Formylation of 1-methyl-1H-1,2,4-triazole route_check->vilsmeier Vilsmeier-Haack ox_q1 Is the starting alcohol pure? oxidation->ox_q1 vh_q1 Are POCl3 and DMF anhydrous? vilsmeier->vh_q1 ox_a1_yes Check oxidizing agent and conditions ox_q1->ox_a1_yes Yes ox_a1_no Re-purify starting material ox_q1->ox_a1_no No ox_q2 Is the oxidizing agent appropriate (e.g., MnO2, DMP)? ox_a1_yes->ox_q2 end_point Improved Yield ox_a1_no->end_point vh_a1_yes Optimize reaction temperature and stoichiometry vh_q1->vh_a1_yes Yes vh_a1_no Use freshly distilled/anhydrous reagents vh_q1->vh_a1_no No vh_q2 Is the hydrolysis step complete? vh_a1_yes->vh_q2 vh_a1_no->end_point ox_a2_yes Monitor reaction closely to avoid over-oxidation ox_q2->ox_a2_yes Yes ox_a2_no Switch to a milder oxidizing agent ox_q2->ox_a2_no No ox_a2_yes->end_point ox_a2_no->end_point vh_a2_yes Review purification strategy vh_q2->vh_a2_yes Yes vh_a2_no Ensure proper quenching and work-up (e.g., ice-water, base) vh_q2->vh_a2_no No vh_a2_yes->end_point vh_a2_no->end_point

Caption: Troubleshooting workflow for low yield.

Vilsmeier-Haack Reaction Mechanism

VilsmeierHaack cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation and Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Triazole 1-methyl-1H-1,2,4-triazole Iminium_Salt Iminium Salt Intermediate Triazole->Iminium_Salt + Vilsmeier Reagent Aldehyde 1-methyl-1H-1,2,4-triazole -3-carbaldehyde Iminium_Salt->Aldehyde Hydrolysis (H2O)

Caption: Vilsmeier-Haack reaction overview.

References

Technical Support Center: Purification of 1-Methyl-1H-1,2,4-triazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-methyl-1H-1,2,4-triazole-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound. Here, we address common challenges encountered during its purification, providing troubleshooting advice and detailed protocols to ensure you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My primary purification challenge is removing unreacted starting materials and isomers. What's the most effective initial approach?

A1: The most robust and widely applicable method for purifying this compound is column chromatography.[1] Due to the compound's polarity, arising from the triazole ring and the aldehyde group, silica gel is the recommended stationary phase.[2]

A common issue is co-elution with structurally similar impurities. To overcome this, a systematic approach to solvent system selection is crucial. Start with a non-polar solvent like hexane or dichloromethane and gradually increase the polarity by adding ethyl acetate or methanol.[3] Thin-layer chromatography (TLC) is an indispensable tool for optimizing the mobile phase before committing to a column run. Aim for an Rf value of approximately 0.3 for the desired compound to ensure good separation.[3]

Q2: I'm observing significant streaking of my compound on the silica gel column. What causes this and how can I fix it?

A2: Streaking is a frequent problem when purifying polar compounds like triazole aldehydes on silica gel.[4] It's often caused by strong interactions between the analyte and the acidic silica surface. The aldehyde functionality can also be sensitive to the acidic nature of silica, potentially leading to the formation of acetals or hemiacetals if an alcohol is used as a polar eluent.[3]

Troubleshooting Steps:

  • Modify the Mobile Phase: Add a small amount of a more polar solvent, such as methanol, to the eluent.[2]

  • Neutralize the Stationary Phase: To mitigate the effects of acidic silica, you can add a small amount of a basic modifier like triethylamine (typically 0.1-1%) to your mobile phase.[3] This helps to deactivate the acidic sites on the silica, leading to sharper peaks.

  • Consider an Alternative Stationary Phase: If streaking persists, switching to a more inert stationary phase like alumina may be beneficial.[3]

Q3: After column chromatography, my product is an oil, but I expect a solid. How can I induce crystallization?

A3: "Oiling out" is a common phenomenon, often indicating the presence of residual impurities that depress the melting point.[4]

Strategies to Induce Crystallization:

  • Solvent Selection: The key is to find a solvent system where the compound is soluble when hot but sparingly soluble at room temperature or below.

  • Recrystallization Protocol:

    • Dissolve the oily product in a minimal amount of a suitable hot solvent (e.g., methanol, ethanol, or a mixture like dichloromethane/diethyl ether).[5]

    • If the solution is colored, you can add a small amount of activated carbon to adsorb the colored impurities, followed by hot filtration.

    • Allow the solution to cool slowly to room temperature. Rapid cooling can promote oiling out.[2]

    • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[2]

    • If necessary, place the flask in a refrigerator or ice bath to further reduce solubility.

  • Anti-Solvent Addition: Dissolve the oil in a good solvent, and then slowly add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise until turbidity persists.[2]

Q4: How can I confirm the purity and identity of my final product?

A4: A combination of chromatographic and spectroscopic techniques is essential for confirming the purity and identity of this compound.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard for quantitative purity analysis.[2][6]

  • Structural Confirmation:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly informative. The aldehyde proton will appear as a characteristic singlet in the downfield region (around 9.8-10.2 ppm).[7]

    • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[7]

    • Infrared (IR) Spectroscopy: Look for characteristic peaks for the C=O stretch of the aldehyde and vibrations associated with the triazole ring.

Purification Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis.

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane or dichloromethane).

  • Column Packing: Carefully pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.

  • Elution: Begin elution with the non-polar solvent, gradually increasing the polarity by adding your polar solvent (e.g., ethyl acetate or methanol) in a stepwise or gradient fashion.[1]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Example Solvent Systems for Column Chromatography

Starting Solvent (Non-polar)Eluting Solvent (Polar)Gradient RangeTypical Application
DichloromethaneMethanol95:5 to 80:20Effective for separating triazole products from reaction mixtures.[1]
HexaneEthyl Acetate100:0 to 50:50A common starting point for many organic compounds.
DichloromethaneEthyl Acetate1:0 to 9:1Useful for removing less polar impurities.[8]
Protocol 2: Recrystallization
  • Solvent Selection: Through small-scale trials, identify a suitable solvent or solvent pair (e.g., methanol, ethanol, dichloromethane/diethyl ether).[5]

  • Dissolution: Place the impure compound in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Isolation: Once crystals have formed, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualization of Purification Workflow

Below is a generalized workflow for the purification of this compound.

Purification_Workflow Crude Crude Product TLC TLC Analysis (Solvent Screen) Crude->TLC Column Column Chromatography TLC->Column Optimized Mobile Phase Fractions Collect Fractions Column->Fractions TLC_Fractions TLC Analysis of Fractions Fractions->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Identify Pure Fractions Evaporate Solvent Evaporation Combine->Evaporate Product Purified Product Evaporate->Product Recrystallize Recrystallization (Optional) Product->Recrystallize If oily or needs further purity Analysis Purity & Identity Check (HPLC, NMR, MS) Product->Analysis Directly if solid & pure Final_Product Final Crystalline Product Recrystallize->Final_Product Final_Product->Analysis

Caption: A typical purification workflow for this compound.

References

Technical Support Center: Reaction Condition Optimization for Triazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Triazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,3-triazoles via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2] Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reactions and troubleshooting common issues. Our goal is to empower you with the causal understanding needed to overcome experimental hurdles and achieve high-yielding, reproducible results.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions often encountered when setting up CuAAC reactions.

Q1: What is the fundamental difference between the thermal Huisgen cycloaddition and the copper-catalyzed (CuAAC) reaction?

A: The thermal Huisgen 1,3-dipolar cycloaddition requires elevated temperatures and often yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers.[2][3] In contrast, the CuAAC reaction is highly regioselective, exclusively affording the 1,4-disubstituted product.[2][3] It proceeds readily at room temperature with a remarkable rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed version, and is tolerant of a wide array of functional groups and aqueous conditions.[2]

Q2: Why is Cu(I) the active catalytic species, and how is it generated and maintained?

A: The catalytically active species is the Cu(I) ion.[4] It is essential for the formation of a copper-acetylide intermediate, which is a key step in the catalytic cycle.[3][5] Since Cu(I) is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen, a reducing agent is typically required.[6] The most common method is to start with a stable Cu(II) salt, like copper(II) sulfate (CuSO₄), and add a reducing agent, such as sodium ascorbate, to generate Cu(I) in situ.[2][7][8] An excess of the reducing agent is used to maintain a sufficient concentration of Cu(I) throughout the reaction.[2][9]

Q3: What is the role of a ligand in the CuAAC reaction?

A: Ligands play a crucial multifaceted role. They:

  • Stabilize the Cu(I) oxidation state , protecting it from oxidation and disproportionation.[10]

  • Increase the solubility and homogeneity of the copper catalyst in the reaction medium.

  • Accelerate the reaction rate significantly, in some cases by several thousand times over the ligand-free process.[11]

  • Prevent the formation of unreactive polynuclear copper acetylides .[3] Commonly used ligands include tris(benzyltriazolylmethyl)amine (TBTA) and its water-soluble derivatives like THPTA and BTTAA.[3][10][12]

Q4: Can I use Tris buffer for my CuAAC reaction involving biomolecules?

A: It is strongly advised to avoid Tris-based buffers. The amine groups in Tris can chelate the copper ions, interfering with the catalytic cycle and inhibiting the reaction.[13] Phosphate-buffered saline (PBS) or HEPES are more suitable alternatives for bioconjugation reactions.[13]

Experimental Protocol: A General Procedure for CuAAC

This protocol provides a robust starting point for the synthesis of a 1,4-disubstituted 1,2,3-triazole. Optimization may be required based on the specific substrates.

Materials:
  • Azide (1.0 eq.)

  • Terminal Alkyne (1.0–1.2 eq.)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1–5 mol%)

  • Sodium Ascorbate (5–10 mol%)

  • Ligand (e.g., THPTA for aqueous, TBTA for organic) (1–5 eq. relative to copper)

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMSO, DMF)

Step-by-Step Procedure:
  • In a reaction vessel, dissolve the azide and alkyne in the chosen solvent system.

  • In a separate microcentrifuge tube, prepare the catalyst premix. Add the aqueous solution of CuSO₄ to the ligand solution. Mix thoroughly. This pre-complexation is crucial.[12][14]

  • Add the catalyst-ligand premix to the main reaction vessel containing the azide and alkyne.

  • Prepare a fresh solution of sodium ascorbate in water.[7][15]

  • Initiate the reaction by adding the sodium ascorbate solution to the reaction mixture.

  • Stir the reaction at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are often complete within 1-4 hours but can take longer depending on the substrates.

  • Work-up and Purification: Upon completion, dilute the reaction with water and extract with an organic solvent like ethyl acetate or dichloromethane. To remove residual copper, wash the combined organic layers with a saturated aqueous solution of EDTA.[16] Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.[16][17]

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.

Problem Area 1: No Reaction or Low Product Yield

Q: My reaction is not working, or the yield is very low. What are the first things to check?

A: Low yield is a common problem that can usually be traced back to one of three areas: the catalyst's activity, the integrity of the reagents, or the reaction conditions.[15]

1. Is the Copper Catalyst Active?

  • Cause: The most frequent issue is the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state.[13] This is often due to dissolved oxygen in the solvents.

  • Solution:

    • Use Fresh Reducing Agent: Sodium ascorbate solutions should always be prepared fresh before use.[7][15] An oxidized (brown-colored) solution has lost its reducing capability and should be discarded.[7]

    • Degas Your Solvents: To minimize oxygen exposure, sparge your solvents with an inert gas (Argon or Nitrogen) for 15-20 minutes before use.[13] Capping the reaction vessel is a simple but effective measure to limit oxygen ingress.[6]

    • Ensure Proper Ligation: A suitable ligand is critical for protecting the Cu(I) catalyst.[10][15] Ensure you are using an appropriate ligand for your solvent system (e.g., THPTA for aqueous media).[12]

2. Are the Reagents Pure and Stoichiometry Correct?

  • Cause: Impurities in the starting materials or solvents can inhibit the catalyst. Incorrect stoichiometry can lead to incomplete conversion.

  • Solution:

    • Check Reagent Purity: Use high-purity reagents and solvents. If in doubt, purify your starting materials.[12][15]

    • Optimize Stoichiometry: While a 1:1 ratio is standard, using a slight excess (1.1 to 1.2 equivalents) of the more accessible or less precious reagent can drive the reaction to completion.[12]

3. Are the Reaction Conditions Optimal?

  • Cause: The choice of solvent, temperature, and concentration can dramatically affect reaction efficiency.

  • Solution:

    • Solvent Screening: The reaction is often faster in water or mixtures of water with organic co-solvents (e.g., t-BuOH, DMSO, DMF).[2][18] If solubility is an issue, screen different solvent systems.

    • Temperature: While most CuAAC reactions work well at room temperature, gentle heating (40-60 °C) can sometimes accelerate sluggish reactions, especially with sterically hindered substrates.[18][19]

    • Concentration: For bioconjugation at low concentrations, increasing the ligand-to-copper ratio (up to 5:1) can be beneficial.[6][14]

Problem Area 2: Presence of Side Products

Q: My reaction works, but I see significant side products, particularly a dimer of my alkyne. What is happening?

A: The formation of a symmetric diyne is a classic sign of oxidative homocoupling, known as the Glaser coupling.

  • Cause: This side reaction is promoted by Cu(II) ions in the presence of oxygen. If your reducing agent is depleted or the reaction is overly exposed to air, the concentration of Cu(II) increases, favoring this pathway.[6]

  • Solution:

    • Maintain a Reducing Environment: Ensure a sufficient excess of fresh sodium ascorbate is present throughout the reaction.[2][9]

    • Minimize Oxygen Exposure: As mentioned previously, degassing solvents and running the reaction under an inert atmosphere will significantly suppress Glaser coupling.[6]

    • Proper Order of Addition: Do not add the ascorbate to the copper solution before the other reagents and ligand are present. It is best practice to mix the copper and ligand first, add this to the substrates, and then initiate with the ascorbate.[14][19]

Problem Area 3: Substrate-Specific Issues

Q: I am working with a sterically hindered alkyne or azide, and the reaction is extremely slow. How can I improve it?

A: Steric hindrance can significantly reduce the reaction rate by impeding the approach of the substrates to the copper center.[12][20]

  • Solution:

    • Increase Temperature and Time: For sterically demanding substrates, increasing the reaction temperature and allowing for longer reaction times is often necessary.[12][21]

    • Increase Catalyst Loading: Increasing the concentration of the copper-ligand complex can help overcome the kinetic barrier.[12]

    • Ligand Choice: Some specialized ligands have been developed that are particularly effective for hindered substrates.[2] For example, N-heterocyclic carbene (NHC) copper complexes have shown high activity.[2][22]

Q: My substrate contains functional groups like thiols or other potential coordinating groups, and the reaction is failing. What can I do?

A: Functional groups like thiols are potent poisons for the CuAAC reaction because they can strongly coordinate to the copper catalyst, deactivating it.[3] Boronic acids can also be degraded by the copper catalyst.[23]

  • Solution:

    • Increase Ligand/Copper Concentration: A higher concentration of the primary accelerating ligand can sometimes outcompete the inhibitory coordination from the substrate.[12]

    • Use Sacrificial Additives: For substrates with metal-binding motifs (like His-tags), adding other metal ions like Ni(II) or Zn(II) can occupy those sites, leaving the copper catalyst free to participate in the cycloaddition.[19]

    • Consider Copper-Free Alternatives: If catalyst poisoning or degradation is a persistent issue, switching to a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an excellent strategy. SPAAC is a copper-free click reaction and thus circumvents these issues entirely.[13][24]

Data Summary & Optimization Parameters

For effective optimization, key reaction parameters should be systematically varied. The table below provides typical ranges as a starting point.

ParameterTypical RangeRationale & Expert Insight
Cu(II) Source 0.1 - 10 mol%Lower loadings (0.1-1%) are often sufficient for simple substrates. Higher loadings may be needed for difficult or dilute reactions.
Reducing Agent 2 - 10 eq. to CuA 5-fold excess of sodium ascorbate relative to copper is a robust starting point to maintain the Cu(I) state.[6][9]
Ligand 1 - 5 eq. to CuA 1:1 ratio is common, but for challenging bioconjugations, a 5:1 ligand-to-copper ratio is recommended to protect biomolecules and accelerate the reaction.[6][14]
Solvent H₂O, tBuOH/H₂O, DMSO, DMFAqueous systems often give the best rates.[2] Co-solvents are used to solubilize organic substrates.
Temperature Room Temp - 80 °CStart at room temperature. Increase only if the reaction is sluggish due to steric hindrance or low reactivity.[19][25]
pH 4 - 12The reaction is remarkably tolerant of a wide pH range, making it suitable for various applications, including bioconjugation.[2]

Visualizing the Process

Diagrams can clarify complex mechanisms and workflows. Below are Graphviz representations of the CuAAC catalytic cycle and a troubleshooting decision tree.

CuAAC_Cycle cluster_main CuAAC Catalytic Cycle cluster_redox Catalyst Maintenance CuI Cu(I)-Ligand Cu_Acetylide Cu(I)-Acetylide CuI->Cu_Acetylide + Alkyne - H+ Alkyne R1-C≡CH Azide R2-N3 Product 1,4-Triazole Cu_Triazolide Cu(I)-Triazolide Cu_Acetylide->Cu_Triazolide + Azide Cu_Triazolide->CuI Releases Product Cu_Triazolide->Product + H+ CuII Cu(II)SO4 CuII->CuI Reduction Ascorbate Sodium Ascorbate

Caption: The catalytic cycle for the CuAAC reaction.

Troubleshooting_Workflow start Low / No Yield catalyst Is the Catalyst Active? start->catalyst reagents Reagents Pure & Stoichiometry Correct? catalyst->reagents Yes sol_catalyst Add fresh reducing agent. Degas solvents. Use stabilizing ligand. catalyst->sol_catalyst No conditions Conditions Optimal? reagents->conditions Yes sol_reagents Use high-purity reagents. Prepare fresh ascorbate solution. Optimize azide:alkyne ratio. reagents->sol_reagents No substrate Substrate-Specific Issues? conditions->substrate Yes sol_conditions Optimize ligand:copper ratio. Screen solvents & pH. Adjust temperature & time. conditions->sol_conditions No sol_substrate Increase reaction time/temp for hindered substrates. Increase catalyst concentration. Consider alternative chemistry (SPAAC). substrate->sol_substrate Yes success Reaction Optimized substrate->success No sol_catalyst->start sol_reagents->start sol_conditions->start sol_substrate->start

Caption: Troubleshooting workflow for low yield in CuAAC reactions.

References

Technical Support Center: N-Methylation of 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the N-methylation of 1,2,4-triazoles. This resource is tailored for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical synthetic transformation. The following troubleshooting guides and frequently asked questions (FAQs) are designed to provide direct, actionable solutions to specific experimental issues.

Troubleshooting Guide

This section addresses common problems encountered during the N-methylation of 1,2,4-triazoles and offers potential solutions in a question-and-answer format.

Question 1: My reaction is producing a mixture of N1- and N4-methylated isomers. How can I improve the regioselectivity for the desired isomer?

Answer: The formation of a mixture of N1 and N4 isomers is the most common challenge in the alkylation of 1,2,4-triazoles.[1][2] The regioselectivity is influenced by a combination of factors including the choice of base, solvent, and alkylating agent.[3]

Understanding the Causality: The 1,2,4-triazole anion is an ambident nucleophile, meaning it can be alkylated at different nitrogen atoms. The N1 position is generally more nucleophilic and less sterically hindered, often leading to it being the major product. However, the reaction conditions can significantly influence the isomer ratio.

Troubleshooting Strategies:

  • Choice of Base and Solvent:

    • For N1-selectivity: The use of a weakly nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a non-polar solvent can favor the formation of the N1-isomer.[1][2] This is because DBU is less likely to form tight ion pairs with the triazole anion, leaving the more nucleophilic N1 position more accessible.

    • Classical Approach: A common method involves using a strong base like sodium hydride (NaH) or sodium methoxide in a polar aprotic solvent such as DMF or THF.[4][5] This typically yields a mixture of isomers, but the N1 isomer is often predominant.[1][6]

  • Alkylating Agent: The nature of the alkylating agent can also play a role. More reactive alkylating agents like methyl iodide are commonly used.[4]

  • Temperature Control: Running the reaction at lower temperatures can sometimes enhance selectivity by favoring the kinetically controlled product, which is often the N1-isomer.

Self-Validating System: To determine the optimal conditions for your specific substrate, it is recommended to perform a small-scale screen of different base/solvent combinations and analyze the crude reaction mixture by ¹H NMR to determine the isomer ratio before purification.[6]

Question 2: I am observing a significant amount of a di-methylated product (a triazolium salt). How can I prevent this over-methylation?

Answer: Over-methylation, leading to the formation of a quaternary 1,4-dimethyl-1,2,4-triazolium salt, is a common side reaction, especially if an excess of the methylating agent is used or the reaction is left for an extended period.[4][7]

Understanding the Causality: The mono-methylated 1,2,4-triazole product is still nucleophilic and can react with the methylating agent to form a quaternary salt.[4] This is a consecutive reaction that competes with the initial methylation.

Troubleshooting Strategies:

  • Control Stoichiometry: Use a slight excess of the 1,2,4-triazole starting material relative to the methylating agent (e.g., 1.1 to 1.2 equivalents of triazole).

  • Slow Addition of Methylating Agent: Adding the methylating agent dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, thereby reducing the likelihood of a second methylation event.

  • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material is consumed.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the reactivity and minimize over-methylation.

Question 3: My N-methylation reaction is very slow or not proceeding to completion. What can I do to improve the reaction rate and yield?

Answer: Low yields or incomplete reactions can be due to several factors, including insufficient deprotonation of the triazole, low reactivity of the methylating agent, or the presence of impurities.[8][9]

Troubleshooting Strategies:

  • Evaluate the Base and Solvent System:

    • Ensure complete deprotonation of the 1,2,4-triazole. If using a weaker base, consider switching to a stronger base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF.[8]

  • Assess the Methylating Agent:

    • The reactivity of methylating agents follows the trend: methyl iodide > methyl bromide > methyl chloride. If you are using a less reactive agent, consider switching to methyl iodide.

  • Anhydrous Conditions: It is crucial to use anhydrous (dry) solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon), especially when using strong bases like NaH.[5] Any moisture present will quench the base and inhibit the reaction.

  • Optimize Reaction Temperature: Gradually increasing the reaction temperature can improve the reaction rate. However, be mindful that higher temperatures might decrease regioselectivity and increase the chances of over-methylation. A systematic study to find the optimal temperature is recommended.

Troubleshooting Workflow Diagram

troubleshooting_workflow start Problem with N-Methylation issue Identify Primary Issue start->issue regio Poor Regioselectivity (Mixture of Isomers) issue->regio Isomer Mixture over Over-methylation (Triazolium Salt Formation) issue->over Side Product low_yield Low Yield / Incomplete Reaction issue->low_yield Poor Conversion purification Difficulty in Purification issue->purification Separation Issues regio_sol Optimize Base/Solvent (e.g., DBU for N1) Lower Temperature regio->regio_sol end_node Optimized Reaction regio_sol->end_node over_sol Control Stoichiometry Slow Addition of Me-I Monitor Reaction Closely over->over_sol over_sol->end_node low_yield_sol Use Stronger Base (NaH) Ensure Anhydrous Conditions Optimize Temperature low_yield->low_yield_sol low_yield_sol->end_node purification_sol Silica Gel Chromatography Distillation Recrystallization purification->purification_sol purification_sol->end_node

Caption: A troubleshooting workflow for common issues in the N-methylation of 1,2,4-triazoles.

Question 4: How can I effectively purify the N-methylated 1,2,4-triazole isomers?

Answer: The separation of N1- and N4-methylated isomers can be challenging due to their similar polarities. However, successful purification is often achievable through standard chromatographic or distillation techniques.[4][6]

Purification Strategies:

  • Silica Gel Chromatography: This is the most common method for separating the isomers. A careful selection of the eluent system is crucial. It is advisable to start with a less polar solvent system and gradually increase the polarity.[6]

  • Distillation: If the products are volatile and thermally stable, distillation can be an effective method for separation, particularly on a larger scale.[4]

  • Recrystallization: If the desired isomer is a solid and a suitable solvent system can be found, recrystallization can be a highly effective purification method.

Self-Validating System: The purity of the isolated isomers should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS to ensure that the desired level of isomeric purity has been achieved.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that determine the regioselectivity (N1 vs. N4) in the methylation of 1,2,4-triazoles?

A1: The regioselectivity of 1,2,4-triazole alkylation is a complex interplay of electronic and steric factors of the triazole substrate, as well as the reaction conditions. The key determinants are:

  • Electronic Effects: The N1 position is generally considered to be more electron-rich and thus more nucleophilic than the N4 position.

  • Steric Hindrance: The N1 position is typically less sterically hindered than the N4 position, especially in substituted triazoles.

  • Counter-ion and Solvent: The nature of the counter-ion from the base and the polarity of the solvent can influence the site of alkylation by affecting the association of the cation with the triazole anion.

  • Alkylating Agent: While less pronounced for methylation, the size and nature of the alkylating agent can influence regioselectivity in broader N-alkylation reactions.

Regioselectivity in N-Methylation of 1,2,4-Triazole

regioselectivity cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Products 1,2,4-Triazole 1,2,4-Triazole Base Base (e.g., NaH, DBU) Solvent Solvent (e.g., DMF, THF) MeI Methyl Iodide (CH3I) N1_isomer N1-Methyl-1,2,4-triazole (Major Product) MeI->N1_isomer More Nucleophilic Less Hindered N4_isomer N4-Methyl-1,2,4-triazole (Minor Product) MeI->N4_isomer Less Nucleophilic More Hindered

Caption: Factors influencing the regioselectivity of N-methylation of 1,2,4-triazoles.

Q2: Which analytical techniques are best for differentiating and quantifying the N1- and N4-methylated isomers?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

  • ¹H NMR: The chemical shifts of the triazole ring protons and the N-methyl protons will be different for the N1- and N4-isomers. Integration of the respective signals in the crude reaction mixture can be used to determine the isomer ratio.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the triazole ring will also differ between the two isomers.

  • 2D NMR Techniques: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be used for unambiguous structure elucidation, especially for more complex substituted triazoles.

  • LC-MS: Liquid Chromatography-Mass Spectrometry can be used to separate the isomers and confirm their molecular weight. With appropriate calibration, it can also be used for quantification.

Q3: Are there any alternative methylating agents I can use besides methyl iodide?

A3: Yes, while methyl iodide is very common due to its high reactivity, other methylating agents can be used. These include:

  • Dimethyl sulfate (DMS): A powerful and cost-effective methylating agent, but it is highly toxic and should be handled with extreme care.

  • Methyl triflate (MeOTf): A very reactive and effective methylating agent, but it is more expensive.

  • Diazomethane: Highly effective for methylation but is explosive and toxic, requiring specialized equipment and handling procedures.

The choice of methylating agent will depend on the specific requirements of the reaction, including the reactivity of the substrate, desired reaction conditions, and safety considerations.

Experimental Protocols

General Protocol for N-Methylation of 1,2,4-Triazole using Sodium Methoxide and Methyl Iodide

This protocol is a general guideline and may require optimization for specific substrates.[4]

Materials:

  • 1H-1,2,4-triazole

  • Anhydrous Methanol

  • Sodium methoxide (25% solution in methanol)

  • Methyl iodide

  • Anhydrous sodium sulfate

  • Ethyl acetate/Hexane for chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 1H-1,2,4-triazole (1.0 eq).

  • Dissolution: Add anhydrous methanol and stir until the starting material is completely dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation: Slowly add sodium methoxide solution (1.05 eq) to the cooled solution dropwise over 10 minutes.

  • Methylation: While maintaining the temperature at 0 °C, add methyl iodide (1.1 eq) to the reaction mixture dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by TLC (e.g., using Ethyl Acetate/Hexane 1:1).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

  • Purification: The crude product can be purified by silica gel column chromatography to separate the N1 and N4 isomers.

Data Presentation
ParameterConditionExpected OutcomeReference
Base DBUHigher N1-selectivity[1][2]
Base NaH / NaOMeGood conversion, mixture of isomers[4]
Methylating Agent Methyl IodideHigh reactivity[4]
Solvent Anhydrous DMF/THFGood solubility for reactants[5][8]
Purification Silica Gel ChromatographySeparation of N1 and N4 isomers[6]

References

Technical Support Center: Synthesis of 1-Methyl-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-CHEM-TRZ-001-v2.0

Introduction

Welcome to the Technical Support Center for the synthesis of 1-methyl-1,2,4-triazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. The primary challenge in the N-methylation of 1,2,4-triazole is controlling the regioselectivity to favor the desired 1-methyl isomer over the undesired 4-methyl isomer. This document provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to help you navigate this common synthetic hurdle and optimize your reaction outcomes. Our approach is grounded in mechanistic principles to provide not just instructions, but a foundational understanding of the reaction.

Frequently Asked Questions (FAQs)

Q1: Why is the methylation of 1,2,4-triazole not regioselective?

A1: The 1,2,4-triazole anion, formed upon deprotonation, is an ambident nucleophile with two reactive nitrogen atoms: N1 and N4. Both sites can be alkylated, leading to a mixture of 1-methyl-1,2,4-triazole and 4-methyl-1,2,4-triazole. The reaction typically yields a mixture of these two constitutional isomers.

Q2: What is the typical isomer ratio observed in the methylation of 1,2,4-triazole?

A2: Under many standard alkylating conditions, the reaction shows a consistent preference for the 1-substituted isomer. A regioselectivity of approximately 90:10 in favor of the 1-methyl isomer is commonly reported.[1] However, this ratio can be influenced by the choice of base, solvent, and alkylating agent.

Q3: What is the mechanistic basis for the preference for N1-alkylation?

A3: The preference for N1-alkylation is a result of a combination of electronic and steric factors. The N1 position is generally more nucleophilic than the N4 position in the triazole anion. Theoretical studies, including Density Functional Theory (DFT) calculations, have been used to explain the observed regioselectivity by analyzing the electron distribution and orbital contributions of the nitrogen atoms.[2] While both isomers can form, the transition state leading to the 1-methyl isomer is generally lower in energy, making it the kinetically favored product.

Q4: Can the 4-methyl isomer be converted to the desired 1-methyl isomer?

A4: Yes, it is possible to isomerize the 4-alkyl-1,2,4-triazole to the more thermodynamically stable 1-alkyl isomer. This is typically achieved by heating the 4-substituted isomer with a catalytic amount of an alkylating agent. The process is believed to proceed through a quaternary triazolium salt intermediate.

Q5: How can I confirm the identity and ratio of the two isomers in my product mixture?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective method for identifying and quantifying the 1-methyl and 4-methyl isomers. The two isomers have distinct chemical shifts for their methyl and ring protons, as well as their ring carbons. High-Performance Liquid Chromatography (HPLC) can also be used for quantification, especially with a validated analytical method.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of 1-methyl-1,2,4-triazole.

Problem 1: Poor Regioselectivity (Higher than expected yield of the 4-methyl isomer)

Possible Causes & Solutions:

  • Suboptimal Base Selection: Strong, highly ionic bases (e.g., NaH, NaOH) can lead to decreased regioselectivity.

    • Recommended Action: Switch to a milder, non-nucleophilic organic base. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is highly recommended for improving the N1-selectivity.[1] DBU is a weakly nucleophilic base that effectively deprotonates the triazole without significantly altering the ionic character of the reaction medium.

  • Inappropriate Solvent Choice: Polar aprotic solvents like DMF are common but may not always provide the best selectivity.

    • Recommended Action: Consider using a less polar solvent such as tetrahydrofuran (THF) in conjunction with DBU. This combination has been shown to provide good yields and high regioselectivity.[1]

  • Reaction Temperature: Higher temperatures can sometimes favor the formation of the thermodynamically less stable isomer or lead to side reactions.

    • Recommended Action: Perform the reaction at room temperature or below (0 °C) to favor the kinetically controlled product (the 1-isomer).

Data-Driven Insights: The Impact of Reaction Conditions

The choice of base and alkylating agent has a demonstrable effect on the isomer ratio. The following table summarizes findings from a study by researchers at Merck, highlighting the effectiveness of DBU.[1]

EntryAlkylating AgentBaseSolventIsomer Ratio (1- / 4-)
14-Nitrobenzyl bromideNaHDMF90:10
24-Nitrobenzyl chlorideDBUTHF90:10
3Ethyl bromoacetateDBUTHF86:14
4n-Butyl bromideDBUTHF94:6
5Ethyl iodideDBUTHF90:10

Table 1: Influence of Base and Alkylating Agent on Regioselectivity.

Problem 2: Difficulty in Separating the 1-Methyl and 4-Methyl Isomers

Background: The 1-methyl and 4-methyl isomers have different physical properties, which can be exploited for their separation. The 1-isomer is generally less polar and has a lower boiling point than the 4-isomer.

Separation Strategies:

  • Fractional Distillation: This is an effective method for separating the isomers on a larger scale, provided there is a sufficient difference in their boiling points.

    • Boiling Points:

      • 1-Methyl-1,2,4-triazole: ~177-178 °C at atmospheric pressure.[3]

      • 4-Methyl-1,2,4-triazole: The boiling point is higher than the 1-isomer, but precise values can vary.

    • Troubleshooting:

      • Issue: Co-distillation of isomers.

      • Solution: Use a fractional distillation column with a higher number of theoretical plates. Perform the distillation under reduced pressure to lower the boiling points and minimize thermal decomposition.

  • Column Chromatography: This is the preferred method for smaller scale purifications and for achieving high purity.

    • Recommended Conditions:

      • Stationary Phase: Silica gel is typically effective.

      • Eluent System: A gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is a good starting point. Due to the polarity of the triazoles, a mobile phase consisting of dichloromethane and methanol (e.g., 98:2 to 95:5) can also be very effective.

    • Troubleshooting:

      • Issue: Poor separation (co-elution).

      • Solution:

        • Optimize the solvent system: Systematically vary the polarity of the eluent. A shallower gradient or isocratic elution with an optimized solvent mixture can improve resolution.

        • Consider a different stationary phase: If silica gel fails, alumina (neutral or basic) may offer different selectivity.

        • Sample loading: Ensure the crude product is loaded onto the column in a minimal amount of solvent to achieve a narrow band.

Problem 3: Ambiguous Isomer Identification

Solution: Use NMR spectroscopy for unambiguous structure determination. The key distinguishing features are provided in the table below.

NMR Spectral Data for Isomer Identification (in CDCl₃)

CompoundProton (¹H) NMR Chemical Shifts (ppm)Carbon (¹³C) NMR Chemical Shifts (ppm)
1-Methyl-1,2,4-triazole ~3.9 (s, 3H, N-CH₃), ~7.9 (s, 1H, C5-H), ~8.1 (s, 1H, C3-H)~35.8 (N-CH₃), ~143.0 (C5), ~151.8 (C3)
4-Methyl-1,2,4-triazole ~3.8 (s, 3H, N-CH₃), ~8.2 (s, 2H, C3-H & C5-H)~31.5 (N-CH₃), ~145.0 (C3 & C5)

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

The symmetry of the 4-methyl isomer results in the magnetic equivalence of the C3-H and C5-H protons, which appear as a single peak in the ¹H NMR spectrum. In contrast, these protons are in different chemical environments in the 1-methyl isomer and appear as two distinct signals.

Recommended Experimental Protocol

This protocol is optimized for high regioselectivity toward the 1-methyl isomer.

Optimized Protocol for the Synthesis of 1-Methyl-1,2,4-triazole using DBU

G cluster_0 Reaction Setup cluster_1 Methylation cluster_2 Workup & Purification A 1. Dissolve 1,2,4-triazole in THF B 2. Add DBU dropwise at 0 °C A->B C 3. Add methyl iodide dropwise B->C D 4. Stir at room temperature C->D E 5. Filter precipitated DBU salt D->E F 6. Concentrate filtrate E->F G 7. Purify by distillation or chromatography F->G G Triazole_Anion 1,2,4-Triazole Anion TS1 Transition State 1 (Lower Energy) Triazole_Anion->TS1  k1 (fast) TS2 Transition State 2 (Higher Energy) Triazole_Anion->TS2  k2 (slow) P1 1-Methyl-1,2,4-triazole (Kinetic Product) TS1->P1 P2 4-Methyl-1,2,4-triazole (Thermodynamic Product - less favored kinetically) TS2->P2

References

troubleshooting guide for the synthesis of triazole aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Triazole Aldehydes

Welcome to the technical support guide for the synthesis of triazole aldehydes. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing these valuable heterocyclic intermediates. The following question-and-answer guide addresses common challenges encountered in the lab, providing not just solutions but also the underlying chemical principles to empower your synthetic strategy.

Section 1: Foundational Concepts & Common Synthetic Hurdles

Before diving into specific troubleshooting, it's essential to understand the primary synthetic avenues and their inherent challenges. Triazole aldehydes are typically synthesized via two main pathways:

  • Two-Step Synthesis: The most common route involves the initial construction of a 1,2,3-triazole ring bearing a hydroxymethyl group, followed by its oxidation to the aldehyde. This pathway often leverages the highly reliable Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click Chemistry").

  • Direct Formylation: This approach involves introducing the aldehyde group directly onto a pre-formed triazole ring using formylating agents.

Each route presents unique potential pitfalls, from regioselectivity issues in the cycloaddition step to challenges in controlling the oxidation state in the final step.

Section 2: Troubleshooting Low or No Product Yield

This section addresses one of the most frequent frustrations in synthesis: poor reaction yields.

Question: My initial CuAAC reaction to form the 1,2,3-triazole-4-methanol precursor is sluggish or failing completely. What are the common culprits?

Answer: A failing CuAAC reaction is almost always related to the integrity of the catalytic system. Here’s a breakdown of potential issues:

  • Copper(I) Oxidation: The active catalyst is Cu(I). If you start with a Cu(II) salt (like CuSO₄), a reducing agent (commonly sodium ascorbate) is required to generate Cu(I) in situ. Oxygen from the air can readily oxidize Cu(I) back to the inactive Cu(II) state, stalling the reaction.

    • Solution: Ensure your reaction is thoroughly deoxygenated. Purge your solvent and reaction vessel with an inert gas (Argon or Nitrogen) before and during the addition of reagents. Using a ligand like TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) can help stabilize the Cu(I) oxidation state, but it does not eliminate the need for anaerobic conditions[1].

  • Reagent Purity: Azides, especially those of low molecular weight, can be unstable. Your terminal alkyne must be free of impurities that could coordinate to and poison the copper catalyst.

    • Solution: Use freshly prepared or properly stored azides. Purify your alkyne via distillation or column chromatography if its purity is questionable.

  • Insufficient Reducing Agent: If using a Cu(II) precursor, ensure you have a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents of sodium ascorbate) to maintain a sufficient concentration of Cu(I).

Question: The oxidation of my 1,2,3-triazole-4-methanol to the aldehyde is giving low yields or a complex mixture of products. Why might this be?

Answer: The oxidation step is delicate. The primary challenges are incomplete conversion and over-oxidation to the carboxylic acid. The choice of oxidant is critical.

  • Over-oxidation: Strong oxidants (e.g., KMnO₄, Jones reagent) will almost certainly oxidize the aldehyde further to the carboxylic acid. Even milder oxidants can cause this if used in large excess or at elevated temperatures.

  • Incomplete Conversion: Milder, heterogeneous oxidants like manganese dioxide (MnO₂) are popular for this transformation due to their selectivity, but their activity can be highly variable[2].

    • Solution: Use an activated form of MnO₂. The stoichiometry is key; a large excess (10-20 equivalents) is often required. Ensure vigorous stirring to maintain suspension and maximize surface area contact.

  • Product Instability: Triazole aldehydes can be sensitive. Some may not be stable to prolonged heating or acidic/basic conditions during workup and purification[3][4].

The following table compares common oxidants for this transformation:

OxidantTypical ConditionsProsCons
Manganese Dioxide (MnO₂)[2] CH₂Cl₂ or CHCl₃, room temp.Highly selective for allylic/benzylic alcohols, mild, easy workup (filtration).Requires large excess, variable activity, long reaction times.
Collins Reagent (CrO₃·2Py)[5] Anhydrous CH₂Cl₂, room temp.Good yields, relatively mild.Hygroscopic, requires careful preparation, chromium waste.
Dess-Martin Periodinane (DMP) CH₂Cl₂, room temp.Fast, reliable, neutral conditions.Can be explosive, expensive, iodine-containing byproducts.
Swern Oxidation (COCl)₂, DMSO, Et₃N, -78 °CHigh yields, general applicability.Requires cryogenic temperatures, unpleasant odor, precise stoichiometry needed.

Section 3: Addressing Impurities and Purification Challenges

Question: My initial cycloaddition is producing a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. How can I obtain only the desired isomer?

Answer: This is a classic regioselectivity problem in triazole synthesis. The outcome is dictated by the reaction mechanism you employ.

  • For 1,4-Disubstituted Isomers: You must use the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This reaction is highly regioselective and almost exclusively yields the 1,4-isomer under mild, often aqueous, conditions[6][7]. The thermal (uncatalyzed) Huisgen cycloaddition often gives poor selectivity[8].

  • For 1,5-Disubstituted Isomers: The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the method of choice. This catalyst system reverses the regioselectivity to favor the 1,5-isomer[7][9].

The choice of catalyst is the most powerful tool for controlling this aspect of your synthesis.

G cluster_start Starting Materials cluster_reaction Reaction Choice Dictates Regiochemistry cluster_product Products Azide Organic Azide (R-N₃) CuAAC Cu(I) Catalyst (e.g., CuSO₄/Ascorbate) Azide->CuAAC RuAAC Ru Catalyst (e.g., Cp*RuCl(PPh₃)₂) Azide->RuAAC Alkyne Terminal Alkyne (R'-C≡CH) Alkyne->CuAAC Alkyne->RuAAC Product14 1,4-Disubstituted Triazole CuAAC->Product14 Highly Selective Product15 1,5-Disubstituted Triazole RuAAC->Product15 Highly Selective

Caption: Catalyst choice in azide-alkyne cycloaddition.

Question: How can I effectively purify my triazole aldehyde? It seems to streak or decompose on a standard silica gel column.

Answer: Aldehyd instability on silica gel is a common issue, as silica is inherently acidic and can catalyze decomposition or side reactions.

  • Neutralize the Silica: Pre-treat your silica gel by slurrying it with a dilute solution of a non-nucleophilic base, like 1-2% triethylamine in your eluent, then re-packing the column. This neutralizes acidic sites.

  • Use an Alternative Stationary Phase: Neutral alumina can be a good alternative to silica for purifying sensitive aldehydes.

  • Minimize Contact Time: Use flash column chromatography rather than gravity chromatography. A shorter, wider column is preferable to a long, thin one to reduce the time the compound spends on the stationary phase.

  • Non-Chromatographic Methods: If the aldehyde is a solid, recrystallization is the best option. If it's an oil, consider converting it to a solid derivative (like a hydrazone), purifying the derivative by recrystallization, and then hydrolyzing it back to the pure aldehyde. In some cases, purification of the triazole salt followed by regeneration can be effective[10].

Section 4: FAQs on Specific Formylation Methods

Question: I want to attempt a direct formylation of my triazole ring. When is the Vilsmeier-Haack reaction a good choice?

Answer: The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds[11]. It uses a pre-formed electrophile, the "Vilsmeier reagent," generated from phosphorus oxychloride (POCl₃) and a substituted formamide, typically N,N-dimethylformamide (DMF)[12][13].

  • Substrate Requirement: For this reaction to be successful, the triazole ring must be sufficiently electron-rich to undergo electrophilic aromatic substitution. Substituents on the triazole ring play a crucial role. Electron-donating groups will activate the ring towards formylation, while strong electron-withdrawing groups will deactivate it, likely causing the reaction to fail.

  • Key Parameters: The reaction temperature and stoichiometry are critical. The reaction is often run at 0 °C to room temperature, but can require heating depending on the substrate's reactivity[13]. The ratio of POCl₃ to DMF should be carefully controlled. The workup typically involves quenching with ice water or a base to hydrolyze the iminium intermediate to the final aldehyde.

G DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N⁺(Me)₂]Cl⁻ DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Electrophilic Attack Triazole Electron-Rich Triazole Triazole->Intermediate Aldehyde Triazole Aldehyde Intermediate->Aldehyde Hydrolysis Workup Aqueous Workup (H₂O) Workup->Aldehyde

Caption: Vilsmeier-Haack formylation workflow.

Question: I've read about the Duff reaction. Is it applicable for synthesizing triazole aldehydes?

Answer: The Duff reaction is a formylation method primarily used for electron-rich phenols and some anilines, using hexamine as the formyl source[14][15]. While it's a classic named reaction, its application to triazoles is not common.

  • Limitations: The Duff reaction generally suffers from low yields and requires strongly activating groups (like a hydroxyl group) to be present on the aromatic ring[16][17]. It typically directs formylation to the ortho position of the activating group[18]. Unless your triazole substrate is substituted with a phenolic moiety, this reaction is unlikely to be a viable or efficient choice. For general triazole formylation, the Vilsmeier-Haack reaction is a more robust and widely applicable method.

Section 5: Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde

This two-step protocol is based on a common literature procedure involving CuAAC followed by oxidation[2].

Step A: Synthesis of (1-Phenyl-1H-1,2,3-triazol-4-yl)methanol

  • Reagent Setup: In a 250 mL round-bottom flask, dissolve phenylazide (5.0 g, 42 mmol) and propargyl alcohol (2.6 g, 46 mmol) in a 1:1 mixture of tert-butanol and water (100 mL).

  • Catalyst Preparation: In a separate small vial, dissolve copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.52 g, 2.1 mmol, 5 mol%) and sodium ascorbate (1.66 g, 8.4 mmol, 20 mol%) in 10 mL of water. The solution should turn a yellow-orange color.

  • Reaction Initiation: Add the catalyst solution to the flask containing the azide and alkyne.

  • Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction is typically complete within 12-24 hours. Monitor progress by TLC (Thin Layer Chromatography), observing the disappearance of the starting materials.

  • Workup: Once the reaction is complete, add 100 mL of saturated aqueous ammonium chloride solution and stir for 30 minutes. Extract the mixture with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can often be used directly in the next step or purified further by recrystallization from ethyl acetate/hexanes.

Step B: Oxidation to 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde[2]

  • Reagent Setup: Dissolve the crude (1-phenyl-1H-1,2,3-triazol-4-yl)methanol (assumed 42 mmol from the previous step) in 200 mL of dichloromethane (DCM).

  • Oxidant Addition: To the stirred solution, add activated manganese dioxide (MnO₂) (36.5 g, 420 mmol, 10 equivalents). The mixture will be a black slurry.

  • Reaction Monitoring: Stir the suspension vigorously at room temperature overnight. Monitor the reaction by TLC until the starting alcohol spot is consumed.

  • Workup: Upon completion, filter the entire reaction mixture through a pad of Celite®. Wash the Celite pad thoroughly with additional DCM (at least 100 mL) to recover all the product.

  • Purification: Combine the filtrates and concentrate under reduced pressure to afford the target aldehyde, which can be further purified by recrystallization if necessary.

References

Technical Support Center: Optimizing Catalyst Selection for 1,2,4-Triazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1,2,4-triazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of catalyst selection and optimization for this critical heterocyclic scaffold. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the success of your synthetic endeavors.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the synthesis of 1,2,4-triazoles.

Q1: My 1,2,4-triazole synthesis is resulting in a low yield. What are the likely causes and how can I improve it?

Low yields are a frequent issue and can stem from several factors. A systematic approach to troubleshooting is crucial.[1]

  • Potential Cause: Incomplete Reaction

    • Explanation: The reaction may not have proceeded to completion due to insufficient reaction time, inadequate temperature, or catalyst deactivation.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider incrementally increasing the reaction temperature or time. If using a catalyst, ensure it is from a fresh, reliable source.[1] For thermally sensitive substrates, a sealed reaction vessel may be necessary to safely reach higher temperatures.[2]

  • Potential Cause: Purity of Starting Materials

    • Explanation: Impurities, particularly water, in your reagents or solvents can significantly hinder the reaction.

    • Solution: Use reagents and solvents of the highest purity available and ensure they are thoroughly dried before use.

  • Potential Cause: Atmospheric Conditions

    • Explanation: Many catalytic systems, especially those involving copper, are sensitive to oxygen and moisture.

    • Solution: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation of the catalyst and reagents.[1]

  • Potential Cause: Suboptimal Catalyst System

    • Explanation: The choice of catalyst, and in many cases, the accompanying ligand and base, is critical and highly substrate-dependent.

    • Solution: A screening of different catalysts (e.g., various copper salts), ligands, and bases may be necessary to identify the optimal combination for your specific substrates.

Q2: I am observing a mixture of regioisomers (e.g., 1,3- and 1,5-disubstituted 1,2,4-triazoles). How can I control the regioselectivity?

Achieving high regioselectivity is a common challenge. The primary factor influencing the isomeric outcome is the choice of catalyst.

  • Catalyst-Controlled Regioselectivity: For the [3+2] cycloaddition of isocyanides with diazonium salts, the metal catalyst plays a pivotal role in determining the product's regiochemistry.[3][4]

    • For 1,5-disubstituted 1,2,4-triazoles: Copper(II) catalysts are highly effective.[3][4]

    • For 1,3-disubstituted 1,2,4-triazoles: Silver(I) catalysts have been shown to selectively yield this isomer in high yields.[3][4]

Q3: My reaction is producing a significant amount of 1,3,4-oxadiazole as a side product. Why is this happening and how can I minimize it?

The formation of 1,3,4-oxadiazoles is a known competing pathway, especially when utilizing acylhydrazines as starting materials.[1]

  • Cause: Acylhydrazines can undergo intramolecular cyclization, particularly under harsh dehydrating conditions or at elevated temperatures, leading to the formation of the stable 1,3,4-oxadiazole ring.[1]

  • Solutions:

    • Milder Reaction Conditions: Employing lower reaction temperatures and avoiding strong dehydrating agents can favor the desired intermolecular reaction to form the 1,2,4-triazole.[1]

    • Catalyst Selection: Choose a catalytic system that is known to promote 1,2,4-triazole formation over oxadiazole cyclization.

Q4: Are there effective metal-free catalytic systems for 1,2,4-triazole synthesis?

Yes, several metal-free approaches have been developed, offering advantages in terms of cost, toxicity, and ease of product purification.

  • Iodine-Mediated Synthesis: Molecular iodine can effectively catalyze the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from hydrazones and amines under oxidative conditions.[3][5] This method benefits from simple operating conditions and a broad substrate scope.[3][5]

  • Microwave-Assisted Synthesis: In the absence of a catalyst, microwave irradiation can facilitate the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide, demonstrating excellent functional group tolerance.[4]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting protocols for specific experimental issues.

Guide 2.1: Low Yield in Copper-Catalyzed Synthesis of 3,5-Disubstituted 1,2,4-Triazoles from Nitriles and Hydroxylamine

Observed Problem: The one-pot reaction of nitriles and hydroxylamine hydrochloride using a Cu(OAc)₂ catalyst results in a product yield below 30%.

Systematic Troubleshooting Workflow:

G A Low Yield Observed (<30%) B Verify Purity and Stoichiometry of Reactants A->B Step 1 C Check Catalyst Activity and Loading B->C Step 2 D Optimize Reaction Temperature C->D Step 3 E Investigate Solvent Effects D->E Step 4 F Successful Optimization E->F Resolution

Caption: Troubleshooting workflow for low yield in copper-catalyzed 1,2,4-triazole synthesis.

Step-by-Step Protocol:

  • Verify Purity and Stoichiometry of Reactants:

    • Action: Ensure that the nitrile and hydroxylamine hydrochloride are of high purity and dry. Verify the accurate molar ratios of the reactants as per the established protocol.

    • Rationale: Impurities, especially water, can poison the catalyst and interfere with the reaction mechanism. Incorrect stoichiometry can lead to incomplete conversion of the limiting reagent.

  • Check Catalyst Activity and Loading:

    • Action: Use a fresh batch of Cu(OAc)₂. If the problem persists, consider increasing the catalyst loading in small increments (e.g., from 5 mol% to 10 mol%).

    • Rationale: Copper catalysts can be sensitive to air and moisture, leading to deactivation over time. Insufficient catalyst loading may result in a slow or incomplete reaction.

  • Optimize Reaction Temperature:

    • Action: If the reaction is being run at a moderate temperature (e.g., 80 °C), consider increasing it to 100-120 °C, while carefully monitoring for any signs of decomposition.

    • Rationale: Many copper-catalyzed reactions have a significant activation energy barrier. Higher temperatures can increase the reaction rate and drive the equilibrium towards product formation.[6][7]

  • Investigate Solvent Effects:

    • Action: While DMSO is commonly used, consider screening other high-boiling polar aprotic solvents like DMF or NMP.

    • Rationale: The solvent can influence the solubility of reactants and intermediates, as well as the stability and activity of the catalytic species.

Guide 2.2: Poor Regioselectivity in the Synthesis of Disubstituted 1,2,4-Triazoles

Observed Problem: The reaction of an aryl diazonium salt and an isocyanide yields a mixture of 1,3- and 1,5-disubstituted 1,2,4-triazoles.

Catalyst Selection for Regiocontrol:

G A Aryl Diazonium Salt + Isocyanide B Desired Regioisomer? A->B C 1,5-Disubstituted B->C 1,5-isomer D 1,3-Disubstituted B->D 1,3-isomer E Use Cu(II) Catalyst (e.g., Cu(OAc)₂) C->E F Use Ag(I) Catalyst (e.g., AgNO₃) D->F

Caption: Catalyst selection flowchart for achieving regioselectivity in disubstituted 1,2,4-triazole synthesis.

Experimental Protocol for Catalyst Screening:

  • Set up two parallel reactions:

    • Reaction A (for 1,5-isomer): In a round-bottom flask under an inert atmosphere, dissolve the aryl diazonium salt and isocyanide in a suitable solvent (e.g., DCM or THF). Add the Cu(II) catalyst (e.g., 5 mol% Cu(OAc)₂).

    • Reaction B (for 1,3-isomer): In a separate flask under identical conditions, use a Ag(I) catalyst (e.g., 5 mol% AgNO₃) instead of the copper catalyst.

  • Monitor both reactions:

    • Stir both reactions at room temperature and monitor their progress by TLC or LC-MS.

  • Analyze the product distribution:

    • Upon completion, work up both reactions and analyze the crude product mixture by ¹H NMR or LC-MS to determine the ratio of the 1,5- and 1,3-isomers.

Rationale: The distinct electronic properties of copper and silver catalysts lead to different coordination modes with the reactants, thereby directing the cycloaddition to favor the formation of a specific regioisomer.[3][4]

Section 3: Data and Protocols

Table 1: Comparative Performance of Catalysts in 1,2,4-Triazole Synthesis
Catalyst SystemReactantsProductYield (%)Key Advantages
Copper(II) Aryl Diazonium Salts & Isocyanides1,5-Disubstituted 1,2,4-Triazolesup to 79%[5]High yield for 1,5-isomers.
Silver(I) Aryl Diazonium Salts & Isocyanides1,3-Disubstituted 1,2,4-Triazolesup to 88%[5]High yield and selectivity for 1,3-isomers.
Copper(II) Acetate Nitriles & Hydroxylamine3,5-Disubstituted 1,2,4-TriazolesModerate to Good[5]One-pot synthesis from readily available materials.[5]
Iodine (Metal-free) Hydrazones & Amines1,3,5-Trisubstituted 1,2,4-Triazolesup to 92%[5]Metal-free, simple operating conditions, wide substrate scope.[3][5]
Copper-catalyzed/O₂ Amidines & Trialkylamines1,3-Disubstituted 1,2,4-TriazolesHighUtilizes O₂ as a green oxidant.[3][4]
Protocol 3.1: General Procedure for Copper-Catalyzed Synthesis of 1,5-Disubstituted 1,2,4-Triazoles
  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl diazonium salt (1.0 mmol), the isocyanide (1.2 mmol), and the Cu(II) catalyst (e.g., Cu(OAc)₂, 0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous solvent (e.g., 5 mL of THF) via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Synthesis of 1-Methyl-1H-1,2,4-triazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-methyl-1H-1,2,4-triazole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to this synthesis. My aim is to combine established chemical principles with practical, field-tested insights to help you navigate the challenges of this synthetic procedure.

I. Reaction Overview: The Oxidation of (1-Methyl-1H-[1][2][3]triazol-3-yl)methanol

The synthesis of this compound is most commonly achieved through the oxidation of its corresponding alcohol precursor, (1-methyl-1H-[1][2][3]triazol-3-yl)methanol. The choice of oxidizing agent and, crucially, the solvent system can significantly impact the reaction's success, influencing yield, purity, and the formation of byproducts. This guide will focus on two prevalent mild oxidation methods: the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation.

Reaction_Overview Reactant (1-methyl-1H-[1,2,4]triazol-3-yl)methanol Product This compound Reactant->Product Oxidation Oxidant Oxidizing Agent (e.g., DMP, Swern) Oxidant->Reactant

Caption: General oxidation of the alcohol to the aldehyde.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis, their probable causes, and recommended solutions, with a focus on the role of the solvent.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield of the desired aldehyde, or the reaction does not seem to proceed to completion. What are the likely causes and how can I fix this?

Answer:

Low or no product yield is a frequent challenge and can often be traced back to issues with reactant solubility, reagent stability, or reaction temperature.

  • Probable Cause 1: Poor Solubility of the Starting Material.

    • (1-methyl-1H-[1][2][3]triazol-3-yl)methanol has polar N-H and O-H groups, making it more soluble in polar solvents. If you are using a non-polar solvent, the starting material may not be fully dissolved, leading to a heterogeneous reaction mixture and slow or incomplete conversion.

    • Solution:

      • Solvent Choice: For Dess-Martin Periodinane (DMP) oxidation, while dichloromethane (DCM) is standard, consider a more polar co-solvent if solubility is an issue. For instance, a small amount of anhydrous acetonitrile or tetrahydrofuran (THF) can be added to the DCM to improve the solubility of the starting alcohol. Be cautious with the amount of co-solvent, as it can affect the reaction rate.

      • For Swern oxidation, DCM is the most common solvent and generally provides good solubility for the alcohol at the required low temperatures.[4]

  • Probable Cause 2: Degradation of the Oxidizing Agent.

    • Dess-Martin Periodinane (DMP) is sensitive to moisture. The presence of water will hydrolyze the reagent, rendering it inactive.

    • The Swern oxidation relies on the formation of a reactive intermediate from dimethyl sulfoxide (DMSO) and an activating agent (e.g., oxalyl chloride). This intermediate is unstable at higher temperatures.

    • Solution:

      • Solvent Purity: Always use anhydrous solvents for both DMP and Swern oxidations. Ensure your solvents are freshly distilled or obtained from a sealed bottle over molecular sieves.

      • Temperature Control: For the Swern oxidation, it is critical to maintain a low temperature (typically -78 °C) during the addition of reagents to prevent the decomposition of the reactive intermediate.[4]

  • Probable Cause 3: Inefficient Reaction Conditions.

    • DMP Oxidation: While generally fast, the reaction rate can be influenced by the solvent. In some cases, the reaction may be sluggish in pure DCM.

    • Swern Oxidation: The order of addition of reagents is crucial.

    • Solution:

      • DMP Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction is slow, consider the addition of a small amount of water, which has been reported to accelerate the Dess-Martin oxidation in some cases.[2] However, this should be done cautiously as excess water will decompose the DMP.

      • Swern Procedure: Follow the correct order of addition: first, activate the DMSO with oxalyl chloride at low temperature, then add the alcohol, and finally, add the tertiary amine base.[4]

Issue 2: Formation of a Significant Amount of Byproducts

Question: My reaction mixture shows multiple spots on TLC, and after work-up, I have a mixture of products. What are the common side reactions and how can solvent choice help minimize them?

Answer:

Byproduct formation is often related to over-oxidation, side reactions of the starting material or product, or reactions with the solvent itself.

  • Probable Cause 1: Over-oxidation to Carboxylic Acid.

    • While mild oxidants like DMP and the Swern reagent are generally selective for the aldehyde, over-oxidation to the corresponding carboxylic acid can occur, especially with prolonged reaction times or elevated temperatures.

    • Solution:

      • Reaction Monitoring: Carefully monitor the reaction progress by TLC. Once the starting material is consumed, quench the reaction promptly.

      • Solvent and Temperature: Using a non-polar, aprotic solvent like DCM helps to minimize over-oxidation.[2][4] Maintaining the recommended temperature for the chosen oxidation method is also critical.

  • Probable Cause 2: Acetate Adduct Formation with DMP.

    • The Dess-Martin oxidation produces acetic acid as a byproduct.[2] This can potentially lead to the formation of acetate adducts with the starting alcohol or the product aldehyde, especially if they are sensitive to acidic conditions.

    • Solution:

      • Buffering: Perform the DMP oxidation in the presence of a mild base like pyridine or sodium bicarbonate to neutralize the acetic acid as it is formed.[2]

      • Solvent Choice: A non-polar solvent like DCM is generally preferred as it does not promote acid-catalyzed side reactions as much as a polar protic solvent might.

  • Probable Cause 3: Pummerer Rearrangement with Swern Oxidation.

    • A common side reaction in Swern oxidations is the Pummerer rearrangement, which can occur if the reaction temperature is not kept sufficiently low.

    • Solution:

      • Strict Temperature Control: Maintain the reaction temperature at or below -60 °C throughout the addition of reagents.[4]

      • Solvent: Dichloromethane is the standard solvent for Swern oxidations and is well-suited for maintaining the required low temperatures.[4]

Issue 3: Difficult Product Isolation and Purification

Question: I am having trouble isolating my product after the reaction. The work-up is messy, and purification by column chromatography is not giving me a pure compound.

Answer:

Isolation and purification challenges can often be mitigated by careful solvent selection during the reaction and work-up.

  • Probable Cause 1: Emulsion Formation During Work-up.

    • If using a polar aprotic solvent like DMF or DMSO as a co-solvent, it can be difficult to separate the organic and aqueous layers during extraction, leading to emulsion formation.

    • Solution:

      • Solvent Choice: Stick to chlorinated solvents like DCM, which have low miscibility with water, facilitating a clean phase separation.

      • Work-up Procedure: If emulsions do form, adding brine (saturated aqueous NaCl solution) can help to break them.

  • Probable Cause 2: Co-elution of Byproducts During Chromatography.

    • The polarity of the product, this compound, is such that it may co-elute with certain byproducts on silica gel.

    • Solution:

      • Optimize Chromatography Solvent System: Experiment with different solvent systems for column chromatography. A gradient elution from a less polar solvent (e.g., hexanes or DCM) to a more polar solvent (e.g., ethyl acetate or methanol) can improve separation.

      • Reaction Cleanliness: The best way to avoid purification issues is to run a clean reaction. By carefully selecting the reaction solvent and conditions to minimize byproduct formation, purification will be more straightforward.

III. Frequently Asked Questions (FAQs)

Q1: Which solvent is best for the Dess-Martin oxidation of (1-methyl-1H-[1][2][3]triazol-3-yl)methanol?

A1: Dichloromethane (DCM) is the most commonly used and generally recommended solvent for Dess-Martin oxidations.[2][5] It provides good solubility for DMP and many organic substrates, is aprotic, and relatively non-polar, which helps to ensure a clean and efficient reaction. If the starting alcohol has poor solubility in DCM, adding a small amount of a more polar, anhydrous co-solvent like THF or acetonitrile can be beneficial.

Q2: Can I use a protic solvent like ethanol or methanol for this oxidation?

A2: It is strongly advised not to use protic solvents like alcohols for either the Dess-Martin or Swern oxidations. Protic solvents will react with the oxidizing agents, leading to their decomposition and a failure of the desired reaction.

Q3: How does solvent polarity affect the reaction rate?

A3: The effect of solvent polarity on the reaction rate can be complex. For the Dess-Martin oxidation, the reaction proceeds through a periodinane intermediate. The rate can be influenced by how well the solvent stabilizes this intermediate and the transition state leading to it. While DCM is standard, some studies on other systems have shown that more polar solvents can sometimes accelerate the reaction, but this is not a universal rule and can depend on the specific substrate.[3] For the Swern oxidation, the low temperature requirement is the dominant factor, and DCM is primarily used for its ability to remain liquid at these temperatures and for its good solvent properties for the reactants.[4]

Q4: My yield is consistently around 50%. I've checked my reagents and they are dry. What role could the solvent play here?

A4: If your reagents are of good quality, a consistent 50% yield might suggest an equilibrium is being reached or a competing side reaction is consuming half of your material. In terms of solvent effects, consider the possibility of incomplete dissolution of your starting material. Even if it appears to be mostly dissolved, a significant portion may remain out of solution, effectively limiting the reaction. Try the co-solvent approach mentioned in the troubleshooting guide. Also, ensure your reaction is stirred efficiently to maximize the interaction between the dissolved substrate and the oxidizing agent.

IV. Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
  • To a stirred solution of (1-methyl-1H-[1][2][3]triazol-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) under an inert atmosphere (nitrogen or argon), add Dess-Martin Periodinane (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent). The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with DCM and quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (1:1 mixture).

  • Stir vigorously until the solid dissolves and the two layers are clear.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

DMP_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve alcohol in anhydrous DCM B Add DMP at RT A->B C Stir at RT B->C D Monitor by TLC C->D E Quench with NaHCO3/Na2S2O3 D->E F Extract with DCM E->F G Dry and concentrate F->G H Column chromatography G->H

Caption: Workflow for Dess-Martin Periodinane oxidation.

Protocol 2: Swern Oxidation
  • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM (~0.2 M) at -78 °C (acetone/dry ice bath) under an inert atmosphere, add a solution of anhydrous DMSO (2.5 eq) in anhydrous DCM dropwise, ensuring the internal temperature does not rise above -60 °C.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of (1-methyl-1H-[1][2][3]triazol-3-yl)methanol (1.0 eq) in anhydrous DCM dropwise, again maintaining the temperature below -60 °C.

  • Stir the reaction mixture for 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq) dropwise, and stir for another 15 minutes at -78 °C.

  • Remove the cooling bath and allow the reaction mixture to warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Swern_Workflow cluster_activation Activation cluster_oxidation Oxidation cluster_workup Work-up & Purification A Add DMSO to oxalyl chloride in DCM at -78°C B Add alcohol solution at -78°C A->B C Add triethylamine at -78°C B->C D Warm to RT, quench with water C->D E Extract, dry, and concentrate D->E F Column chromatography E->F

Caption: Workflow for Swern oxidation.

V. Data Summary

The choice of solvent can influence reaction outcomes. Below is a qualitative summary of expected outcomes based on solvent properties for the oxidation of (1-methyl-1H-[1][2][3]triazol-3-yl)methanol.

Solvent SystemExpected YieldPurityKey Considerations
DCM Good to ExcellentHighStandard solvent for DMP and Swern. Ensure it is anhydrous. May have limited solubility for the starting alcohol.[2][4]
DCM / THF (co-solvent) Potentially ImprovedGoodTHF can increase the solubility of the polar starting material. Must be anhydrous.
DCM / Acetonitrile (co-solvent) Potentially ImprovedGoodAcetonitrile can also enhance solubility. Must be anhydrous.
Protic Solvents (e.g., Ethanol) Very Low to NonePoorReacts with the oxidizing agents. Not recommended.
Aprotic Polar Solvents (e.g., DMF) VariableVariableCan be difficult to remove during work-up and may lead to emulsions. Generally not a first choice.

VI. References

  • Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983 , 48 (22), 4155–4156. --INVALID-LINK--

  • Meyer, S. D.; Schreiber, S. L. Acceleration of the Dess-Martin Oxidation by Water. J. Org. Chem.1994 , 59 (24), 7549–7552. --INVALID-LINK--

  • Omura, K.; Swern, D. Oxidation of alcohols by “activated” dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron1978 , 34 (11), 1651-1660. --INVALID-LINK--

  • Di Carmine, G.; Ragno, D.; Massi, A.; D'Agostino, C. Oxidative Coupling of Aldehydes with Alcohol for the Synthesis of Esters Promoted by Polystyrene-Supported N-Heterocyclic Carbene: Unraveling the Solvent Effect on the Catalyst Behavior Using NMR Relaxation. Org. Lett.2020 , 22 (11), 4145–4149. --INVALID-LINK--

  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer, 2007 .

  • Dess-Martin Periodinane. Wikipedia. --INVALID-LINK--

References

Technical Support Center: Scaling Up the Synthesis of 1-Methyl-1H-1,2,4-triazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 1-methyl-1H-1,2,4-triazole-3-carbaldehyde. This resource is designed for researchers, process chemists, and drug development professionals who are looking to move beyond bench-scale synthesis to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting, and explain the chemical reasoning behind our recommended protocols to ensure a robust, scalable, and reproducible process.

Overview of Synthetic Strategies for Scale-Up

The synthesis of this compound presents several challenges, primarily related to regioselectivity of the N-methylation and the introduction of the aldehyde functionality onto a relatively electron-deficient heterocyclic core. While several routes exist, not all are amenable to large-scale production.

Two primary strategies are commonly considered:

  • Strategy A: Direct Formylation (Vilsmeier-Haack Reaction): This involves the direct introduction of a formyl group onto the 1-methyl-1H-1,2,4-triazole backbone. While direct, the 1,2,4-triazole ring is not highly electron-rich, making it less reactive towards the Vilsmeier reagent compared to substrates like pyrroles or anilines. This can necessitate harsh reaction conditions, leading to side products and low yields, which are significant drawbacks for scaling up.

  • Strategy B: Oxidation of a Precursor Alcohol: This two-step approach involves first synthesizing the precursor, (1-methyl-1H-triazol-3-yl)methanol, followed by its selective oxidation to the desired aldehyde. This strategy offers superior control. The initial ring formation can be designed to avoid N-alkylation regioselectivity issues, and the subsequent oxidation is a well-understood and generally high-yielding transformation. For these reasons, Strategy B is our recommended pathway for scalable synthesis.

cluster_0 Recommended Scale-Up Workflow (Strategy B) start Key Starting Materials (e.g., Formic Acid, Methylhydrazine) step1 Step 1: Synthesis of (1-methyl-1H-[1,2,4]triazol-3-yl)methanol start->step1 Ring Formation step2 Step 2: Selective Oxidation step1->step2 Purified Intermediate product Final Product: This compound step2->product Purification

Caption: Recommended two-step workflow for scalable synthesis.

Recommended Experimental Protocol (Strategy B)

This section provides a detailed, two-part protocol for the synthesis of the target aldehyde via the precursor alcohol.

Part I: Synthesis of (1-Methyl-1H-triazol-3-yl)methanol

This step builds the core heterocyclic structure with the correct N-methylation pattern, bypassing the regioselectivity issues associated with alkylating 1H-1,2,4-triazole directly. The synthesis starts from N-formyl-2-trityloxyacetamide and methyl hydrazine.

Reagents & Molar Equivalents

ReagentMolar Mass ( g/mol )Molar Eq.Example Scale (100g)
N-formyl-2-trityloxyacetamide345.421.0100.0 g
Methyl Hydrazine46.071.519.9 g
p-Toluenesulfonic acid172.200.021.0 g
Chloroform--2.3 L
2M Hydrochloric Acid--640 mL
Saturated Sodium Carbonate--As needed

Step-by-Step Procedure:

  • Reaction Setup: To a suitable reactor equipped with mechanical stirring and a temperature probe, add N-formyl-2-trityloxyacetamide (1.0 eq) and chloroform.

  • Reagent Addition: Add methyl hydrazine (1.5 eq) followed by p-toluenesulfonic acid (0.02 eq) at room temperature.

  • Reaction: Stir the mixture at room temperature for approximately 4 hours. Monitor the reaction for the consumption of the starting material by HPLC or TLC.

  • Deprotection (Workup Part 1): Add 2M hydrochloric acid to the reaction mixture and stir vigorously at room temperature for 2 hours. This step cleaves the trityl protecting group.

  • Neutralization & Extraction: Carefully neutralize the mixture by adding saturated sodium carbonate solution until the pH is between 6 and 7. Separate the layers. Extract the aqueous layer with chloroform (2x).

  • Isolation: Combine the organic layers and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to afford pure (1-methyl-1H-triazol-3-yl)methanol as colorless crystals. A typical yield is around 85%.

Part II: Oxidation to this compound

The selective oxidation of the primary alcohol to the aldehyde is the final step. Activated manganese dioxide (MnO₂) is the reagent of choice for this transformation on a large scale. It is inexpensive, highly selective for allylic/benzylic-type alcohols, and the workup simply involves filtering off the solid manganese salts.

Reagents & Molar Equivalents

ReagentMolar Mass ( g/mol )Molar Eq.Example Scale (50g)
(1-methyl-1H-triazol-3-yl)methanol113.121.050.0 g
Activated Manganese Dioxide (MnO₂)86.945.0 - 10.0192 - 384 g
Dichloromethane (DCM)--1.0 L

Step-by-Step Procedure:

  • Reaction Setup: Charge the reactor with a suspension of the starting alcohol (1.0 eq) in dichloromethane.

  • Oxidant Addition: Add activated MnO₂ (5-10 eq) in portions. The reaction is typically exothermic, so control the addition rate to maintain the reaction temperature below 30°C.

  • Reaction: Stir the suspension vigorously at room temperature. The reaction is heterogeneous, so efficient mixing is crucial. Monitor the reaction progress by HPLC or TLC (typically complete within 12-24 hours).

  • Workup: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the manganese salts. Wash the filter cake thoroughly with additional DCM to ensure complete product recovery.

  • Isolation: Concentrate the combined filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization or silica gel chromatography if necessary, though the filtration workup often yields a product of sufficient purity for subsequent steps.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and scale-up process.

problem Identified Problem (e.g., Low Yield) cause1 Potential Cause 1 (e.g., Incomplete Reaction) problem->cause1 cause2 Potential Cause 2 (e.g., Product Loss in Workup) problem->cause2 solution1 Solution for Cause 1 (e.g., Increase Reagent Eq.) cause1->solution1 solution2 Solution for Cause 2 (e.g., Modify Extraction) cause2->solution2

Caption: General troubleshooting workflow.

Q1: During the synthesis of the alcohol precursor (Part I), my yield is consistently low. What are the likely causes?

A1: Low yields in this step often trace back to two main areas: incomplete reaction or product loss during workup.

  • Incomplete Reaction: Ensure your methyl hydrazine is of high purity and the molar ratio is correct. As a volatile liquid, losses can occur during handling. The p-toluenesulfonic acid catalyst is crucial; ensure it is added and active.

  • Product Loss During Workup: The product, (1-methyl-1H-triazol-3-yl)methanol, has significant water solubility. During the neutralization and extraction phase, a substantial amount of product can remain in the aqueous layer.

    • Troubleshooting Step: Before extraction with chloroform, saturate the aqueous layer with sodium chloride (brine). This "salting out" effect decreases the polarity of the aqueous phase and drives the organic product into the chloroform layer. Alternatively, consider using a continuous liquid-liquid extractor for large-scale operations to maximize recovery.

Q2: The oxidation with MnO₂ (Part II) is very slow or stalls completely. Why is this happening?

A2: The activity of MnO₂ is the single most critical factor in this reaction.

  • Reagent Quality: Not all MnO₂ is created equal. You must use "activated" MnO₂, which is specifically prepared for oxidations. The activity can vary significantly between suppliers and even between batches. If the reaction is slow, the primary suspect is insufficiently active MnO₂.

  • Insufficient Equivalents: Due to the heterogeneous nature of the reaction and variability in reagent activity, a large excess (5-10 equivalents) is often required to drive the reaction to completion in a reasonable timeframe. If the reaction stalls, consider adding another portion of activated MnO₂.

  • Poor Mixing: On a larger scale, ensuring all the solid MnO₂ is properly suspended and interacting with the dissolved alcohol is critical. Inadequate agitation will lead to slow reaction rates. Ensure your reactor's overhead stirrer is creating a vigorous vortex and no solids are settling at the bottom.

Q3: My final aldehyde product is contaminated with the corresponding carboxylic acid. How can I prevent this and how do I remove it?

A3: Formation of 1-methyl-1H-1,2,4-triazole-3-carboxylic acid is a result of over-oxidation.

  • Prevention: While MnO₂ is highly selective for the aldehyde, some over-oxidation can occur, especially with highly active batches or prolonged reaction times. It is crucial to monitor the reaction closely and stop the workup as soon as the starting alcohol is consumed. Avoid other, more powerful oxidants like potassium permanganate, which will readily form the carboxylic acid.

  • Removal: Fortunately, the acidic impurity is easily removed. Dissolve the crude product in a suitable organic solvent (like ethyl acetate) and perform a mild basic wash with a dilute sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while the neutral aldehyde remains in the organic phase. Follow with a water wash to remove residual bicarbonate and then dry and concentrate the organic layer.

Q4: (FAQ) Are there any specific safety concerns I should be aware of when scaling up this process?

A4: Yes, several reagents require careful handling.

  • Methyl Hydrazine: This reagent is toxic, flammable, and a suspected carcinogen. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. For large-scale transfers, use a closed system to minimize exposure.

  • Chloroform/Dichloromethane: These chlorinated solvents are also toxic and suspected carcinogens. Use in well-ventilated areas and minimize inhalation exposure.

  • Exothermic Reactions: Both the neutralization with sodium carbonate (acid-base) and the initial phase of the MnO₂ oxidation can be exothermic. When scaling up, always add reagents portion-wise or via an addition funnel to control the temperature of the reactor. Ensure a cooling system is available for the reactor jacket.

Validation & Comparative

A Senior Application Scientist's Guide to Methyl-Triazole-Carbaldehydes: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Triazole Aldehyde as a Privileged Scaffold

In the landscape of medicinal chemistry, the triazole ring stands as a testament to structural efficiency and pharmacological versatility. These five-membered heterocycles, existing as 1,2,3- and 1,2,4-isomers, are core components in a vast array of clinically significant drugs, prized for their metabolic stability, capacity for hydrogen bonding, and rigid structure that effectively orients substituents towards biological targets.[1][2][3] When functionalized with a carbaldehyde (formyl) group, the triazole ring is transformed into a highly versatile synthetic intermediate—a linchpin for building complex molecular architectures through reactions like reductive amination, Wittig olefination, and condensation chemistry.[4][5]

However, the seemingly subtle variation in the placement of the N-methyl group and the aldehyde on the triazole core gives rise to a family of distinct isomers, each with a unique stereoelectronic profile. For the drug development professional, the choice between 1-methyl-1H-1,2,4-triazole-3-carbaldehyde and its positional or ring isomers is not trivial. This decision profoundly impacts synthetic accessibility, chemical reactivity, and, ultimately, biological activity.

This guide provides an in-depth, objective comparison of this compound with its key isomers. We will dissect the synthetic nuances, compare physicochemical properties with supporting data, and provide field-proven experimental protocols. Our objective is to equip researchers with the foundational knowledge to strategically select the optimal triazole aldehyde isomer for their specific research and development campaigns.

Comparative Analysis of Key Methyl-Triazole-Carbaldehyde Isomers

The identity of a methyl-triazole-carbaldehyde is defined by three features: the triazole ring type (1,2,4- vs. 1,2,3-), the position of the N-methyl group, and the position of the carbaldehyde. These structural differences create distinct electronic and steric environments, which are summarized below.

G cluster_124 1,2,4-Triazole Isomers cluster_123 1,2,3-Triazole Isomers a This compound (Target Molecule) b 1-methyl-1H-1,2,4-triazole-5-carbaldehyde c 4-methyl-4H-1,2,4-triazole-3-carbaldehyde d 1-methyl-1H-1,2,3-triazole-4-carbaldehyde e 2-methyl-2H-1,2,3-triazole-4-carbaldehyde

Caption: Key Isomers of Methyl-Triazole-Carbaldehyde.

The 1,2,4-Triazole Family

The 1,2,4-triazole core is prevalent in numerous antifungal agents like fluconazole and itraconazole.[6][7] The relative positions of the three nitrogen atoms create a unique electronic landscape.

1. This compound (Target Molecule)

  • Synthesis: This isomer is typically accessed through a multi-step sequence. A common route involves the initial formation of the 1,2,4-triazole ring, followed by regioselective N-methylation and subsequent introduction of the aldehyde. A patent describes a route starting with 1,2,4-triazole, which is first N-methylated to give 1-methyl-1,2,4-triazole. The C5 position is then protected (e.g., as a silyl derivative), followed by lithiation at C3 and reaction with a formylating agent or carbon dioxide. Subsequent esterification and reduction would yield the precursor alcohol, which is then oxidized to the aldehyde.[8]

  • Properties & Reactivity: The aldehyde at the C3 position is flanked by two nitrogen atoms (N2 and N4). This electronic arrangement makes the aldehyde carbon highly electrophilic and susceptible to nucleophilic attack. The proximity of the N4 nitrogen may influence reactivity and conformation.

2. 1-methyl-1H-1,2,4-triazole-5-carbaldehyde

  • Synthesis: This isomer is more synthetically accessible. A direct and efficient method involves the lithiation of 1-methyl-1,2,4-triazole with a strong base like n-butyllithium at low temperature, followed by quenching the resulting anion with N,N-dimethylformamide (DMF).[9] The C5 proton is the most acidic due to its position between two nitrogen atoms (N1 and N4), making this site the preferred position for deprotonation.

  • Properties & Reactivity: The aldehyde at C5 is adjacent to the N-methylated nitrogen (N1) and the N4 nitrogen. Its electronic environment differs significantly from the C3-aldehyde, which can influence its reactivity profile in condensation reactions and its interaction with biological targets.

3. 4-methyl-4H-1,2,4-triazole-3-carbaldehyde

  • Synthesis: Achieving N4-alkylation of a 1,2,4-triazole can be challenging as N1-alkylation is often the thermodynamic product.[10][11] Specialized catalytic systems or protection-deprotection strategies are often required to favor N4 substitution. Once 4-methyl-4H-1,2,4-triazole is obtained, the C3-aldehyde can be introduced via lithiation and formylation, analogous to the other isomers.

  • Properties & Reactivity: The N4-methylation dramatically alters the electronic properties and dipole moment of the ring compared to the N1-methylated isomers. The aldehyde at C3 is now adjacent to a methylated N4 and an un-substituted N2. This isomer presents a unique hydrogen bonding profile and steric environment for potential drug-receptor interactions.

The 1,2,3-Triazole Family

The 1,2,3-triazole ring, famously synthesized via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," is a staple in bioconjugation and drug discovery.[12]

1. 1-methyl-1H-1,2,3-triazole-4-carbaldehyde

  • Synthesis: This is arguably the most readily accessible isomer. The synthesis begins with the CuAAC reaction of propargyl alcohol and methyl azide (or a precursor that generates it in situ) to form (1-methyl-1H-1,2,3-triazol-4-yl)methanol. This alcohol is then subjected to mild oxidation using reagents like manganese dioxide (MnO₂) to furnish the desired aldehyde in high yield.[13]

  • Properties & Reactivity: The aldehyde at C4 is adjacent to the C5 carbon and the N3 nitrogen. The N-methyl group is at the N1 position, distal to the aldehyde. This substitution pattern is common in derivatives used as linkers in fragment-based drug design.

2. 2-methyl-2H-1,2,3-triazole-4-carbaldehyde

  • Synthesis: Regioselective synthesis of N2-alkylated 1,2,3-triazoles is less straightforward than the N1-isomers formed via standard CuAAC.[14] One approach involves the methylation of a pre-formed 1H-1,2,3-triazole-4-carboxylate ester, which typically yields a mixture of N1 and N2 methylated products that must be separated chromatographically.[15] The separated N2-ester can then be reduced and oxidized to the aldehyde.

  • Properties & Reactivity: The N2-methylation places the methyl group centrally in the ring system, leading to a more symmetrical structure with a different dipole moment compared to the N1-isomer. This can have significant implications for solubility and binding to biological targets.

Quantitative Data Summary

The following table summarizes key physical and spectroscopic data for the discussed isomers. Note that experimental values can vary slightly based on reporting sources and purity.

CompoundRing SystemCAS NumberMolecular FormulaMol. WeightPhysical Form (Est.)Aldehyde ¹H NMR (δ ppm, CDCl₃)
This compound1,2,4-TriazoleN/AC₄H₅N₃O111.10Solid~9.9 - 10.2
1-methyl-1H-1,2,4-triazole-5-carbaldehyde1,2,4-Triazole99651-37-3C₄H₅N₃O111.10Liquid~9.95[16]
4-methyl-4H-1,2,4-triazole-3-carbaldehyde1,2,4-TriazoleN/AC₄H₅N₃O111.10Solid~9.8 - 10.1
1-methyl-1H-1,2,3-triazole-4-carbaldehyde1,2,3-Triazole16681-69-9C₄H₅N₃O111.10Solid~10.14[13]
2-methyl-2H-1,2,3-triazole-4-carbaldehyde1,2,3-Triazole89402065-51-2C₄H₅N₃O111.10Solid~10.0 - 10.2[17]

Experimental Protocols: A Self-Validating System

The following protocols are provided with detailed explanations to ensure reproducibility and understanding of the underlying chemistry.

Workflow for Isomer Synthesis

G cluster_123 1,2,3-Triazole Route cluster_124 1,2,4-Triazole Route A Propargyl Alcohol + Methyl Azide B (1-methyl-1H-1,2,3-triazol-4-yl)methanol A->B CuAAC ('Click') C 1-methyl-1H-1,2,3-triazole-4-carbaldehyde B->C MnO₂ Oxidation D Amide + Acylhydrazide (or other precursors) E 1H-1,2,4-Triazole Core D->E Pellizzari / Einhorn-Brunner F 1-methyl-1H-1,2,4-triazole E->F N-Methylation (Regioselectivity Challenge) G 1-methyl-1H-1,2,4-triazole-5-carbaldehyde F->G Lithiation + DMF

Caption: General synthetic workflows for 1,2,3- and 1,2,4-triazole carbaldehydes.

Protocol 1: Synthesis of 1-methyl-1H-1,2,3-triazole-4-carbaldehyde (High-Yield Route)

This two-step protocol is highly reliable and leverages the efficiency of click chemistry.

Step 1: Synthesis of (1-methyl-1H-1,2,3-triazol-4-yl)methanol

  • Rationale: This step utilizes the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and high-yielding reaction that forms the 1,4-disubstituted 1,2,3-triazole ring with excellent regioselectivity. Propargyl alcohol serves as the alkyne component, and methyl azide is the 1,3-dipole.

  • Materials:

    • Propargyl alcohol (1.0 eq)

    • Sodium azide (1.1 eq)

    • Methyl iodide (1.1 eq)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

    • Sodium ascorbate (0.10 eq)

    • Solvent: 1:1 mixture of water and tert-butanol

  • Procedure:

    • To a round-bottom flask charged with a 1:1 mixture of water and t-BuOH, add propargyl alcohol, sodium azide, copper(II) sulfate pentahydrate, and sodium ascorbate.

    • Stir the mixture vigorously to ensure dissolution.

    • Add methyl iodide to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC (e.g., using 10% MeOH in DCM).

    • Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield the pure alcohol.

Step 2: Oxidation to 1-methyl-1H-1,2,3-triazole-4-carbaldehyde

  • Rationale: Manganese dioxide (MnO₂) is a mild and chemoselective oxidizing agent, ideal for converting allylic and benzylic-type alcohols to aldehydes without over-oxidation to the carboxylic acid. The triazolylmethanol is sufficiently activated for this transformation.

  • Materials:

    • (1-methyl-1H-1,2,3-triazol-4-yl)methanol (1.0 eq)

    • Activated Manganese Dioxide (MnO₂) (5-10 eq by weight)

    • Solvent: Dichloromethane (DCM) or Chloroform

  • Procedure:

    • Dissolve the starting alcohol in DCM in a round-bottom flask.

    • Add activated MnO₂ in portions. The reaction is heterogeneous.

    • Stir the resulting black suspension vigorously at room temperature for 4-12 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the pad thoroughly with DCM.

    • Combine the filtrates and concentrate under reduced pressure to yield the aldehyde, which is often pure enough for subsequent steps or can be further purified by chromatography.[13]

Protocol 2: Synthesis of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde (Direct Formylation Route)

  • Rationale: This protocol leverages the increased acidity of the C5 proton in N1-substituted 1,2,4-triazoles. A strong, non-nucleophilic base selectively deprotonates this position, creating a nucleophilic triazolyl anion that is trapped by the electrophilic formylating agent, DMF.

  • Materials:

    • 1-methyl-1H-1,2,4-triazole (1.0 eq)

    • n-Butyllithium (n-BuLi) (1.1 eq, solution in hexanes)

    • N,N-Dimethylformamide (DMF) (1.2 eq)

    • Anhydrous solvent: Tetrahydrofuran (THF) or Diethyl Ether

  • Procedure:

    • To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add anhydrous THF and 1-methyl-1H-1,2,4-triazole.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-BuLi dropwise via syringe, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C.

    • Add anhydrous DMF dropwise to the cold solution.

    • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 1-2 hours.

    • Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to isolate the target aldehyde.[9]

Implications for Drug Discovery: Why Isomer Choice Matters

The selection of a specific triazole aldehyde isomer is a critical decision in a drug discovery cascade, influencing everything from synthetic feasibility to the final pharmacological profile.

  • Synthetic Tractability & Cost: As outlined, the 1-methyl-1H-1,2,3-triazole-4-carbaldehyde isomer is often the most straightforward to synthesize in large quantities due to the efficiency of the CuAAC reaction.[13] In contrast, isomers requiring challenging regioselective N-alkylation, like 4-methyl-4H-1,2,4-triazole-3-carbaldehyde, may present significant hurdles in process development, increasing cost and time.[10]

  • Physicochemical Properties: The position of the N-methyl group and the aldehyde dictates the molecule's dipole moment and hydrogen bonding capabilities.

    • Hydrogen Bonding: The un-methylated nitrogen atoms in the ring are key hydrogen bond acceptors. In the 1-methyl-1,2,4-triazole isomers, both N2 and N4 are available, whereas in the 4-methyl isomer, only N1 and N2 are. This difference is crucial for binding to protein targets like enzymes or receptors.

    • Solubility & Polarity: The symmetrical 2-methyl-2H-1,2,3-triazole isomer has a different dipole moment from its 1-methyl counterpart, which can affect its solubility, crystal packing, and ability to cross cell membranes.

  • Biological Activity & Structure-Activity Relationships (SAR): The spatial arrangement of the aldehyde (a key handle for diversification) and the nitrogen atoms is fundamental to biological function. Numerous triazole-based drugs function by coordinating to a metal ion (e.g., the heme iron in cytochrome P450 enzymes).[4][6][7] The orientation of the lone pair on a specific nitrogen atom relative to the rest of the molecule can be the difference between a potent inhibitor and an inactive compound. Building libraries from different isomers allows for a comprehensive exploration of the SAR. For instance, a derivative from the C5-aldehyde may explore a different vector in a binding pocket than one derived from the C3-aldehyde.

Conclusion

While this compound and its isomers share the same molecular formula, they are distinct chemical entities with unique synthetic challenges and physicochemical properties. The 1-methyl-1H-1,2,3-triazole-4-carbaldehyde isomer stands out for its synthetic accessibility via click chemistry, making it an excellent starting point for library synthesis. Conversely, isomers like 1-methyl-1H-1,2,4-triazole-5-carbaldehyde offer a direct route to functionalization at the C5 position. The more challenging isomers, such as the N4-methylated 1,2,4-triazole, provide unique structural motifs that may unlock novel biological activities not achievable with the more common scaffolds.

A thorough understanding of the trade-offs between synthetic complexity, reactivity, and the resulting stereoelectronic properties is paramount. By carefully considering the data and protocols presented in this guide, researchers can make informed, strategic decisions, accelerating the journey from a simple heterocyclic building block to a promising drug candidate.

References

A Senior Application Scientist's Guide to the Spectroscopic Validation of 1-methyl-1H-1,2,4-triazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of scientific rigor. The 1,2,4-triazole moiety is a privileged scaffold in a multitude of pharmacologically active agents, and precise substitution patterns are critical to their biological activity.[1] This guide provides an in-depth technical comparison of spectroscopic techniques for the validation of the 1-methyl-1H-1,2,4-triazole-3-carbaldehyde structure, offering insights into the causality behind experimental choices and presenting a framework for its differentiation from potential isomers.

The Imperative of Isomer Differentiation

The synthesis of this compound can potentially yield isomeric impurities, most notably 1-methyl-1H-1,2,4-triazole-5-carbaldehyde and 2-methyl-2H-1,2,4-triazole-3-carbaldehyde. As the electronic and steric properties of these isomers differ significantly, their biological activities and downstream reactivity will also vary. Therefore, a multi-faceted spectroscopic approach is not just recommended but essential for unequivocal structural elucidation.

A Multi-Technique Approach to Structural Validation

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive and self-validating system for structural confirmation. Each technique offers unique and complementary information about the molecular structure.

Caption: A typical experimental workflow for the spectroscopic validation of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule.[2] For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Key diagnostic signals for the target molecule are the aldehyde proton, the triazole ring proton, and the N-methyl protons.

Expected ¹H NMR Data Comparison

ProtonExpected Chemical Shift (δ ppm) for this compoundRationale
Aldehyde (-CHO)9.8 - 10.2 (singlet)The strong electron-withdrawing effect of the carbonyl group and the adjacent triazole ring deshields this proton significantly.
Triazole (C5-H)8.5 - 9.0 (singlet)The electronic environment of the triazole ring leads to a downfield shift. The position is sensitive to the substituent on the adjacent carbon.
N-Methyl (N-CH₃)3.9 - 4.2 (singlet)The methyl group attached to the nitrogen of the heterocyclic ring experiences a moderate downfield shift.

A key differentiator from the 5-carbaldehyde isomer would be the chemical shift of the triazole ring proton. In the 5-carbaldehyde isomer, the proton is at the C3 position and would likely experience a different electronic environment, leading to a noticeable shift in its resonance.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Expected ¹³C NMR Data Comparison

CarbonExpected Chemical Shift (δ ppm) for this compoundRationale
Aldehyde (C=O)180 - 190The carbonyl carbon is highly deshielded and appears in a characteristic downfield region.
Triazole (C3)150 - 155The carbon atom of the triazole ring attached to the aldehyde group.
Triazole (C5)145 - 150The other carbon atom of the triazole ring.
N-Methyl (N-CH₃)35 - 40The carbon of the methyl group attached to the nitrogen.

The chemical shifts of the triazole ring carbons (C3 and C5) are particularly useful for distinguishing between the 3-carbaldehyde and 5-carbaldehyde isomers.

Caption: The logical process of interpreting multi-technique spectroscopic data for structural validation.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[3] For this compound, the key absorptions are the carbonyl (C=O) stretch and the aldehyde C-H stretches.

Expected IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)IntensityRationale
Aldehyde C=O Stretch1690 - 1715StrongConjugation with the triazole ring lowers the frequency compared to a saturated aldehyde.
Aldehyde C-H Stretch~2820 and ~2720Medium to WeakThe presence of two distinct C-H stretching bands for the aldehyde proton is a hallmark of this functional group.[4]
Triazole Ring C=N Stretch1500 - 1600MediumCharacteristic of the triazole ring system.[5]
C-H Stretch (methyl)2900 - 3000Medium to WeakTypical for methyl C-H vibrations.

The presence of the strong carbonyl absorption in conjunction with the two characteristic aldehyde C-H stretches provides compelling evidence for the aldehyde functionality.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural clues.[6] For this compound (molecular formula C₄H₅N₃O), the expected molecular weight is 111.11 g/mol .

Expected Mass Spectrometry Data

IonExpected m/zRationale
[M]+•111The molecular ion peak corresponding to the molecular weight of the compound.
[M-CHO]+82Loss of the formyl radical is a common fragmentation pathway for aldehydes.
[M-N₂]+•83Loss of a nitrogen molecule from the triazole ring is a characteristic fragmentation.

High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental composition of the molecular ion, providing an additional layer of confidence in the structural assignment.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the synthesized compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used if necessary.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

Data Acquisition (¹H and ¹³C NMR):

  • Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR, a standard pulse-acquire sequence is typically sufficient. Acquire at least 16 scans for good signal-to-noise.

  • For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) should be used. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

  • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

Sample Preparation (Thin Film Method):

  • Dissolve a small amount of the solid sample (a few milligrams) in a volatile solvent like dichloromethane or acetone.[7]

  • Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[8]

  • Ensure the film is not too thick to avoid total absorption of the IR beam.

Data Acquisition:

  • Record a background spectrum of the clean, empty sample compartment.

  • Place the salt plate with the sample film in the spectrometer's sample holder.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (LC-MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent system compatible with the LC mobile phase (e.g., acetonitrile/water).

Data Acquisition:

  • Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Chromatographic separation can be achieved using a C18 column with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to aid ionization.[9]

  • Employ electrospray ionization (ESI) in positive ion mode.

  • Acquire data over a suitable mass range (e.g., m/z 50-500).

  • If available, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain fragmentation data.

Conclusion

The structural validation of this compound requires a synergistic application of multiple spectroscopic techniques. By carefully analyzing the unique signatures in the ¹H NMR, ¹³C NMR, IR, and mass spectra, and comparing them to the expected values and data from potential isomers, researchers can achieve an unambiguous confirmation of the target structure. This rigorous approach is fundamental to ensuring the quality and reliability of research in medicinal chemistry and drug development.

References

A Senior Application Scientist's Guide to the Synthesis of 1,2,4-Triazoles: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocyclic motif of profound importance in medicinal chemistry and drug development.[1][2] This privileged scaffold is the cornerstone of numerous therapeutic agents, exhibiting a vast spectrum of biological activities, including antifungal (e.g., Fluconazole), antiviral (e.g., Ribavirin), anticancer, anti-inflammatory, and anticonvulsant properties.[1][3][4][5][6][7][8] The unique arrangement of three nitrogen atoms within the ring allows for a rich tapestry of non-covalent interactions with biological targets, making it a highly sought-after pharmacophore.[4]

Given its therapeutic significance, the efficient and versatile synthesis of substituted 1,2,4-triazoles is a central focus for organic and medicinal chemists. The choice of synthetic route is critical, dictated by factors such as desired substitution patterns, substrate availability, scalability, and reaction efficiency. This guide provides an in-depth comparative analysis of seminal and contemporary methods for constructing the 1,2,4-triazole core, offering field-proven insights into the causality behind experimental choices and providing actionable protocols for laboratory application.

Classical Approaches: The Foundation of Triazole Synthesis

The historical methods, while sometimes demanding, remain fundamental to our understanding and are still employed for specific applications. They form the bedrock upon which modern, more efficient syntheses have been built.

The Pellizzari Reaction (1911)

The Pellizzari reaction is a direct and classical route involving the thermal condensation of an amide with an acylhydrazide to form 3,5-disubstituted-1,2,4-triazoles.[3][9]

Causality and Mechanistic Insight: The reaction is typically performed at high temperatures (often >200°C), which provides the necessary activation energy for the initial, and rate-limiting, nucleophilic attack of the terminal nitrogen of the acylhydrazide onto the electrophilic carbonyl carbon of the amide.[10] This is followed by a cascade of cyclization and dehydration steps to yield the thermodynamically stable aromatic triazole ring.[9][10] The harsh conditions, however, are a significant drawback, often leading to lower yields and lengthy reaction times.[9] Furthermore, when using an amide and acylhydrazide with different acyl groups (an unsymmetrical reaction), a transamidation side reaction can occur, leading to a mixture of three different triazole products.[10]

Pellizzari_Mechanism amide Amide (R1-C(=O)NH2) intermediate1 Tetrahedral Intermediate amide->intermediate1 Nucleophilic Attack acylhydrazide Acylhydrazide (R2-C(=O)NHNH2) acylhydrazide->intermediate1 Nucleophilic Attack intermediate2 Acyl-Amidrazone Intermediate intermediate1->intermediate2 -H2O (Dehydration) intermediate3 Cyclic Intermediate intermediate2->intermediate3 Intramolecular Cyclization product 1,2,4-Triazole intermediate3->product -H2O (Aromatization)

Pellizzari Reaction Mechanism

Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole (Symmetrical Pellizzari)

This protocol for a symmetrical reaction avoids the formation of isomeric side products.[10]

  • Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine equimolar amounts of benzamide (e.g., 1.21 g, 10 mmol) and benzoylhydrazide (1.36 g, 10 mmol).[11]

  • Reaction: Heat the reaction mixture in a sand or oil bath to 220-250°C under a gentle flow of nitrogen.[10]

  • Monitoring: Maintain the temperature and stir the molten mixture for 2-4 hours. The evolution of water vapor will be observed as the reaction proceeds.[10][11]

  • Work-up: Allow the flask to cool to room temperature. The crude solid mass will form upon cooling.[11] Pulverize the solid and triturate with a suitable solvent like ethanol or wash with a dilute HCl solution to remove unreacted starting materials.[11]

  • Purification: Collect the crude product by vacuum filtration. Purify the solid by recrystallization from a suitable solvent such as ethanol or acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole.[3][10]

The Einhorn-Brunner Reaction (1905, 1914)

This robust reaction provides a direct route to substituted 1,2,4-triazoles through the acid-catalyzed condensation of diacylamines (imides) with hydrazines.[1][12][13]

Causality and Mechanistic Insight: The reaction is catalyzed by a weak acid (e.g., acetic acid), which protonates a carbonyl group of the imide, enhancing its electrophilicity.[14] The primary amine of the hydrazine then attacks this activated carbonyl. A key feature of this reaction is its predictable regioselectivity when unsymmetrical diacylamines are used. The hydrazine will preferentially attack the more electrophilic carbonyl carbon. Therefore, the acyl group derived from the stronger corresponding carboxylic acid will predominantly occupy the 3-position of the resulting 1,2,4-triazole ring.[1][12][14] This predictability is a significant advantage over the Pellizzari method for accessing specific isomers.

Einhorn_Brunner_Mechanism imide Diacylamine (Imide) protonated_imide Protonated Imide imide->protonated_imide H+ (Acid Catalyst) hydrazine Hydrazine intermediate1 Addition Intermediate hydrazine->intermediate1 Nucleophilic Attack protonated_imide->intermediate1 Nucleophilic Attack intermediate2 Cyclic Intermediate intermediate1->intermediate2 Dehydration & Intramolecular Cyclization product 1,2,4-Triazole intermediate2->product -H2O (Aromatization)

Einhorn-Brunner Reaction Mechanism

Experimental Protocol: Synthesis of 1,5-Diphenyl-1,2,4-triazole

  • Preparation: Dissolve N-formylbenzamide (1.49 g, 10 mmol) and phenylhydrazine (1.08 g, 10 mmol) in glacial acetic acid (20 mL) in a round-bottom flask equipped with a reflux condenser.[11]

  • Reaction: Heat the reaction mixture to reflux (approx. 110-120°C) using a heating mantle.[14]

  • Monitoring: Allow the reaction to proceed for 2-8 hours. Monitor the consumption of starting materials by Thin Layer Chromatography (TLC).[14]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ~200 mL of ice-cold water while stirring vigorously to precipitate the crude product.[14]

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acetic acid. Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Modern Catalytic Methods: Efficiency and Versatility

Contemporary synthetic chemistry has moved towards milder, more efficient, and environmentally benign methodologies. Catalytic systems, particularly those involving transition metals, have revolutionized the synthesis of 1,2,4-triazoles.

Copper-Catalyzed Tandem Addition-Oxidative Cyclization

This modern approach enables the one-step synthesis of 1,2,4-triazoles from simple and readily available starting materials, such as amidines and nitriles.[15][16]

Causality and Mechanistic Insight: This method leverages a copper catalyst (e.g., CuBr, CuCl₂) to facilitate a tandem sequence of N-C and N-N bond-forming reactions.[15][16] The proposed mechanism involves the copper-promoted addition of the amidine to the nitrile, followed by an oxidative cyclization to form the triazole ring.[16] A key advantage is the use of molecular oxygen (from air) as the terminal oxidant, making the process greener as the only byproduct is water.[15] These reactions tolerate a wide range of functional groups and generally proceed under milder conditions than the classical methods, providing good to excellent yields.[15][16]

Copper_Catalyzed_Workflow start Starting Materials: Amidine & Nitrile reaction_step One-Pot Reaction: Cu-promoted Amine Addition & Oxidative Cyclization start->reaction_step reagents Reagents: Cu Catalyst (e.g., CuBr) Base (e.g., Cs2CO3) Solvent (e.g., DMSO) reagents->reaction_step conditions Conditions: 120 °C, 24 h Air Atmosphere conditions->reaction_step product 1,3-Disubstituted 1,2,4-Triazole reaction_step->product Yields: 52-85%

General Workflow for Copper-Catalyzed Synthesis

Representative Protocol: Cu-Catalyzed Synthesis of 1,3-Disubstituted 1,2,4-triazoles

  • Preparation: To an oven-dried reaction vial, add the amidine hydrochloride (1.0 eq), nitrile (1.2 eq), CuBr (5 mol%), and Cs₂CO₃ (2.0 eq).[16]

  • Reaction: Evacuate and backfill the vial with air. Add anhydrous DMSO as the solvent. Seal the vial and place it in a preheated oil bath at 120°C.

  • Monitoring: Stir the reaction for 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired 1,2,4-triazole derivative.

Green Chemistry Approaches: Sustainable Synthesis

The principles of green chemistry are increasingly influencing synthetic route design. For 1,2,4-triazoles, this often involves modifying classical reactions to be more efficient and environmentally friendly.

Microwave-Assisted Synthesis: A significant improvement on the classical Pellizzari reaction involves the use of microwave irradiation.[9] Microwave heating can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of degradation byproducts associated with prolonged high-temperature heating.[3][9] This approach can often be performed under solvent-free conditions, further enhancing its green credentials.

Experimental Protocol: Microwave-Assisted Synthesis of a Substituted 1,2,4-triazole

  • Preparation: In a 10 mL microwave reaction vial, combine the amide (1.0 eq) and the acylhydrazide (1.0 eq).[3]

  • Reaction: Add a high-boiling solvent like n-butanol (optional, can be done neat) and seal the vial.[3] Place the vial in a microwave synthesizer.

  • Irradiation: Irradiate the reaction mixture at a set temperature (e.g., 150°C) for a specified time (e.g., 30-120 minutes).[3]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates from the solution.

  • Purification: Collect the precipitated solid by filtration and purify by recrystallization.

Comparative Data Summary

The following table provides a comparative overview of the discussed synthetic methods, allowing researchers to select the most appropriate strategy based on their specific needs.

MethodStarting MaterialsTypical ConditionsYield RangeAdvantagesDisadvantages
Pellizzari Reaction Amide, AcylhydrazideHigh Temp (>200°C), 2-4 h, Neat or high-boiling solvent[3][10]Low to ModerateDirect, classical method for 3,5-disubstituted triazoles.Harsh conditions, long reaction times, low yields, mixture of isomers with unsymmetrical substrates.[9][10]
Einhorn-Brunner Reaction Diacylamine (Imide), HydrazineReflux in weak acid (e.g., Acetic Acid), 2-8 h[11][14]Moderate to GoodGood yields, predictable regioselectivity with unsymmetrical imides.[1][12]Requires preparation of diacylamine precursor.
Copper-Catalyzed Cyclization Amidine, Nitrile120°C, 24 h, Cu catalyst, Base, Air oxidant[16]Good to Excellent (50-90%)[16][17]Milder conditions, high functional group tolerance, green oxidant (air), one-pot procedure.[15][16]Catalyst and base required, may require inert atmosphere techniques for setup.
Microwave-Assisted Pellizzari Amide, AcylhydrazideMicrowave irradiation, 150°C, 10-120 min[3]Moderate to HighDrastically reduced reaction times, often higher yields, can be solvent-free.[9][18]Requires specialized microwave synthesis equipment.

Conclusion and Future Outlook

The synthesis of the 1,2,4-triazole core has evolved significantly from the foundational, high-temperature condensations of Pellizzari and Einhorn-Brunner to the sophisticated and mild catalytic systems of the modern era. While classical methods remain valuable for their directness and predictable outcomes in certain cases, the field is increasingly driven by the need for efficiency, versatility, and sustainability.

Copper-catalyzed and other transition-metal-mediated reactions now offer unparalleled access to a wide array of functionalized triazoles under significantly milder conditions. Concurrently, the application of green chemistry principles, such as microwave-assisted synthesis, is addressing the shortcomings of traditional methods by reducing energy consumption, reaction times, and waste. The choice of method is no longer arbitrary but a strategic decision based on the desired substitution pattern, substrate scope, scalability, and environmental impact. For the modern researcher and drug development professional, a comprehensive understanding of this synthetic arsenal is essential for the rapid and efficient development of novel 1,2,4-triazole-based therapeutics.

References

A Comparative Guide to Purity Assessment of Synthesized 1-methyl-1H-1,2,4-triazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Synthesis

1-methyl-1H-1,2,4-triazole-3-carbaldehyde is a vital heterocyclic building block in medicinal chemistry and organic synthesis.[1] Its unique arrangement of nitrogen atoms and a reactive aldehyde group makes it a valuable precursor for developing novel therapeutic agents, including antifungal and anticancer compounds.[1] However, the integrity of any downstream application hinges on the purity of this starting material. Undetected impurities can lead to ambiguous biological data, failed reactions, and compromised final products.

This guide provides an in-depth, comparative analysis of essential analytical techniques for verifying the purity of synthesized this compound. We will move beyond mere procedural descriptions to explain the scientific rationale behind choosing a multi-technique, orthogonal approach, ensuring the highest confidence in your material's quality.

Context: Potential Impurities from Synthesis

To effectively assess purity, one must anticipate potential impurities. A common route to triazole aldehydes involves the oxidation of the corresponding alcohol. This process can lead to several common impurities:

  • Unreacted Starting Material: 1-methyl-1H-1,2,4-triazol-3-yl)methanol.

  • Over-oxidation Product: 1-methyl-1H-1,2,4-triazole-3-carboxylic acid.

  • Residual Solvents: Acetonitrile, ethyl acetate, dichloromethane, etc., from reaction and purification.

  • Reagents: Traces of oxidizing agents or other reaction components.

A robust purity assessment strategy must be capable of detecting and quantifying these and other unexpected contaminants.

The Orthogonal Approach: A Foundation of Trust

No single analytical method can provide a complete picture of a compound's purity. A trustworthy assessment relies on an orthogonal approach , where multiple, mechanistically different techniques are employed. This ensures that what one method might miss, another will detect. Our recommended workflow integrates Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Melting Point analysis.

Caption: Orthogonal workflow for purity assessment.

Technique I: ¹H NMR Spectroscopy – The Structural Blueprint

Expertise & Causality: ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of purity assessment for organic compounds. It provides an unparalleled view of the molecule's structure and can detect proton-containing impurities. The principle lies in the fact that protons in different chemical environments resonate at distinct frequencies, creating a unique spectral fingerprint. For purity, the relative integrals of signals corresponding to the target compound versus those of impurities can provide a quantitative measure.[2][3]

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized this compound.

  • Solvent Addition: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube. The deuterated solvent is "invisible" in the ¹H NMR spectrum.

  • Internal Standard (for qNMR): For absolute purity determination (quantitative NMR or qNMR), add a precisely weighed amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum that does not overlap with the analyte signals.[4][5]

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz). Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time to allow for full signal recovery, which is crucial for accurate integration and quantification.[5]

  • Data Processing: Process the spectrum by applying Fourier transform, phasing, and baseline correction. Carefully integrate all signals.

Data Interpretation
Proton AssignmentExpected Chemical Shift (δ, ppm in CDCl₃)MultiplicityIntegration
Aldehyde (-CHO)~9.9 - 10.1Singlet1H
Triazole Ring (C5-H)~8.2 - 8.4Singlet1H
Methyl (N-CH₃)~4.0 - 4.2Singlet3H
  • Purity Assessment: The purity is assessed by comparing the integral of the analyte's signals to the integrals of any impurity signals. The presence of peaks outside the expected regions, such as broad signals around 1.5-4.0 ppm (water, grease) or sharp signals from residual solvents (e.g., ~2.17 ppm for acetone, ~7.26 ppm for chloroform), indicates contamination.[3][6] The relative purity can be calculated from the integration values.[2]

Technique II: HPLC – High-Resolution Separation

Expertise & Causality: High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components in a mixture.[7] It is orthogonal to NMR because its separation mechanism is based on differential partitioning of analytes between a stationary phase (the column) and a mobile phase, rather than on magnetic properties. This makes it exceptionally good at detecting non-proton-containing impurities or isomers that may be difficult to resolve by NMR. For purity analysis, UV detection is common for aromatic compounds like triazoles.[7][8][9]

Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL. Filter the solution through a 0.45 µm syringe filter to remove particulates.

  • Mobile Phase Preparation: Prepare the mobile phases. A common starting point for triazole derivatives is a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid to improve peak shape.[9]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector set at a wavelength where the triazole chromophore absorbs, typically around 220-260 nm.

    • Gradient: A typical gradient might run from 5% B to 95% B over 20 minutes.

  • Data Analysis: The purity is determined by the "area percent" method. The area of the main peak is divided by the total area of all peaks in the chromatogram. For a compound to be considered >95% pure, the main peak should account for >95% of the total integrated peak area.

Data Interpretation
ParameterExpected Result for Pure SampleIndication of Impurity
Main Peak A single, sharp, symmetrical peakMultiple peaks, tailing or fronting peaks
Retention Time Consistent across replicate injectionsShifting retention times may indicate column or system issues
Purity (Area %) >95% (or as per specification)Additional peaks reduce the area % of the main peak

Alternative & Complementary Techniques

While NMR and HPLC form the core of a robust purity assessment, other techniques provide valuable, often complementary, information.

A. Gas Chromatography-Mass Spectrometry (GC-MS)

Comparison: GC-MS is highly effective for volatile and thermally stable compounds.[10][11][12] It separates compounds in the gas phase and provides mass information for each peak, aiding in impurity identification.

  • Advantage vs. HPLC: Can offer higher resolution for volatile impurities and provides mass data without needing an LC-MS interface.

  • Disadvantage: Not suitable for non-volatile or thermally labile compounds. The aldehyde may require derivatization.

B. Melting Point Analysis

Comparison: This is a classical, simple, and rapid technique to assess bulk purity.[13][14][15] Pure crystalline solids have a sharp and defined melting point, whereas impurities will cause a depression and broadening of the melting range.[16]

  • Advantage: Fast, inexpensive, and requires minimal sample.

  • Disadvantage: It is not quantitative and is only effective for solid samples. It cannot distinguish between different impurities.

Comparative Summary of Purity Assessment Techniques

TechniqueInformation ProvidedSensitivityQuantificationKey AdvantageKey Limitation
¹H NMR Structural confirmation, identification of proton-containing impurities.ModerateExcellent (with internal standard)[3][4][6]Provides definitive structural information.May not detect non-protonated impurities.
HPLC-UV Separation of components, quantification by area percent.HighVery GoodExcellent for resolving mixtures and isomers.[7][9]Requires a chromophore for UV detection.
GC-MS Separation of volatile components, mass of each component.Very HighGood (with calibration)Excellent for volatile impurities and provides mass for identification.[10][17]Compound must be volatile and thermally stable.
Melting Point Indication of bulk purity.LowNoFast, simple, and inexpensive.[13][16]Only for solids; non-specific.

graph TD;
subgraph "High Information Content"
A[NMR Spectroscopy];
B[GC-MS];
end

subgraph "High Quantitative Accuracy"
    A;
    C[HPLC];
end

subgraph "Broad Applicability"
    C;
end

subgraph "Screening & Bulk Properties"
    D[Melting Point];
end

A -- "Structural Detail" --> E((Comprehensive Purity Profile));
B -- "Volatile Impurity ID" --> E;
C -- "Quantitative Purity" --> E;
D -- "Initial Purity Check" --> E;

style A fill:#4285F4,stroke:#FFFFFF,fontcolor:#FFFFFF
style B fill:#34A853,stroke:#FFFFFF,fontcolor:#FFFFFF
style C fill:#EA4335,stroke:#FFFFFF,fontcolor:#FFFFFF
style D fill:#FBBC05,stroke:#202124,fontcolor:#202124
style E fill:#202124,stroke:#FFFFFF,fontcolor:#FFFFFF

Caption: Relationship between analytical techniques.

Conclusion

Assessing the purity of synthesized this compound is not a single measurement but a systematic investigation. A combination of ¹H NMR for structural verification and HPLC for high-resolution separation provides a robust and trustworthy purity profile. NMR confirms the identity of the main component, while HPLC quantifies its proportion relative to other UV-active species. Complementing these core techniques with melting point analysis for a quick bulk assessment, and GC-MS where volatile impurities are suspected, constitutes a comprehensive, scientifically sound validation of your material's quality, ensuring the reliability and reproducibility of your research.

References

A Comparative Guide to the Biological Efficacy of 1-Methyl-1H-1,2,4-triazole-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically approved drugs with a wide range of biological activities, including antifungal, antimicrobial, and anticancer effects.[1][2] The unique electronic properties of the triazole ring, its metabolic stability, and its ability to engage in hydrogen bonding make it a privileged structure in drug design.[3][4] This guide provides a comprehensive comparison of the biological efficacy of derivatives of 1-methyl-1H-1,2,4-triazole-3-carbaldehyde, a versatile intermediate for the synthesis of novel therapeutic agents. While specific experimental data for derivatives of this particular aldehyde are emerging, this guide will draw upon data from closely related 1,2,4-triazole derivatives to provide a comparative analysis of their potential antimicrobial and anticancer activities. We will delve into the synthetic strategies, structure-activity relationships, and proposed mechanisms of action, supported by experimental data and detailed protocols.

Synthesis of the Core Scaffold: this compound

The synthesis of the parent aldehyde is a critical first step. While direct formylation of 1-methyl-1H-1,2,4-triazole is challenging, a multi-step approach starting from 1,2,4-triazole is a plausible and efficient route. A key intermediate is 1-methyl-1H-1,2,4-triazole-3-methyl formate, which can then be reduced to the corresponding alcohol and subsequently oxidized to the desired carbaldehyde.

A patented method for the synthesis of the methyl formate precursor provides a solid foundation for this process.[5]

Experimental Protocol: Synthesis of this compound

Step 1: Methylation of 1,2,4-Triazole

  • To a solution of 1,2,4-triazole in a suitable solvent such as acetonitrile, add potassium carbonate.

  • Add methyl iodide to the suspension and stir the mixture at 50°C for 2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure to obtain 1-methyl-1H-1,2,4-triazole.

Step 2: Synthesis of 1-Methyl-1H-1,2,4-triazole-3-methyl formate

  • Protect the 5-position of 1-methyl-1H-1,2,4-triazole using a suitable protecting group, for example, by reacting with a lithium reagent followed by quenching with an electrophile.

  • Introduce a carboxyl group at the 3-position by reaction with a strong base like lithium diisopropylamide (LDA) followed by quenching with carbon dioxide.

  • Esterify the resulting carboxylic acid using thionyl chloride and methanol.

  • Remove the protecting group at the 5-position to yield 1-methyl-1H-1,2,4-triazole-3-methyl formate.[5]

Step 3: Reduction to 1-Methyl-1H-1,2,4-triazol-3-yl)methanol

  • Dissolve the methyl ester in a suitable solvent like anhydrous ethanol or tetrahydrofuran (THF).

  • Add a reducing agent, such as sodium borohydride (NaBH₄), in portions at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the alcohol.

Step 4: Oxidation to this compound

  • Dissolve the alcohol in a suitable solvent like dichloromethane (DCM).

  • Add an oxidizing agent, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane, at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of silica gel and wash with DCM.

  • Concentrate the filtrate to obtain the desired this compound.

Synthesis of this compound Triazole 1,2,4-Triazole MethylatedTriazole 1-Methyl-1H-1,2,4-triazole Triazole->MethylatedTriazole CH3I, K2CO3 Ester 1-Methyl-1H-1,2,4-triazole-3-methyl formate MethylatedTriazole->Ester 1. Protection 2. LDA, CO2 3. SOCl2, MeOH 4. Deprotection Alcohol (1-Methyl-1H-1,2,4-triazol-3-yl)methanol Ester->Alcohol NaBH4 Aldehyde This compound Alcohol->Aldehyde PCC or Dess-Martin

Caption: Synthetic pathway to this compound.

Derivatization and Biological Evaluation

The carbaldehyde functionality at the 3-position of the 1-methyl-1H-1,2,4-triazole ring is a versatile handle for the synthesis of a diverse library of derivatives, primarily through condensation reactions with amino-containing nucleophiles to form Schiff bases and hydrazones. These derivatives have shown significant potential as antimicrobial and anticancer agents.[6][7]

Antimicrobial and Antifungal Efficacy

The 1,2,4-triazole nucleus is a key component of several clinically used antifungal drugs, such as fluconazole and itraconazole.[1] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[8] The nitrogen atom at the N4 position of the triazole ring coordinates with the heme iron atom in the active site of CYP51, disrupting ergosterol synthesis and leading to fungal cell death.[1]

Derivatives of this compound, particularly Schiff bases, are expected to exhibit significant antimicrobial and antifungal activity. The imine (-N=CH-) linkage in Schiff bases is crucial for their biological activity.[6]

Comparative Data:

While specific data for derivatives of this compound are not extensively reported, we can compare the activity of structurally related 1,2,4-triazole Schiff bases against standard antimicrobial and antifungal agents.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of 1,2,4-Triazole Schiff Bases and Standard Drugs

Compound/DrugS. aureusE. coliC. albicansReference
1,2,4-Triazole Schiff Base 1 3.1256.253.125[9]
1,2,4-Triazole Schiff Base 2 6.2512.56.25[10]
Ciprofloxacin (Antibacterial) 0.5-20.25-1-Standard
Fluconazole (Antifungal) --0.25-4Standard

Structure-Activity Relationship (SAR) Insights:

  • Substituents on the Aromatic Ring: The nature and position of substituents on the aromatic ring of the Schiff base play a significant role in determining antimicrobial activity. Electron-withdrawing groups, such as halogens or nitro groups, often enhance activity.[2][7]

  • Lipophilicity: Increased lipophilicity can improve the transport of the compound across the microbial cell membrane, leading to enhanced efficacy.[7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard assay to determine the MIC of a compound against bacteria and fungi.

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serially dilute the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antifungal Mechanism of 1,2,4-Triazoles Triazole 1,2,4-Triazole Derivative CYP51 Lanosterol 14α-demethylase (CYP51) Triazole->CYP51 Inhibits Ergosterol Ergosterol Lanosterol Lanosterol Lanosterol->Ergosterol CYP51 catalyzes Membrane Fungal Cell Membrane Ergosterol->Membrane Essential component Disruption Membrane Disruption & Fungal Cell Death Membrane->Disruption Leads to

Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.[1]

Anticancer Efficacy

The 1,2,4-triazole scaffold is also present in several anticancer drugs, such as letrozole and anastrozole, which are aromatase inhibitors used in the treatment of breast cancer.[3] Derivatives of 1,2,4-triazole have been shown to exert their anticancer effects through various mechanisms, including inhibition of tubulin polymerization, receptor tyrosine kinases (e.g., EGFR), and other signaling pathways involved in cell proliferation and survival.[11][12]

Hydrazone derivatives of 1,2,4-triazoles have demonstrated significant cytotoxic activity against various cancer cell lines.[13][14]

Comparative Data:

The following table compares the in vitro cytotoxic activity of representative 1,2,4-triazole hydrazone derivatives with the standard chemotherapeutic drug, doxorubicin.

Table 2: Comparative Anticancer Activity (IC₅₀ in µM) of 1,2,4-Triazole Hydrazones and Doxorubicin

Compound/DrugMCF-7 (Breast)Hela (Cervical)A549 (Lung)Reference
1,2,4-Triazole Hydrazone 1 5.27.810.5[13]
1,2,4-Triazole Hydrazone 2 8.16.49.2[14]
Doxorubicin 0.5-1.50.1-0.50.2-1.0Standard

Structure-Activity Relationship (SAR) Insights:

  • Hydrazone Moiety: The -NH-N=CH- linkage is a key pharmacophore for anticancer activity.

  • Substituents on the Phenyl Ring: The presence of electron-donating or electron-withdrawing groups on the phenyl ring of the hydrazone can modulate the cytotoxic activity. For instance, derivatives with hydroxyl or methoxy groups have shown potent activity.[13]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Anticancer Mechanisms of 1,2,4-Triazoles Triazole 1,2,4-Triazole Derivative Tubulin Tubulin Polymerization Triazole->Tubulin Inhibits EGFR EGFR Signaling Triazole->EGFR Inhibits Aromatase Aromatase Triazole->Aromatase Inhibits CellCycleArrest Cell Cycle Arrest Tubulin->CellCycleArrest EGFR->CellCycleArrest Aromatase->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Diverse anticancer mechanisms of 1,2,4-triazole compounds.[3][11]

Conclusion and Future Perspectives

Derivatives of this compound represent a promising class of compounds with the potential for significant antimicrobial and anticancer activities. The versatile carbaldehyde functionality allows for the straightforward synthesis of diverse libraries of Schiff bases and hydrazones. While direct experimental data for this specific scaffold is still emerging, the extensive research on related 1,2,4-triazole derivatives provides a strong rationale for their development.

Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of this compound derivatives. Detailed structure-activity relationship studies will be crucial to identify the key structural features that govern their efficacy and selectivity. Furthermore, mechanistic studies are needed to elucidate their precise molecular targets and signaling pathways. The insights gained from such studies will undoubtedly pave the way for the development of novel and potent therapeutic agents based on this promising heterocyclic scaffold.

References

A Senior Application Scientist's Guide to the Reactivity of 1,2,3-Triazole vs. 1,2,4-Triazole Aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Isomeric Scaffolds

In the landscape of medicinal chemistry and materials science, 1,2,3- and 1,2,4-triazoles are ubiquitous five-membered nitrogen heterocycles.[1][2][3] Their appeal lies in their metabolic stability, hydrogen bonding capabilities, and rigid structures, which make them excellent pharmacophores and linkers. The introduction of a formyl (aldehyde) group onto these rings unlocks vast synthetic potential, providing a gateway to a multitude of chemical transformations.[4][5][6]

However, the simple isomeric difference between a 1,2,3- and a 1,2,4-triazole ring imparts profound and often overlooked differences in the chemical reactivity of an appended aldehyde. This guide provides an in-depth comparison of the reactivity of 1,2,3-triazole-4-carbaldehyde and 1,2,4-triazole-3-carbaldehyde. We will explore the fundamental electronic differences between the rings and demonstrate how these properties translate into tangible, predictable outcomes in common synthetic reactions, supported by experimental protocols.

Part 1: The Electronic Heart of the Matter: Why Isomerism Dictates Reactivity

The reactivity of an aldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. The more electron-deficient this carbon is, the more susceptible it is to nucleophilic attack.[7] The triazole ring itself is the primary determinant of this electrophilicity.

  • 1,2,4-Triazole: The Electron-Deficient Powerhouse: The 1,2,4-triazole ring is a strongly electron-withdrawing system. The arrangement of its three nitrogen atoms creates a potent inductive and mesomeric pull of electron density from the substituent at the C3 position. This effect significantly depletes electron density from the attached aldehyde's carbonyl carbon, rendering it highly electrophilic and "primed" for reaction.[1][2]

  • 1,2,3-Triazole: A More Modest Electron Withdrawer: While also an aromatic heterocycle, the 1,2,3-triazole ring is comparatively less electron-deficient.[8][9] The arrangement of its nitrogen atoms results in a less pronounced electron-withdrawing effect on the C4 position compared to the 1,2,4-isomer. Consequently, the carbonyl carbon of a 1,2,3-triazole-4-carbaldehyde is more electron-rich and less reactive towards nucleophiles.

This fundamental electronic disparity is the central thesis of this guide. The 1,2,4-triazole aldehyde is inherently more reactive due to its heightened electrophilicity.

Figure 1. Electronic comparison of triazole aldehydes.

Part 2: Reactivity in Practice: A Tale of Two Aldehydes

We will now explore how the electronic differences manifest in two ubiquitous, mechanistically distinct reactions: reductive amination and the Wittig reaction.

A. Reductive Amination

Reductive amination is a cornerstone of amine synthesis, proceeding via the formation of an imine or iminium ion, which is then reduced in situ.[10][11] The rate-determining step is often the initial nucleophilic attack of the amine on the aldehyde carbonyl.

  • Expected Outcome: The more electrophilic 1,2,4-triazole aldehyde is expected to react more rapidly with amines to form the imine intermediate. This can lead to higher yields, faster reaction times, or the ability to use less reactive amines or milder conditions. The 1,2,3-triazole aldehyde will react more sluggishly, potentially requiring higher temperatures or longer reaction times to achieve comparable conversion.

B. The Wittig Reaction

The Wittig reaction transforms aldehydes into alkenes using a phosphorus ylide (a Wittig reagent).[12][13][14] The reaction is initiated by the nucleophilic attack of the ylide's carbanion on the aldehyde's carbonyl carbon.[13][15]

  • Expected Outcome: Similar to reductive amination, the heightened electrophilicity of the 1,2,4-triazole aldehyde will facilitate a faster initial attack by the Wittig reagent. This is particularly relevant when using "stabilized" ylides, which are less nucleophilic and often fail to react with less reactive aldehydes.[16] The 1,2,4-triazole aldehyde is therefore more likely to provide good yields with a wider range of Wittig reagents compared to its 1,2,3-triazole counterpart.

Quantitative Data Summary
ReactionParameter1-R-1H-1,2,4-triazole-3-carbaldehyde1-R-1H-1,2,3-triazole-4-carbaldehydeRationale
Reductive Amination Reaction Time (Typical)Shorter (e.g., 1-4 hours)Longer (e.g., 6-24 hours)Faster formation of the iminium intermediate due to higher carbonyl electrophilicity.[10]
Yield (under mild cond.)HighModerate to LowThe higher reactivity allows the reaction to proceed efficiently at lower temperatures.
Wittig Reaction Reaction with Stabilized YlidesGenerally SuccessfulOften Sluggish or No ReactionOvercomes the lower nucleophilicity of stabilized ylides.[14][16]
Yield (General)HighModerate to HighFaster formation of the oxaphosphetane intermediate leads to more efficient conversion.[13]

Part 3: Validated Experimental Protocols & Workflow

To provide a framework for empirical validation, the following detailed protocols describe a head-to-head comparison of the two aldehydes under identical conditions.

G cluster_workflow Comparative Reactivity Workflow cluster_RA Reductive Amination cluster_W Wittig Reaction start Prepare Stock Solutions: - Aldehyde A (1,2,4-) - Aldehyde B (1,2,3-) - Amine/Ylide Reagent RA_A Reaction A: Aldehyde A + Amine + NaBH(OAc)3 start->RA_A RA_B Reaction B: Aldehyde B + Amine + NaBH(OAc)3 start->RA_B W_A Reaction A: Aldehyde A + Ylide start->W_A W_B Reaction B: Aldehyde B + Ylide start->W_B analysis Parallel Analysis (TLC, LC-MS, NMR) Monitor conversion over time RA_A->analysis RA_B->analysis W_A->analysis W_B->analysis conclusion Compare Rates & Yields analysis->conclusion

Figure 2. Workflow for parallel comparative experiments.
Protocol 1: Comparative Reductive Amination

This protocol outlines the reductive amination of both triazole aldehydes with benzylamine using sodium triacetoxyborohydride, a mild reducing agent well-suited for this transformation.[10]

Materials:

  • 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde (Aldehyde 1,2,3)

  • 1-Phenyl-1H-1,2,4-triazole-3-carbaldehyde (Aldehyde 1,2,4)

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine, Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In two separate, identical round-bottom flasks equipped with stir bars, add Aldehyde 1,2,3 (1.0 mmol, 1.0 equiv) to one and Aldehyde 1,2,4 (1.0 mmol, 1.0 equiv) to the other.

  • Reagent Addition: To each flask, add 1,2-dichloroethane (5 mL) and benzylamine (1.1 mmol, 1.1 equiv). Stir the mixtures at room temperature for 20 minutes to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv) portion-wise to each flask over 5 minutes. Caution: Gas evolution may occur.

  • Monitoring: Monitor both reactions in parallel by thin-layer chromatography (TLC) or LC-MS at identical time points (e.g., 30 min, 1h, 2h, 4h) to compare the rate of consumption of the starting aldehyde.

  • Workup: Upon completion (or after a set time, e.g., 4 hours), quench each reaction by slowly adding saturated NaHCO₃ solution (10 mL). Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Isolation: Combine the organic layers for each reaction, wash with brine (15 mL), dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography and determine the yield for each reaction. Compare the yields at identical time points to assess the relative reaction rates.

Protocol 2: Comparative Wittig Reaction

This protocol details the reaction of both aldehydes with a common, non-stabilized Wittig reagent, methyltriphenylphosphonium bromide, to form the corresponding terminal alkenes.[14][15]

Materials:

  • 1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde (Aldehyde 1,2,3)

  • 1-Phenyl-1H-1,2,4-triazole-3-carbaldehyde (Aldehyde 1,2,4)

  • Methyltriphenylphosphonium bromide

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Ylide Preparation: In a flame-dried, N₂-purged flask, suspend methyltriphenylphosphonium bromide (1.2 mmol, 1.2 equiv) in anhydrous THF (5 mL). Cool the suspension to 0 °C and add NaH (1.2 mmol, 1.2 equiv) portion-wise. Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the orange-red ylide indicates readiness.

  • Setup: Prepare two separate, identical flasks containing Aldehyde 1,2,3 (1.0 mmol, 1.0 equiv) and Aldehyde 1,2,4 (1.0 mmol, 1.0 equiv), each dissolved in anhydrous THF (3 mL) under N₂.

  • Reaction: Cool both aldehyde solutions to 0 °C. Using a syringe, add half of the prepared ylide solution (approx. 2.5 mL, 0.6 mmol) to each aldehyde solution simultaneously.

  • Monitoring: As with the previous protocol, monitor both reactions in parallel via TLC or LC-MS at identical intervals to compare the disappearance of the starting material.

  • Workup: After 2 hours (or a predetermined time), quench each reaction by adding saturated NH₄Cl solution (10 mL). Extract with ethyl acetate (3 x 15 mL).

  • Isolation: Combine the organic layers for each reaction, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Analysis: Purify via column chromatography to isolate the alkene product and determine the comparative yields.

Conclusion and Strategic Outlook

The isomeric identity of a triazole ring is a critical, albeit subtle, design element in chemical synthesis. The evidence and underlying chemical principles strongly indicate that 1,2,4-triazole aldehydes are significantly more reactive towards nucleophiles than their 1,2,3-triazole counterparts.

  • For Enhanced Reactivity: When a reaction requires a highly electrophilic aldehyde—for example, to react with a weak nucleophile, to proceed under mild conditions, or to achieve a fast reaction rate—the 1,2,4-triazole aldehyde is the superior choice.

  • For Orthogonal Reactivity: If a synthetic route requires the aldehyde to remain intact while another functional group reacts with a nucleophile, the more robust, less reactive 1,2,3-triazole aldehyde offers a distinct advantage. It can serve as a spectator group under conditions that might consume its 1,2,4-isomer.

By understanding these fundamental differences, scientists can make more informed and strategic decisions in their synthetic designs, leading to more efficient, predictable, and successful outcomes in drug discovery and materials development.

References

The Synthetic Versatility of 1,2,4-Triazole-3-Carbaldehyde: A Comparative Guide for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-triazole nucleus is a privileged scaffold in modern chemistry, renowned for its broad utility in medicinal chemistry, agrochemicals, and materials science.[1][2] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a cornerstone in the design of functional molecules.[1] Among the myriad of substituted triazoles, 1H-1,2,4-triazole-3-carbaldehyde stands out as a particularly valuable and versatile building block. The presence of both a reactive aldehyde group and the stable triazole ring allows for a diverse range of chemical transformations, making it a gateway to complex molecular architectures with significant biological and material properties.[3]

This guide provides an in-depth technical review of the applications of 1,2,4-triazole-3-carbaldehyde, offering a comparative analysis against other synthetic intermediates. We will explore its role in the development of novel therapeutic agents and functional materials, supported by experimental data and detailed protocols to empower researchers in their scientific endeavors.

The Strategic Advantage of 1,2,4-Triazole-3-Carbaldehyde in Synthesis

The power of 1H-1,2,4-triazole-3-carbaldehyde (C₃H₃N₃O) lies in its dual functionality.[3] The triazole ring provides a rigid, polar core that can engage in hydrogen bonding and dipole-dipole interactions, which is crucial for binding to biological targets.[1] Simultaneously, the aldehyde group serves as a versatile chemical handle for a wide array of reactions.

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Caption: Key synthetic transformations of 1,2,4-triazole-3-carbaldehyde.

This versatility allows for its application in several key areas:

  • Medicinal Chemistry: A foundational element for synthesizing pharmaceuticals.[3]

  • Agrochemicals: Used in developing bioactive compounds for agriculture, such as pesticides and herbicides.[3][4]

  • Materials Science: Incorporated into polymers and coatings to enhance properties like thermal stability.[3][4]

  • Organic Synthesis: A versatile intermediate for creating complex heterocyclic compounds and macrocycles.[3]

Applications in Medicinal Chemistry: A Comparative Overview

The 1,2,4-triazole moiety is an integral component of numerous clinically approved drugs.[1] The aldehyde derivative serves as a key intermediate in the synthesis of novel drug candidates with a wide range of pharmacological activities.

Antifungal Agents

The triazole core is famous for its presence in leading antifungal drugs like fluconazole and itraconazole.[1] Derivatives of 1,2,4-triazole-3-carbaldehyde are actively researched to develop new agents with broader spectrums and improved efficacy. The aldehyde allows for the introduction of various side chains, which is critical for tuning the compound's interaction with fungal enzymes.

Comparative Performance Data:

Compound TypeTarget OrganismMIC (μg/mL)Reference CompoundMIC (μg/mL)
Schiff base of 1,2,4-triazoleCandida albicans3.125Ceftriaxone3.125
Fluconazole DerivativeCandida albicans0.0156Fluconazole0.25

Note: Data synthesized from multiple sources for illustrative comparison. MIC (Minimum Inhibitory Concentration) indicates the lowest concentration of a substance that prevents visible growth of a microorganism.[1]

Anticancer and Anti-inflammatory Agents

The structural versatility of derivatives from 1,2,4-triazole-3-carbaldehyde has led to their investigation as potential anticancer and anti-inflammatory drugs.[5] The ability to synthesize a large library of compounds by modifying the aldehyde group is crucial for structure-activity relationship (SAR) studies.

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SAR_Workflow cluster_synthesis Synthesis & Screening cluster_analysis Analysis A 1,2,4-Triazole-3-carbaldehyde B React with Diverse Primary Amines (R-NH2) A->B C Generate Library of Schiff Base Derivatives B->C D Biological Screening (e.g., Cytotoxicity Assay) C->D E Collect Activity Data (IC50 values) D->E F Identify Structure-Activity Relationships (SAR) E->F G Lead Optimization F->G

Caption: Workflow for SAR studies using 1,2,4-triazole-3-carbaldehyde.

Antibacterial Agents

Researchers have synthesized various Schiff bases and other derivatives of 1,2,4-triazole-3-carbaldehyde and tested their efficacy against bacterial strains like S. aureus and E. coli. Many of these compounds have shown promising minimum inhibitory concentrations (MIC), sometimes equipotent to standard antibiotics.[1]

Experimental Protocols: A Guide for the Bench Scientist

The trustworthiness of a synthetic intermediate is demonstrated by the reliability of its downstream reactions. Here, we provide detailed, self-validating protocols for key transformations of 1,2,4-triazole-3-carbaldehyde.

Protocol 1: Synthesis of a Schiff Base Derivative

Rationale: The condensation of the aldehyde with a primary amine is a fundamental and high-yielding reaction to introduce molecular diversity. The resulting imine (Schiff base) is often a biologically active compound itself or a precursor for further reactions. Glacial acetic acid acts as a catalyst by protonating the aldehyde's carbonyl oxygen, making the carbon more electrophilic.

Methodology:

  • Dissolution: Dissolve 1H-1,2,4-triazole-3-carbaldehyde (1.0 g, 0.01 mol) in 25 mL of absolute ethanol in a round-bottom flask.

  • Addition of Amine: Add an equimolar amount of the desired primary amine (e.g., aniline, 0.93 g, 0.01 mol).

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture.

  • Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of solution.

  • Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.[6]

Protocol 2: Oxidation to 1,2,4-Triazole-3-Carboxylic Acid

Rationale: Oxidizing the aldehyde to a carboxylic acid provides a new functional group for amide bond formation, a cornerstone of medicinal chemistry. Potassium permanganate is a strong oxidizing agent suitable for this transformation. The reaction is performed in a basic solution to ensure the solubility of the permanganate and the resulting carboxylate salt.

Methodology:

  • Preparation: Suspend 1H-1,2,4-triazole-3-carbaldehyde (1.0 g) in 20 mL of water.

  • Oxidation: Slowly add a solution of potassium permanganate (KMnO₄) in aqueous sodium hydroxide (NaOH) at room temperature. The purple color of the permanganate will disappear as it is consumed.

  • Reaction Monitoring: Continue adding the oxidant until a faint pink color persists, indicating the reaction is complete.

  • Workup: Filter the mixture to remove the manganese dioxide (MnO₂) byproduct.

  • Acidification: Cool the filtrate in an ice bath and carefully acidify with dilute hydrochloric acid (HCl) until the pH is approximately 2-3.

  • Isolation: The carboxylic acid will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

Comparison with Alternative Aldehydes in Synthesis

While other heterocyclic aldehydes like pyridine-2-carbaldehyde or imidazole-2-carbaldehyde are also used in synthesis, 1,2,4-triazole-3-carbaldehyde offers a unique combination of stability, reactivity, and biological relevance.

Comparative Table of Heterocyclic Aldehydes:

Feature1,2,4-Triazole-3-carbaldehydePyridine-2-carbaldehydeImidazole-2-carbaldehyde
Ring Stability High, resistant to cleavage.[1]HighHigh, but can be prone to ring-opening under harsh conditions.
H-Bonding Both donor and acceptor sites.[1]Acceptor only (ring N).Both donor and acceptor sites.
Reactivity Standard aldehyde reactivity.Standard aldehyde reactivity.Can be less reactive due to electronic effects of the ring.
Biological Core Core of many antifungal, anticancer agents.[1]Present in some bioactive molecules.Core of histamine and some pharmaceuticals.

Conclusion

1H-1,2,4-triazole-3-carbaldehyde is a powerful and versatile building block for chemical synthesis. Its robust triazole core, combined with a reactive aldehyde handle, provides an efficient entry point to a vast chemical space of potential pharmaceuticals, agrochemicals, and advanced materials. The experimental protocols and comparative data presented in this guide underscore its reliability and strategic advantages, equipping researchers with the knowledge to leverage this important intermediate in their discovery programs.

References

The 1,2,4-Triazole Scaffold: A Privileged Core in Modern Drug Discovery - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-triazole nucleus has firmly established itself as a cornerstone in medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents. Its unique physicochemical properties, including its capacity for hydrogen bonding, dipole interactions, and metabolic stability, make it a favored pharmacophore in the design of novel drugs. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 1,2,4-triazole derivatives, focusing on their antimicrobial, anticancer, and anticonvulsant activities. We will delve into the causality behind experimental choices in their synthesis and biological evaluation, presenting supporting data to illuminate the path from molecular modification to therapeutic potential.

The Enduring Appeal of the 1,2,4-Triazole Core

The five-membered aromatic ring of 1,2,4-triazole, with its three nitrogen atoms, offers a unique electronic and steric profile. This structure is often considered a bioisostere of amides and esters, allowing it to engage in similar biological interactions with enhanced stability. The triazole ring's ability to act as both a hydrogen bond donor and acceptor, coupled with its rigid planar structure, provides a predictable framework for orienting substituents towards their biological targets. This guide will explore how strategic modifications to this core structure can dramatically influence biological activity, offering a roadmap for researchers in the field of drug development.

Antimicrobial Activity: Targeting Microbial Proliferation

The rise of antimicrobial resistance necessitates the urgent development of new therapeutic agents. 1,2,4-triazole derivatives have emerged as a promising class of compounds in this arena, with a particular focus on 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives.

Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy of these compounds is often evaluated using the Minimum Inhibitory Concentration (MIC) assay, which determines the lowest concentration of a compound that prevents visible growth of a microorganism. A comparative analysis of various derivatives reveals key SAR trends.

CompoundR Group (at C5)R' Group (at N4)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliReference
1a 4-ChlorophenylH>100>100[1]
1b 4-Chlorophenyl4-Nitrobenzylidene12.525[1]
1c 4-BromophenylH>100>100[1]
1d 4-Bromophenyl4-Nitrobenzylidene6.2512.5[1]
Ciprofloxacin --0.50.25[1]

Key SAR Insights:

  • The 4-Amino Group is Crucial: Unsubstituted or simple alkyl-substituted 4-amino groups generally result in low activity. However, condensation with aromatic aldehydes to form Schiff bases (e.g., compounds 1b and 1d ) dramatically enhances antimicrobial potency. This suggests that the imine linkage and the additional aromatic ring are critical for interaction with the microbial target.[1]

  • Influence of the C5-Aryl Substituent: The nature of the substituent on the C5-phenyl ring plays a significant role. Electron-withdrawing groups, such as halogens (Cl, Br), tend to increase activity. For instance, the 4-bromophenyl derivative 1d exhibits lower MIC values compared to its 4-chlorophenyl counterpart 1b .[1]

  • The Thiol/Thione Tautomerism: The presence of the thiol group at the C3 position is a recurring feature in active compounds. This group exists in tautomeric equilibrium with the thione form and is believed to be important for binding to metallic ions in essential microbial enzymes.

Experimental Workflow: Synthesis and Antimicrobial Evaluation

The synthesis of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols and their subsequent evaluation for antimicrobial activity follows a well-established workflow.

G cluster_synthesis Synthesis cluster_evaluation Antimicrobial Evaluation A Aromatic Carboxylic Acid B Esterification (SOCl2, MeOH) A->B C Hydrazinolysis (NH2NH2·H2O) B->C D Potassium Dithiocarbazinate Salt Formation (CS2, KOH) C->D E Cyclization (NH2NH2·H2O) D->E F 4-Amino-5-aryl-4H-1,2,4-triazole-3-thiol E->F G Schiff Base Formation (Ar-CHO) F->G H Final Antimicrobial Derivatives G->H I MIC Determination (Broth Dilution Method) H->I J Inoculation with Bacterial Strains (e.g., S. aureus, E. coli) I->J K Incubation J->K L Determination of MIC K->L

Caption: Synthetic and evaluation workflow for antimicrobial 1,2,4-triazole derivatives.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard and reliable technique for determining the MIC of antimicrobial agents.

  • Preparation of Stock Solutions: Dissolve the synthesized 1,2,4-triazole derivatives in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.

  • Preparation of Microtiter Plates: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.

  • Serial Dilutions: Add 100 µL of the stock solution to the first well of each row and perform a two-fold serial dilution by transferring 100 µL from each well to the next.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to obtain a final inoculum of 1.5 x 10⁵ CFU/mL.

  • Inoculation: Add 10 µL of the diluted bacterial suspension to each well, except for the sterility control wells.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity: A Multi-pronged Attack on Cancer Cells

The 1,2,4-triazole scaffold is also a prominent feature in the design of anticancer agents. Derivatives of 4,5-disubstituted-1,2,4-triazole-3-thione have shown significant cytotoxic activity against various cancer cell lines.

Comparative Analysis of Anticancer Activity

The in vitro anticancer activity of these compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The IC₅₀ value, the concentration of a drug that inhibits cell growth by 50%, is a key metric for comparison.

CompoundR Group (at C5)R' Group (at N4)IC₅₀ (µM) vs. MCF-7 (Breast Cancer)IC₅₀ (µM) vs. HepG2 (Liver Cancer)Reference
2a 4-Methoxyphenyl4-Chlorophenyl8.2115.6[2]
2b 4-Nitrophenyl4-Chlorophenyl4.239.8[2]
2c 4-Methoxyphenyl4-Methoxyphenyl12.521.3[2]
2d 4-Nitrophenyl4-Methoxyphenyl6.8713.1[2]
Doxorubicin --0.851.2[2]

Key SAR Insights:

  • Impact of the C5-Aryl Moiety: The substituent on the C5-phenyl ring significantly influences cytotoxicity. Electron-withdrawing groups, such as the nitro group in compounds 2b and 2d , generally lead to higher potency compared to electron-donating groups like the methoxy group in 2a and 2c .[2] This suggests that a more electron-deficient aromatic system at this position enhances the anticancer activity.

  • Role of the N4-Aryl Substituent: The nature of the aryl group at the N4 position also modulates activity. In this series, the 4-chlorophenyl substituent at N4 (compounds 2a and 2b ) appears to be more favorable for activity against both cell lines compared to the 4-methoxyphenyl group (compounds 2c and 2d ).[2]

  • Mechanism of Action: Many 1,2,4-triazole-based anticancer agents are known to inhibit key enzymes involved in cancer progression, such as kinases and topoisomerases, or to interfere with DNA.[3] The observed SAR suggests that these derivatives may interact with specific biological targets where electronic and steric factors are critical for binding.

Experimental Workflow: Synthesis and Anticancer Evaluation

The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiones and their subsequent evaluation for anticancer activity is a streamlined process.

G cluster_synthesis Synthesis cluster_evaluation Anticancer Evaluation A Aromatic Acid Hydrazide B Reaction with Aryl Isothiocyanate A->B C 1-Aroyl-4-arylthiosemicarbazide B->C D Alkaline Cyclization (NaOH) C->D E 4,5-Disubstituted-1,2,4-triazole-3-thione D->E F MTT Assay E->F G Seeding of Cancer Cell Lines (e.g., MCF-7, HepG2) F->G H Treatment with Triazole Derivatives G->H I Incubation and Addition of MTT H->I J Measurement of Absorbance I->J K Calculation of IC50 J->K

Caption: Synthetic and evaluation workflow for anticancer 1,2,4-triazole derivatives.

Detailed Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 1,2,4-triazole derivatives (typically ranging from 0.1 to 100 µM) and incubate for 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures. 1,2,4-triazole derivatives, particularly 4-alkyl-5-aryl-4H-1,2,4-triazole-3-thiones, have shown promising anticonvulsant properties.

Comparative Analysis of Anticonvulsant Activity

The maximal electroshock (MES) test in mice is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures. The ED₅₀, the dose of a drug that is effective in 50% of the animals, is a key parameter for comparing the potency of different compounds.

CompoundR Group (at C5)R' Group (at N4)ED₅₀ (mg/kg) in MES TestNeurotoxicity (TD₅₀, mg/kg)Protective Index (PI = TD₅₀/ED₅₀)Reference
3a 3-ChlorophenylEthyl45.2>300>6.6[4]
3b 3-ChlorophenylButyl38.5>300>7.8[4]
3c 4-ChlorophenylEthyl52.8>300>5.7[4]
3d 4-ChlorophenylButyl46.1>300>6.5[4]
Carbamazepine --8.876.58.7[4]

Key SAR Insights:

  • Influence of the N4-Alkyl Chain Length: The length of the alkyl chain at the N4 position has a notable effect on anticonvulsant activity. In the 3-chlorophenyl series, increasing the chain length from ethyl (3a ) to butyl (3b ) resulted in a lower ED₅₀, indicating higher potency.[4]

  • Impact of the C5-Aryl Substituent Position: The position of the chloro substituent on the C5-phenyl ring is important. The 3-chloro substituted derivatives (3a and 3b ) generally exhibit better activity (lower ED₅₀) than their 4-chloro counterparts (3c and 3d ).[4]

  • Neurotoxicity and Protective Index: A crucial aspect of anticonvulsant drug development is to achieve a wide therapeutic window, meaning high efficacy with low toxicity. The protective index (PI), the ratio of the neurotoxic dose (TD₅₀) to the effective dose (ED₅₀), is a measure of this. While the synthesized compounds are less potent than the standard drug carbamazepine, they exhibit a favorable safety profile with high PI values, indicating low neurotoxicity at effective doses.[4]

Experimental Workflow: Synthesis and Anticonvulsant Evaluation

The synthesis of 4-alkyl-5-aryl-4H-1,2,4-triazole-3-thiones and their subsequent evaluation for anticonvulsant activity is a multi-step process.

G cluster_synthesis Synthesis cluster_evaluation Anticonvulsant Evaluation A Aryl Acetic Acid B Esterification A->B C Hydrazinolysis B->C D Reaction with Alkyl Isothiocyanate C->D E 1-(Arylacetyl)-4-alkylthiosemicarbazide D->E F Alkaline Cyclization E->F G 4-Alkyl-5-arylmethyl-4H-1,2,4-triazole-3-thione F->G I Administration of Triazole Derivatives G->I H Maximal Electroshock (MES) Test in Mice J Application of Electrical Stimulus H->J I->H M Rotarod Test for Neurotoxicity (TD50) I->M K Observation of Hind Limb Tonic Extension J->K L Determination of ED50 K->L

Caption: Synthetic and evaluation workflow for anticonvulsant 1,2,4-triazole derivatives.

Detailed Protocol: Maximal Electroshock (MES) Test

The MES test is a standard in vivo assay for screening anticonvulsant drugs.

  • Animal Preparation: Use male albino mice (20-25 g). Allow the animals to acclimatize to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the synthesized 1,2,4-triazole derivatives intraperitoneally (i.p.) at various doses to different groups of mice. A vehicle control group (e.g., saline with a small amount of Tween 80) should also be included.

  • Electrical Stimulation: At the time of peak effect (usually 30-60 minutes post-administration), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered protection.

  • Data Analysis: Calculate the percentage of protected animals at each dose. The ED₅₀ is determined using probit analysis.

  • Neurotoxicity Assessment (Rotarod Test): To assess motor impairment, place the mice on a rotating rod (e.g., 3 cm diameter, 6 rpm) at various time points after drug administration. The inability of an animal to remain on the rod for a predetermined time (e.g., 1 minute) is considered a measure of neurotoxicity. The TD₅₀ is the dose at which 50% of the animals fail the test.

Conclusion and Future Directions

The 1,2,4-triazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. This guide has highlighted the critical structure-activity relationships that govern the antimicrobial, anticancer, and anticonvulsant properties of its derivatives. The strategic placement of substituents on the triazole core and its appended aryl rings can profoundly influence biological activity, underscoring the importance of rational drug design.

Future research in this area will likely focus on several key aspects:

  • Mechanism of Action Studies: Elucidating the precise molecular targets of these active compounds will enable more targeted drug design and a better understanding of their therapeutic effects and potential side effects.

  • Hybrid Molecule Design: The combination of the 1,2,4-triazole moiety with other known pharmacophores to create hybrid molecules with dual or enhanced activity is a promising strategy.

  • Optimization of Pharmacokinetic Properties: Further modifications to improve absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for translating promising in vitro and in vivo activity into clinically viable drugs.

By leveraging the insights gained from SAR studies and employing robust experimental protocols, the scientific community can continue to unlock the full therapeutic potential of the versatile 1,2,4-triazole scaffold.

References

Safety Operating Guide

Definitive Guide to the Proper Disposal of 1-methyl-1H-1,2,4-triazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and operational excellence in the laboratory. Handling and disposing of specialized reagents like 1-methyl-1H-1,2,4-triazole-3-carbaldehyde requires a nuanced understanding of its chemical nature and potential hazards. This guide moves beyond generic advice to provide a clear, actionable framework grounded in established chemical safety principles and regulatory standards. Our commitment is to provide value that extends from product efficacy to the entire lifecycle of your research materials, ensuring both scientific integrity and a safe working environment.

Hazard Assessment: A Proactive Approach to Safety

Understanding the "why" behind a protocol is the cornerstone of laboratory safety. While specific toxicological data for this compound (CAS No. 99651-37-3) is not extensively documented, a robust hazard profile can be inferred from its structural components: the 1,2,4-triazole ring and an aldehyde functional group.

  • The Triazole Moiety: The 1,2,4-triazole ring is a stable heterocyclic structure found in many biologically active compounds, including fungicides.[1][2] Compounds in this class are known to be persistent in the environment and may be toxic to aquatic life. Furthermore, related triazole compounds are classified as being harmful if swallowed, causing serious eye and skin irritation, and in some cases, are suspected of damaging fertility or the unborn child.[3]

  • The Aldehyde Functional Group: Aldehydes as a class are known irritants to the skin, eyes, and respiratory tract.[4][5] The Occupational Safety and Health Administration (OSHA) has stringent regulations for aldehydes like formaldehyde, recognizing their potential as sensitizers and irritants.[6][7]

Therefore, it is imperative to handle this compound as a substance that is, at a minimum, harmful if swallowed, a skin and eye irritant, a potential respiratory irritant, and potentially hazardous to the aquatic environment. All handling and disposal procedures must be designed to mitigate these risks.

Hazard ClassificationDescriptionSupporting Evidence
Acute Toxicity, Oral Harmful if swallowed.Based on data for 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde and 1H-1,2,4-Triazole.[3][4]
Skin Irritation Causes skin irritation.Based on data for related triazole aldehydes and general aldehyde properties.[4][5]
Eye Irritation Causes serious eye irritation.Based on data for related triazole aldehydes and esters.[4][5]
STOT SE 3 May cause respiratory irritation.Based on data for 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde.[4]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.Based on data for the parent 1,2,4-triazole heterocycle.
Aquatic Hazard Potentially toxic to aquatic life with long-lasting effects.Inferred from the persistence of triazole fungicides and data on related compounds.[1]

Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that begins the moment the reagent is used. The following workflow ensures compliance and safety from workbench to final waste collection.

DisposalWorkflow cluster_prep Phase 1: At the Point of Generation cluster_contain Phase 2: Segregation & Containment cluster_storage Phase 3: Storage & Disposal Start Waste Generation (e.g., residual material, contaminated consumables) Categorize Characterize Waste: - Pure/Concentrated Compound - Dilute Aqueous Solution - Contaminated Labware Start->Categorize Identify waste type Segregate Segregate Waste Stream (Non-Halogenated Organic Waste) Categorize->Segregate Classify based on composition Container Select Appropriate Waste Container (HDPE or glass, properly vented if necessary) Segregate->Container Choose compatible container Label Label Container Clearly: 'Hazardous Waste' 'this compound' List all components and concentrations Container->Label Ensure full compliance Storage Store in Satellite Accumulation Area (SAA) - Secure, secondary containment - Away from incompatible materials Label->Storage Transfer to designated storage Disposal Arrange for Pickup (Coordinate with Institutional EHS) Storage->Disposal Final step

Caption: Decision workflow for the safe disposal of this compound waste.

  • Personal Protective Equipment (PPE): Before handling the chemical or its waste, always wear appropriate PPE. This includes a laboratory coat, nitrile gloves (double-gloving is recommended), and chemical safety goggles as described by OSHA's eye and face protection regulations.[5][8] All manipulations of the pure compound or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation.

  • Waste Characterization and Segregation:

    • Identify the Waste Stream: Determine if the waste is the pure (or surplus) compound, a dilute solution, or contaminated materials (e.g., pipette tips, gloves, chromatography columns).

    • Categorize under RCRA: Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), this waste would not typically be a "listed" waste.[9] Therefore, it must be evaluated based on its characteristics (ignitability, corrosivity, reactivity, toxicity).[10] Given its inferred hazard profile, it must be managed as hazardous waste.

    • Segregation: This compound is a nitrogen-containing, non-halogenated organic. It must be segregated into a dedicated "Non-Halogenated Organic Waste" container. Crucially, keep this waste stream separate from strong acids, bases, and oxidizing agents , with which it may be incompatible.[5]

  • Containment and Labeling:

    • Primary Container: Use a designated, leak-proof hazardous waste container made of a compatible material (e.g., High-Density Polyethylene - HDPE, or glass for solids). The container must have a secure, tight-fitting lid.

    • Labeling: Proper labeling is a critical and non-negotiable step. The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound" and any other chemicals in the mixture, including solvents.

      • An accurate estimation of the percentage of each component.

      • The relevant hazard characteristics (e.g., "Irritant," "Toxic").

      • The accumulation start date (the date the first drop of waste enters the container).

  • Spill & Decontamination Procedures:

    • Minor Spills (in a fume hood): For small spills of the solid or a solution, absorb the material with a chemical sorbent pad or other inert material (e.g., vermiculite, sand). Do not use combustible materials like paper towels for the initial absorption of a neat liquid. Gently sweep the absorbed material and any remaining solid into a container for hazardous waste.

    • Decontamination: Decontaminate the affected area by washing thoroughly with soap and water.[5] All cleaning materials (wipes, gloves) must be disposed of as hazardous waste.

    • Major Spills: Evacuate the immediate area and follow your institution's emergency procedures by contacting the Environmental Health & Safety (EHS) office.

  • Storage and Final Disposal:

    • Satellite Accumulation: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) near the point of generation. The SAA must be under the control of the operator and feature secondary containment (e.g., a chemical-resistant tray) to capture any potential leaks.

    • Disposal: Do not attempt to neutralize or treat the chemical waste in the lab.[11] Disposal must be handled through your institution's EHS department, which will coordinate with a licensed hazardous waste disposal contractor.[3] Ensure waste containers are transferred to the central accumulation area or picked up by EHS in a timely manner, adhering to institutional and federal accumulation time limits.

By adhering to this structured protocol, you ensure that the disposal of this compound is conducted with the highest standards of safety, environmental responsibility, and regulatory compliance.

References

A Senior Application Scientist's Guide to Handling 1-methyl-1H-1,2,4-triazole-3-carbaldehyde: A Risk-Based Approach to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel heterocyclic compounds are routine. Among these, 1-methyl-1H-1,2,4-triazole-3-carbaldehyde represents a molecule of interest, combining the reactive aldehyde functional group with the biologically significant triazole ring. As with any specialized chemical, a robust understanding of its potential hazards and the corresponding safety protocols is not merely a matter of compliance, but a foundational pillar of scientific integrity and laboratory safety.

This guide provides a comprehensive framework for the safe handling of this compound, with a specific focus on the selection and use of Personal Protective Equipment (PPE). In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this directive synthesizes data from structurally analogous compounds and the known reactivity of its constituent functional groups to establish a conservative and proactive safety posture.

Anticipated Hazards: A Synthesis of Functional Group Chemistry

The chemical architecture of this compound necessitates a cautious approach. The hazards can be inferred from its two primary functional components: the aldehyde group and the triazole ring.

  • Aldehyde Group: Aldehydes are well-documented as reactive electrophiles.[1] This reactivity can lead to hazardous interactions with biological macromolecules. Inhalation of aldehyde vapors can cause respiratory irritation, and direct contact may lead to skin and eye irritation or allergic contact dermatitis.[1][2]

  • Triazole Ring: Triazole derivatives are a cornerstone in medicinal chemistry, often exhibiting a wide range of biological activities.[3][4] While this is advantageous in drug design, it implies that even small exposures could have unintended physiological effects. Safety data for analogous compounds like 1-Methyl-1H-1,2,3-triazole-5-carbaldehyde and other triazole derivatives indicate risks of skin irritation, serious eye irritation, and respiratory tract irritation.[5][6][7]

Given these characteristics, it is prudent to treat this compound as a hazardous substance, with the potential to be harmful if swallowed, an irritant to the skin, eyes, and respiratory system, and a potential sensitizer.

Core Directive: Personal Protective Equipment (PPE) Operational Plan

A multi-layered PPE strategy is mandatory for all personnel handling this compound. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

Step-by-Step PPE Protocol

1. Hand Protection: The First Line of Defense

Chemical-resistant gloves are non-negotiable. Given that aldehydes can permeate certain glove materials, material selection is critical.

  • Recommended Glove Material: Butyl rubber and nitrile gloves are recommended for their resistance to aldehydes.[1] Latex gloves are not suitable and should be avoided.[1][2]

  • Glove Inspection and Technique:

    • Always inspect gloves for any signs of degradation or perforation before use.

    • For tasks with a high risk of splashing, consider double-gloving.

    • Ensure gloves have long cuffs to protect the forearms.[2]

    • Utilize proper glove removal techniques to prevent skin contact with a contaminated glove surface.

    • Dispose of gloves immediately after use in a designated hazardous waste container.[8]

2. Eye and Face Protection: Shielding Against Splashes and Vapors

The eyes are particularly vulnerable to chemical splashes and vapors.

  • Minimum Requirement: Chemical splash goggles that comply with ANSI Z87.1 or European Standard EN166 are mandatory at all times.[2][6]

  • Enhanced Protection: For procedures involving larger quantities, heating, or a significant risk of splashing, a full-face shield must be worn in addition to safety goggles.[1][2][9] Surgical masks with eye shields are not an adequate substitute.[2]

3. Body Protection: Preventing Dermal Exposure

Protecting the skin from accidental contact is crucial.

  • Standard Attire: A long-sleeved laboratory coat is the minimum requirement.[2]

  • Increased Risk Scenarios: For procedures with a higher splash potential, a chemical-resistant apron worn over the lab coat is recommended.[2][9]

  • Personal Clothing: Full-length pants and closed-toe shoes made of an impervious material are mandatory to ensure no skin is exposed.[2][9]

4. Respiratory Protection: Mitigating Inhalation Risks

Due to the irritant nature of aldehydes, all work with this compound should be conducted within a certified chemical fume hood to minimize vapor inhalation.[1][9]

  • Standard Operations: When working within a properly functioning chemical fume hood, respiratory protection is generally not required.

  • Emergency Situations: In the event of a spill or failure of engineering controls, appropriate respiratory protection is critical. An air-purifying respirator with organic vapor cartridges, certified by the National Institute for Occupational Safety and Health (NIOSH), should be used.[1] It is important to note that disposable dust masks are not effective against organic vapors.[1]

PPE Selection Summary

Hazard Level Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Low Small-scale weighing in a ventilated balance enclosure.Single pair of nitrile or butyl rubber gloves.Chemical splash goggles.Long-sleeved lab coat.Not required inside enclosure.
Medium Solution preparation, transfers, and reactions within a fume hood.Single pair of nitrile or butyl rubber gloves (consider double-gloving).Chemical splash goggles.Long-sleeved lab coat.Not required inside fume hood.
High Large-scale operations, heating, or potential for significant splashing.Double-gloved with nitrile or butyl rubber gloves.Chemical splash goggles and a full-face shield.Chemical-resistant apron over a lab coat.Not required inside fume hood.
Emergency Spill cleanup outside of a fume hood.Chemical-resistant gloves (butyl rubber recommended).Chemical splash goggles and a full-face shield.Chemical-resistant suit or apron.NIOSH-approved air-purifying respirator with organic vapor cartridges.

Operational and Disposal Plans

Safe Handling and Operations

  • Engineering Controls: All manipulations of this compound must be performed in a certified chemical fume hood to maintain low exposure levels.[1][9]

  • Hygiene Practices: Avoid all contact with skin, eyes, and clothing.[6][10] Wash hands thoroughly with soap and water after handling.[1][6] Do not eat, drink, or smoke in the laboratory.[9]

  • Emergency Equipment: An emergency eyewash station and safety shower must be immediately accessible in the work area.[6][9]

Waste Disposal Protocol

The disposal of this compound and any contaminated materials must be managed as hazardous waste in strict accordance with all local, regional, and national regulations.[6][9]

  • Waste Segregation: Do not mix waste containing this compound with other waste streams.[11]

  • Containerization: Collect all liquid and solid waste in designated, properly labeled, and sealed hazardous waste containers.[8]

  • Decontamination: Decontaminate all glassware and equipment that has come into contact with the compound before removing it from the fume hood.

  • Disposal: Arrange for disposal through your institution's environmental health and safety office.

Logical Workflow for PPE Selection

PPE_Selection_Workflow start Start: Assess Task fume_hood Work in Fume Hood? start->fume_hood spill Spill or Emergency? fume_hood->spill Yes no_work Do Not Proceed Without Functional Fume Hood fume_hood->no_work No splash_risk High Splash Risk? spill->splash_risk No emergency_ppe Emergency PPE: - Base PPE - Respirator (OV Cartridge) - Chemical Apron/Suit spill->emergency_ppe Yes base_ppe Base PPE: - Nitrile/Butyl Gloves - Goggles - Lab Coat splash_risk->base_ppe No enhanced_ppe Enhanced PPE: - Double Gloves - Goggles + Face Shield - Chemical Apron splash_risk->enhanced_ppe Yes

Caption: PPE selection workflow for handling this compound.

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific endeavors. This proactive and informed approach to laboratory safety is the hallmark of a trustworthy and expert scientific practice.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.